molecular formula C48H76O12 B3026026 IKD-8344

IKD-8344

Cat. No.: B3026026
M. Wt: 845.1 g/mol
InChI Key: MXPYTLCDIMCGEQ-XXWADCRTSA-N
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Description

IKD-8344 is a macrocyclic dilactone originally isolated from an actinomycete species and has diverse biological activities, including anticancer, antimicrobial, and anthelmintic properties. It is cytotoxic to L5178Y murine leukemia cells (IC50 = 0.54 ng/ml). IKD-8344 inhibits growth of the mycelial form of C. albicans (MIC = 6.25 μg/ml) and potentiates the activity of polymyxin B against the multidrug-resistant pathogenic bacterium B. cenocepacia. It is active against T. spiralis in vitro and in vivo.>

Properties

IUPAC Name

(1R,2R,5S,8S,9S,12R,14S,17R,18R,21S,24S,25S,28R,30S)-2,9,18,25-tetramethyl-12,28-bis[(1S)-1-[(2S,5R)-5-methyloxolan-2-yl]ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H76O12/c1-25-9-15-41(53-25)29(5)45-23-35-13-17-39(57-35)27(3)37(49)22-34-12-20-44(56-34)32(8)48(52)60-46(30(6)42-16-10-26(2)54-42)24-36-14-18-40(58-36)28(4)38(50)21-33-11-19-43(55-33)31(7)47(51)59-45/h25-36,39-46H,9-24H2,1-8H3/t25-,26-,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,39-,40-,41+,42+,43+,44+,45-,46-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPYTLCDIMCGEQ-XXWADCRTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)C(C)C2CC3CCC(O3)C(C(=O)CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)CC6CCC(O6)C(C(=O)O2)C)C)C(C)C7CCC(O7)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](O1)[C@H](C)[C@H]2C[C@@H]3CC[C@@H](O3)[C@H](C(=O)C[C@@H]4CC[C@H](O4)[C@@H](C(=O)O[C@H](C[C@@H]5CC[C@@H](O5)[C@H](C(=O)C[C@@H]6CC[C@H](O6)[C@@H](C(=O)O2)C)C)[C@@H](C)[C@@H]7CC[C@H](O7)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H76O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

845.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of IKD-8344

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

IKD-8344 is a macrocyclic dilactone antibiotic isolated from an actinomycete species, Streptomyces sp. A6792. It has demonstrated a spectrum of biological activities, including anticancer, antifungal, and anthelmintic properties. This document provides a comprehensive overview of the known biological effects of IKD-8344 and posits putative mechanisms of action based on its chemical class and observed activities. While specific molecular targets and signaling pathways for IKD-8344 have not been fully elucidated in publicly available literature, this guide synthesizes the existing data and provides a framework for future research.

Physicochemical Properties and Structure

IKD-8344 is a complex macrocyclic dilactone. Its structure was first described in 1992.

  • Molecular Formula: C₄₈H₇₆O₁₂

  • Molecular Weight: 845.1 g/mol

  • CAS Number: 129046-69-1

Known Biological Activities and Quantitative Data

IKD-8344 has shown efficacy across three main therapeutic areas. The available quantitative data from in vitro studies are summarized below.

Table 1: Summary of In Vitro Biological Activities of IKD-8344
ActivityTarget Organism/Cell LineMetricValueReference
AnticancerL5178Y murine leukemia cellsIC₅₀0.54 ng/mL[Not explicitly cited, but referenced in vendor data]
AntifungalCandida albicans (mycelial form)MIC6.25 µg/mLHwang et al., 2005
AntifungalCandida krusei (mycelial form)MIC1.56 - 25 µg/mLHwang et al., 2005
AntifungalCandida tropicalis (mycelial form)MIC1.56 - 25 µg/mLHwang et al., 2005
AntifungalCandida lusitaniae (mycelial form)MIC1.56 - 25 µg/mLHwang et al., 2005
Antibacterial SynergyBurkholderia cenocepaciaPotentiation of Polymyxin B-[Not explicitly cited, but referenced in vendor data]
AnthelminticTrichinella spiralisActive in vitro and in vivo-[Not explicitly cited, but referenced in vendor data]

Putative Mechanisms of Action

The precise molecular mechanisms of IKD-8344 have not been definitively established. However, based on the known mechanisms of other macrocyclic lactones and dilactones, we can hypothesize the following pathways.

Anticancer Activity: Putative Mechanism via Tubulin Interaction

The cytotoxicity of IKD-8344 against L5178Y murine leukemia cells suggests an antiproliferative mechanism. A number of macrocyclic lactones, such as rhizoxin, exert their anticancer effects by interacting with tubulin, a key component of the cytoskeleton involved in cell division.

Hypothesized Mechanism: IKD-8344 may bind to β-tubulin, disrupting microtubule dynamics. This could lead to the inhibition of mitotic spindle formation, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.

anticancer_mechanism cluster_cell Cancer Cell IKD-8344 IKD-8344 Tubulin Tubulin IKD-8344->Tubulin Binding Microtubule_Dynamics Microtubule Dynamics (Polymerization/Depolymerization) IKD-8344->Microtubule_Dynamics Disruption Tubulin->Microtubule_Dynamics Mitotic_Spindle Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle Inhibition Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Putative anticancer mechanism of IKD-8344 via tubulin disruption.

Antifungal Activity: Putative Mechanism via Inhibition of Mycelial Growth

IKD-8344 has been shown to selectively inhibit the mycelial (hyphal) form of Candida albicans and other Candida species. This is significant as the yeast-to-hypha transition is a key virulence factor for Candida. The mechanism is likely related to the disruption of cell wall integrity or signaling pathways controlling morphogenesis.

Hypothesized Mechanism: IKD-8344 may inhibit key enzymes involved in the synthesis of fungal cell wall components, such as β-(1,3)-D-glucan synthase or chitin (B13524) synthase. This would weaken the cell wall, particularly during the dynamic process of hyphal extension, leading to osmotic instability and growth arrest.

antifungal_mechanism cluster_fungal_cell Fungal Cell (Hypha) IKD-8344 IKD-8344 Cell_Wall_Synthases β-(1,3)-D-glucan synthase or Chitin synthase IKD-8344->Cell_Wall_Synthases Inhibition Mycelial_Growth Mycelial Growth (Hyphal Elongation) IKD-8344->Mycelial_Growth Inhibition Cell_Wall_Integrity Cell Wall Integrity Cell_Wall_Synthases->Cell_Wall_Integrity Cell_Wall_Integrity->Mycelial_Growth anthelmintic_mechanism cluster_parasite_neuron Parasite Nerve/Muscle Cell IKD-8344 IKD-8344 GluCl_GABA_R Glutamate-gated Cl- channels or GABA receptors IKD-8344->GluCl_GABA_R Activation/ Potentiation Cl_Influx Chloride Ion (Cl-) Influx GluCl_GABA_R->Cl_Influx Hyperpolarization Hyperpolarization of Cell Membrane Cl_Influx->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis experimental_workflow Start Hypothesized Activity of IKD-8344 Phenotypic_Screening Phenotypic Screening (e.g., Cytotoxicity, Growth Inhibition) Start->Phenotypic_Screening Hypothesis_Generation Generate Mechanism Hypothesis (e.g., Target Class) Phenotypic_Screening->Hypothesis_Generation Biochemical_Assays Biochemical Assays (e.g., Enzyme Inhibition, Binding Assays) Hypothesis_Generation->Biochemical_Assays Cell-based_Assays Cell-based Mechanistic Assays (e.g., Cell Cycle, Pathway Analysis) Hypothesis_Generation->Cell-based_Assays Target_Validation Target Validation (e.g., Knockdown/Overexpression) Biochemical_Assays->Target_Validation Cell-based_Assays->Target_Validation In_Vivo_Studies In Vivo Efficacy and Pharmacodynamic Studies Target_Validation->In_Vivo_Studies End Elucidated Mechanism of Action In_Vivo_Studies->End

IKD-8344: Unraveling the Biological Activity Spectrum of a Novel Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant gap in the detailed biological characterization of IKD-8344, a natural product identified as a promising antibiotic. While its total synthesis has been achieved and it is generally classified as possessing both antibacterial and antifungal properties, a thorough, in-depth public record of its quantitative biological activity, mechanism of action, and specific cellular targets remains elusive.

This technical guide aims to synthesize the currently accessible information on IKD-8344 and transparently outline the areas where further research is critically needed. The intended audience for this document includes researchers in microbiology, natural product chemistry, and drug development who may be interested in exploring the therapeutic potential of this molecule.

Chemical Identity and General Properties

IKD-8344 is a complex natural product, the synthesis of which has been a subject of academic research. It is structurally distinct and has been noted for its antibiotic potential. However, conflicting information regarding its precise chemical formula and molecular weight exists in publicly accessible databases, highlighting the need for a definitive characterization of the compound used in any future biological studies.

Biological Activity: A Qualitative Overview

Initial classifications of IKD-8344 describe it as a natural antibiotic with a spectrum of activity that includes both antibacterial and antifungal effects. This dual activity suggests a potentially broad-spectrum mechanism of action or the ability to interact with molecular targets conserved across both bacterial and fungal species.

Despite these classifications, a detailed public account of its biological activity is not available. To move forward with any drug development program, it would be essential to determine the following:

  • Spectrum of Activity: Identification of the specific bacterial and fungal species susceptible to IKD-8344.

  • Potency: Quantitative measures of its activity, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

  • In Vivo Efficacy: Assessment of its activity in animal models of infection.

The Uncharted Territory: Mechanism of Action and Signaling Pathways

A critical component missing from the scientific record is any investigation into the mechanism of action of IKD-8344. Understanding how this molecule exerts its antibiotic effects is paramount for its development as a therapeutic agent. Key questions that remain unanswered include:

  • Does IKD-8344 target a specific cellular process, such as cell wall synthesis, protein synthesis, or DNA replication?

  • Does it disrupt cellular membranes?

  • Does it modulate any specific signaling pathways within the target organisms?

Without this information, it is impossible to create the requested diagrams of signaling pathways or experimental workflows related to its biological activity.

The Path Forward: A Call for Further Research

The lack of detailed, publicly available data on the biological activity of IKD-8344 presents a significant hurdle to its further development. To realize the potential of this natural antibiotic, a systematic and thorough investigation of its biological properties is required.

The following is a proposed experimental workflow to begin to address these knowledge gaps.

Proposed Initial Screening Workflow

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Preliminary Mechanism of Action Studies cluster_3 Phase 4: Cytotoxicity Assessment Compound Acquisition\n& Purity Analysis Compound Acquisition & Purity Analysis Primary Antimicrobial Screening\n(Panel of Bacteria & Fungi) Primary Antimicrobial Screening (Panel of Bacteria & Fungi) Compound Acquisition\n& Purity Analysis->Primary Antimicrobial Screening\n(Panel of Bacteria & Fungi) In Vitro Mammalian\nCell Line Cytotoxicity Assay In Vitro Mammalian Cell Line Cytotoxicity Assay Compound Acquisition\n& Purity Analysis->In Vitro Mammalian\nCell Line Cytotoxicity Assay MIC & MBC/MFC Determination MIC & MBC/MFC Determination Primary Antimicrobial Screening\n(Panel of Bacteria & Fungi)->MIC & MBC/MFC Determination Macromolecular Synthesis Assays\n(DNA, RNA, Protein, Cell Wall) Macromolecular Synthesis Assays (DNA, RNA, Protein, Cell Wall) MIC & MBC/MFC Determination->Macromolecular Synthesis Assays\n(DNA, RNA, Protein, Cell Wall) Membrane Permeability Assays Membrane Permeability Assays MIC & MBC/MFC Determination->Membrane Permeability Assays

Caption: Proposed initial experimental workflow for the biological characterization of IKD-8344.

This workflow would provide the foundational data necessary to begin to understand the biological activity spectrum of IKD-8344 and would inform the design of more in-depth mechanistic studies.

Conclusion

While IKD-8344 has been identified as a natural antibiotic with potential, the current lack of publicly available, in-depth biological data prevents a comprehensive technical guide from being compiled. The scientific community is encouraged to undertake the necessary research to elucidate the biological activity spectrum, mechanism of action, and therapeutic potential of this intriguing molecule. The generation of quantitative data and the exploration of its effects on cellular pathways will be critical next steps in determining whether IKD-8344 can be developed into a clinically useful antibiotic.

IKD-8344: A Technical Guide to its Origin, Isolation, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the macrocyclic dilactone, IKD-8344, covering its microbial origin, detailed protocols for its isolation and purification from actinomycete fermentation, and a summary of its known biological activities.

Introduction

IKD-8344 is a complex macrocyclic dilactone first reported in 1992. It belongs to the polyketide class of natural products, which are known for their diverse and potent biological activities. IKD-8344 has garnered interest in the scientific community due to its significant cytotoxic, antifungal, and anthelmintic properties. This document serves as a technical resource for researchers engaged in natural product discovery, antibiotic development, and cancer research.

Origin and Producing Organism

IKD-8344 is a secondary metabolite produced by actinomycetes, a group of Gram-positive bacteria renowned for their ability to synthesize a wide array of bioactive compounds.

Producing Strains

Two different actinomycete strains have been identified as producers of IKD-8344:

  • An unspecified actinomycete, strain No. 8344, was the first reported source of IKD-8344. Later commercial sources have identified the origin as a Bacterium/Spirillospora sp. [1][2].

  • A subsequent study identified Streptomyces sp. A6792 as a producer of IKD-8344, where it was investigated for its selective growth inhibitory activity against the mycelial form of Candida albicans[1].

The existence of multiple producing strains suggests that the biosynthetic gene cluster for IKD-8344 may be present in different actinomycete genera.

Chemical Properties

The fundamental chemical and physical properties of IKD-8344 are summarized in the table below.

PropertyValueReference
CAS Number 129046-69-1[1]
Molecular Formula C₄₈H₇₆O₁₂[1][2][3][4][5]
Molecular Weight 845.1 g/mol [1][3][4][5]
Appearance Solid[1][2]
Solubility Soluble in DMSO, Ethanol, and Methanol[1][2]
Chemical Class Macrocyclic Dilactone / Polyketide[1][5]

Isolation and Purification of IKD-8344

Disclaimer: The detailed experimental protocols from the primary publications by Minami et al. (1992) and Hwang et al. (2005) were not fully accessible. The following protocols are a composite representation based on established and widely used methods for the isolation of macrocyclic lactone antibiotics from Streptomyces fermentations.

Fermentation

3.1.1. Culture Media and Conditions

For the production of IKD-8344, a seed culture is first prepared, followed by a large-scale fermentation.

  • Seed Culture Medium (per liter):

    • Yeast Extract: 4 g

    • Malt Extract: 10 g

    • Dextrose: 4 g

    • Adjust pH to 7.2 before autoclaving.

  • Production Medium (per liter):

    • Soluble Starch: 20 g

    • Yeast Extract: 5 g

    • Peptone: 5 g

    • CaCO₃: 1 g

    • Adjust pH to 7.0 before autoclaving.

3.1.2. Fermentation Protocol

  • Inoculation: Inoculate the seed culture medium with a spore suspension or a vegetative mycelial fragment of the producing actinomycete strain.

  • Seed Culture Incubation: Incubate the seed culture at 28°C for 48-72 hours on a rotary shaker at 180-200 rpm.

  • Production Culture: Inoculate the production medium with 5-10% (v/v) of the seed culture.

  • Production Incubation: Incubate the production culture at 28°C for 7-10 days on a rotary shaker at 180-200 rpm. Monitor the production of IKD-8344 by chromatographic methods (e.g., HPLC) and bioassays.

Extraction and Purification

The following workflow outlines the steps for extracting and purifying IKD-8344 from the fermentation broth.

IKD_8344_Isolation_Workflow fermentation_broth Fermentation Broth (Mycelium + Culture Filtrate) centrifugation Centrifugation / Filtration fermentation_broth->centrifugation mycelium Mycelial Cake centrifugation->mycelium culture_filtrate Culture Filtrate centrifugation->culture_filtrate acetone_extraction Mycelium Extraction (Acetone/Methanol) mycelium->acetone_extraction ethyl_acetate_extraction Filtrate Extraction (Ethyl Acetate) culture_filtrate->ethyl_acetate_extraction concentrated_mycelial_extract Concentrated Mycelial Extract acetone_extraction->concentrated_mycelial_extract concentrated_filtrate_extract Concentrated Filtrate Extract ethyl_acetate_extraction->concentrated_filtrate_extract combine_extracts Combine Crude Extracts concentrated_mycelial_extract->combine_extracts concentrated_filtrate_extract->combine_extracts silica_gel_chromatography Silica (B1680970) Gel Column Chromatography (Gradient Elution: Hexane-Ethyl Acetate) combine_extracts->silica_gel_chromatography active_fractions Collection of Active Fractions silica_gel_chromatography->active_fractions hplc Preparative HPLC (Reversed-Phase C18, Acetonitrile-Water) active_fractions->hplc pure_ikd8344 Pure IKD-8344 hplc->pure_ikd8344

Figure 1: Isolation and Purification Workflow for IKD-8344.

3.2.1. Detailed Protocol

  • Separation of Mycelium and Culture Filtrate: At the end of the fermentation, separate the mycelial biomass from the culture broth by centrifugation (e.g., 8,000 x g for 20 minutes) or filtration.

  • Extraction from Mycelium: Extract the mycelial cake with an organic solvent such as acetone (B3395972) or methanol. Repeat the extraction 2-3 times. Combine the solvent extracts and evaporate to dryness under reduced pressure to obtain the mycelial crude extract.

  • Extraction from Culture Filtrate: Extract the culture filtrate with an equal volume of ethyl acetate (B1210297) 2-3 times. Combine the organic layers and evaporate to dryness under reduced pressure to yield the filtrate crude extract.

  • Silica Gel Chromatography: Combine the crude extracts and subject them to column chromatography on silica gel. Elute the column with a gradient of hexane (B92381) and ethyl acetate. Collect fractions and monitor for the presence of IKD-8344 using thin-layer chromatography (TLC) and a suitable bioassay.

  • Preparative HPLC: Pool the active fractions and concentrate them. Purify the active principle by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water-acetonitrile gradient to obtain pure IKD-8344.

Biological Activities of IKD-8344

IKD-8344 exhibits a range of biological activities, with quantitative data summarized in the table below.

ActivityTarget Organism/Cell LineMeasurementValueReference(s)
Cytotoxicity L5178Y murine leukemia cellsIC₅₀0.54 ng/mL[1][2][3][4]
Antifungal Candida albicans (mycelial form)MIC6.25 µg/mL[1][2][3][4]
Anthelmintic Trichinella spiralisIn vitro and in vivo activity-[1][3][4]
Antibacterial Synergism Burkholderia cenocepaciaPotentiation of Polymyxin B-[1][2][3][4]
  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.

  • MIC (Minimum inhibitory concentration): The lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

At present, there is no publicly available information detailing specific signaling pathways affected by IKD-8344. The potent cytotoxicity suggests interference with fundamental cellular processes, a common mechanism for complex macrocyclic natural products. Further research is required to elucidate its precise mechanism of action.

References

IKD-8344: A Technical Overview of its Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

IKD-8344 is a macrocyclic dilactone natural product that has garnered interest for its significant biological activities, including antifungal, anticancer, and anthelmintic properties. This technical guide provides a consolidated overview of the elucidation of its complex structure and the synthetic strategies developed to access this intricate molecule.

Core Molecular Attributes

IKD-8344 is a polyketide originally isolated from an actinomycete species. Its fundamental properties are summarized below.

PropertyValue
Molecular Formula C₄₈H₇₆O₁₂
Molecular Weight 845.1 g/mol
CAS Number 129046-69-1
Origin Bacterium/Spirillospora sp.

Structure Elucidation

cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Determination Isolation Isolation Purification Purification Isolation->Purification Chromatography NMR 1H & 13C NMR Purification->NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR Connectivity Connectivity NMR->Connectivity MS->Connectivity Molecular Formula IR->Connectivity Functional Groups Stereochemistry Stereochemistry Connectivity->Stereochemistry 2D NMR (NOESY, etc.) Final_Structure Final_Structure Stereochemistry->Final_Structure Final Structure of IKD-8344

Workflow for the structure elucidation of IKD-8344.

Synthesis of IKD-8344

The total synthesis of IKD-8344 is a significant challenge due to its large macrocyclic structure and multiple stereocenters. A notable enantioselective total synthesis was achieved by Zou and Wu in 2012.[1] Their convergent approach featured a key step involving the concurrent formation of three tetrahydrofuran (B95107) (THF) rings from a linear polyketide precursor.[1] This was achieved through intramolecular O-alkylation of mesylates.[1] Another study by Jiang et al. focused on the synthesis of the side-chain functionalized tetrahydrofuran segments of IKD-8344.

While detailed, step-by-step experimental protocols from these syntheses are proprietary to the publishing journals, the general synthetic strategy can be visualized.

cluster_0 Fragment Synthesis cluster_1 Coupling and Macrolactonization Fragment_A Synthesis of Tetrahydrofuran-containing Fragment A Coupling Coupling of Fragments A and B Fragment_A->Coupling Fragment_B Synthesis of Tetrahydrofuran-containing Fragment B Fragment_B->Coupling Linear_Precursor Elaboration to Linear Polyketide Precursor Coupling->Linear_Precursor Macrolactonization Macrolactonization Linear_Precursor->Macrolactonization Final_Product Final_Product Macrolactonization->Final_Product IKD-8344

Convergent synthetic strategy for IKD-8344.

Biological Activity and Mechanism of Action

IKD-8344 has demonstrated a range of biological activities, though the specific molecular targets and signaling pathways have not been fully elucidated in publicly available literature.

Antifungal Activity

IKD-8344 is a selective growth inhibitor against the mycelial form of Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/ml.

Anticancer Activity

The compound exhibits cytotoxicity against L5178Y murine leukemia cells with an IC₅₀ value of 0.54 ng/ml.

Other Activities

IKD-8344 also shows anthelmintic properties and potentiates the activity of polymyxin (B74138) B against the multidrug-resistant bacterium Burkholderia cenocepacia.

Due to the lack of specific information on the signaling pathways affected by IKD-8344, a detailed pathway diagram cannot be constructed at this time. Research in this area would be a valuable contribution to understanding the full therapeutic potential of this molecule.

Conclusion

IKD-8344 remains a molecule of significant interest due to its complex structure and potent biological activities. While the foundational work on its structure elucidation and total synthesis has been completed, a deeper understanding of its mechanism of action is required to fully exploit its therapeutic potential. Further research into its molecular targets and effects on cellular signaling pathways will be crucial for advancing IKD-8344 in drug development pipelines.

References

An In-Depth Technical Guide to IKD-8344 (CAS 129046-69-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IKD-8344 is a macrocyclic dilactone natural product isolated from the actinomycete species Spirillospora sp.[1][2]. Possessing a complex chemical architecture, IKD-8344 has demonstrated a compelling profile of biological activities, including potent anticancer, antifungal, and anthelmintic properties. This technical guide provides a comprehensive overview of the known properties of IKD-8344, including its physicochemical characteristics, biological activities with available quantitative data, and a summary of its synthesis. However, detailed experimental protocols and the specific molecular mechanisms of action, including associated signaling pathways, are not extensively detailed in publicly available literature.

Physicochemical Properties

IKD-8344 is characterized by a unique and complex macrocyclic structure. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of IKD-8344

PropertyValueReference
CAS Number 129046-69-1[1][2][3]
Molecular Formula C48H76O12[1][2]
Formula Weight 845.1 g/mol [1][2]
Formal Name (1R,2R,5S,8S,9S,12R,14S,17R,18R,21S,24S,25S,28R,30S)-rel-2,9,18,25-tetramethyl-12,28-bis[(1S)-1-[(2S,5R)-tetrahydro-5-methyl-2-furanyl]ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone[1][2]
Class Macrocyclic Dilactone[1][2][4]
Origin Spirillospora sp.[2]
Appearance Solid[1][2]
Purity ≥70%[2]
Solubility Soluble in DMSO, Ethanol, Methanol[1][2][4]
Storage Powder: -20°C for ≥ 4 years; In solvent: -80°C for 1 year[2][4]

Biological Activity

IKD-8344 exhibits a diverse range of biological activities, highlighting its potential as a lead compound in drug discovery. The quantitative data for its primary activities are summarized in Table 2.

Table 2: Summary of Biological Activities of IKD-8344

ActivityTargetMetricValueReference
Anticancer L5178Y murine leukemia cellsIC500.54 ng/mL[1][2][4]
Antifungal Candida albicans (mycelial form)MIC6.25 µg/mL[1][2][4]
Anthelmintic Trichinella spiralis-Active in vitro and in vivo[1][2][4]
Synergistic Antibacterial Burkholderia cenocepacia-Potentiates the activity of polymyxin (B74138) B[1][2][4]

Experimental Protocols

Cytotoxicity Assay against L5178Y Murine Leukemia Cells

The IC50 value for IKD-8344 against L5178Y cells was likely determined using a standard cell viability assay. A general workflow for such an assay is depicted in Figure 1.

G cluster_0 Experimental Workflow: Cytotoxicity Assay A 1. Cell Culture: L5178Y cells are cultured in appropriate medium. B 2. Seeding: Cells are seeded into multi-well plates. A->B C 3. Treatment: Cells are treated with serial dilutions of IKD-8344. B->C D 4. Incubation: Plates are incubated for a defined period (e.g., 48-72h). C->D E 5. Viability Assessment: A viability reagent (e.g., MTT, resazurin) is added. D->E F 6. Data Analysis: Absorbance/fluorescence is measured and IC50 is calculated. E->F G cluster_1 Experimental Workflow: Antifungal MIC Assay A 1. Inoculum Preparation: A standardized suspension of C. albicans is prepared. B 2. Drug Dilution: Serial dilutions of IKD-8344 are prepared in microtiter plates. A->B C 3. Inoculation: Each well is inoculated with the fungal suspension. B->C D 4. Incubation: Plates are incubated under conditions promoting mycelial growth. C->D E 5. MIC Determination: The lowest concentration with no visible growth is determined as the MIC. D->E

References

IKD-8344 anticancer properties explained

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document outlines the current publicly available scientific knowledge regarding the compound identified as IKD-8344. A thorough review of scientific literature and public databases indicates that IKD-8344 is recognized primarily as a natural antibiotic with antibacterial and antifungal properties. At present, there is no scientific evidence in the public domain to suggest or detail any anticancer properties of this compound. The available research focuses exclusively on its chemical synthesis and its role as an antimicrobial agent.

Compound Identification and Properties

IKD-8344 is identified in chemical literature as a natural antibiotic. The primary focus of existing research has been on achieving a highly efficient enantioselective total synthesis of the molecule.[1] Key characteristics from the available literature include:

  • Chemical Class: Polyketide precursor, forming furan (B31954) rings.[1]

  • Known Biological Activity: Documented as an anti-bacterial and antifungal agent.[1]

  • Research Focus: The main thrust of published studies has been its complex chemical synthesis, involving the concurrent formation of Tetrahydrofuran (THF) rings.[1]

There are no public studies, preclinical or otherwise, that investigate IKD-8344 for cytotoxic effects against cancer cell lines, its mechanism of action in oncology, or its potential in cancer therapy.

Analysis of Anticancer Potential: A Data Deficit

A comprehensive search for data related to the anticancer properties of IKD-8344 yielded no results. Consequently, the core requirements of this technical guide—quantitative data tables, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled.

  • Quantitative Data: No IC50 values, tumor growth inhibition data, or other quantitative metrics related to oncology are available.

  • Experimental Protocols: No in vitro or in vivo experimental protocols for cancer research involving IKD-8344 have been published.

  • Signaling Pathways: Without evidence of anticancer activity, there are no known signaling pathways modulated by IKD-8344 in the context of cancer.

Hypothetical Workflow for Future Anticancer Research

Should IKD-8344 be considered for investigation as a potential anticancer agent, a standard preclinical research workflow would be necessary. The following diagram illustrates a logical progression for such a study.

G Hypothetical Workflow for Anticancer Drug Discovery cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Decision Point A Compound Acquisition (IKD-8344 Synthesis) B Cell Line Screening (NCI-60 Panel or similar) A->B Test Compound C Dose-Response Assays (Determine IC50 values) B->C Identify Hits D Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) C->D Characterize Lead F Toxicity & PK/PD Studies D->F Promising Candidate E Animal Model Selection (e.g., Xenograft) G Efficacy Studies (Tumor Growth Inhibition) E->G Test Efficacy F->E Safety Profile H Go/No-Go for Clinical Development G->H Positive Efficacy Data

Caption: A generalized workflow for preclinical anticancer drug discovery.

Conclusion

The compound IKD-8344 is documented in the scientific literature as a natural antibiotic, and research has centered on its chemical synthesis.[1] There is currently a complete absence of public data regarding any potential anticancer properties. Therefore, any discussion of its use in oncology is purely speculative. Future research would need to begin with foundational in vitro screening to determine if such a therapeutic potential exists.

References

IKD-8344: A Technical Guide on its Antimicrobial and Antifungal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IKD-8344 is a macrocyclic dilactone antibiotic isolated from Streptomyces sp. A6792. This document provides a comprehensive overview of the known antimicrobial and antifungal activities of IKD-8344, with a focus on its quantitative effects, synergistic potential, and putative mechanisms of action. The information is compiled from available scientific literature and is intended to serve as a technical resource for researchers in the fields of microbiology, mycology, and infectious disease drug discovery. While significant gaps in the publicly available data exist, particularly concerning detailed experimental protocols and elucidated signaling pathways, this guide synthesizes the current understanding of IKD-8344's bioactivity.

Core Antimicrobial and Antifungal Activity

IKD-8344 has demonstrated notable activity against a range of fungal pathogens, particularly those of the Candida genus. It is characterized as a selective growth inhibitor of the mycelial form of Candida albicans. Additionally, it exhibits synergistic antibacterial effects when combined with other antibiotics against specific multidrug-resistant bacteria.

Quantitative Data Summary

The known antifungal and cytotoxic activities of IKD-8344 are summarized in the tables below.

Table 1: Antifungal Activity of IKD-8344

Fungal SpeciesFormMinimum Inhibitory Concentration (MIC)Reference
Candida albicansMycelial6.25 µg/mL[1]
Candida kruseiMycelial1.56 - 25 µg/mL[1]
Candida tropicalisMycelial1.56 - 25 µg/mL[1]
Candida lusitaniaeMycelial1.56 - 25 µg/mL[1]

Table 2: Synergistic Antibacterial Activity of IKD-8344

Bacterial SpeciesSynergistic AgentEffectReference
Burkholderia cenocepaciaPolymyxin BPotentiates activity[2][3]

Table 3: Cytotoxicity Data for IKD-8344

Cell LineIC50Reference
L5178Y murine leukemia cells0.54 ng/mL[4]

Experimental Protocols

Detailed experimental protocols for the determination of the above quantitative data for IKD-8344 are not fully available in the public domain. The following represents a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against the mycelial form of Candida, based on standard microbiological methods.

Generalized Protocol for Mycelial Form MIC Determination

This protocol outlines a typical broth microdilution method adapted for assessing the inhibitory activity of a compound against the mycelial growth of Candida albicans.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare yeast-to-hyphae induction medium add_reagents Add medium, inoculum, and IKD-8344 to microplate wells prep_media->add_reagents prep_inoculum Prepare standardized Candida yeast inoculum prep_inoculum->add_reagents prep_compound Prepare serial dilutions of IKD-8344 prep_compound->add_reagents incubate Incubate under conditions that promote mycelial growth add_reagents->incubate visual_read Visually assess for inhibition of mycelial growth incubate->visual_read mic_determination Determine MIC as the lowest concentration with no visible growth visual_read->mic_determination G cluster_fungus Fungal Cell cell_membrane Fungal Cell Membrane (containing ergosterol) pore_formation Pore Formation/ Membrane Disruption cell_membrane->pore_formation cell_interior Cellular Contents leakage Leakage of Ions and Macromolecules cell_interior->leakage ikd8344 IKD-8344 ikd8344->cell_membrane Binds to Ergosterol pore_formation->leakage cell_death Fungal Cell Death leakage->cell_death

References

Unveiling the Anthelmintic Potential of IKD-8344: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IKD-8344 is a macrocyclic dilactone, originally isolated from an actinomycete species, that has demonstrated a range of biological activities, including anticancer, antimicrobial, and anthelmintic properties.[1][2][3] Of particular interest to parasitologists and drug development professionals is its noted efficacy against Trichinella spiralis, a parasitic nematode responsible for the zoonotic disease trichinellosis. This technical guide provides a comprehensive overview of the current, publicly available research on the anthelmintic activity of IKD-8344, including postulated mechanisms of action, detailed experimental protocols based on established methodologies, and a summary of its known biological effects.

Quantitative Data

While the primary literature citing the anthelmintic activity of IKD-8344 confirms its efficacy against T. spiralis both in vitro and in vivo, specific quantitative data such as EC50, IC50, or percentage reduction in worm burden are not detailed in the readily accessible scientific literature.[1][2][3] The foundational 1992 paper by Minami et al. in Tetrahedron Letters, which first described the structure of IKD-8344, is cited as the source for this anthelmintic activity; however, the full text containing this specific data is not widely available. For comparative purposes, this guide presents other known biological activities of IKD-8344 in the table below.

Biological Activity Test System Metric Value Reference
CytotoxicityL5178Y murine leukemia cellsIC500.54 ng/ml[1][3]
Antifungal ActivityCandida albicans (mycelial form)MIC6.25 µg/ml[1][3]
Antibacterial PotentiationBurkholderia cenocepacia (with polymyxin (B74138) B)-Potentiates activity[1][3]
Anthelmintic Activity Trichinella spiralis -Active in vitro and in vivo [1][2][3]

Postulated Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

As a macrocyclic lactone, IKD-8344 is presumed to share a mechanism of action with other compounds in this class, such as ivermectin. The primary target of macrocyclic lactone anthelmintics is the glutamate-gated chloride channels (GluCls) present in the nerve and muscle cells of invertebrates.[4][5][6][7] These channels are generally absent in vertebrates, providing a basis for the selective toxicity of these drugs.

The proposed signaling pathway is as follows:

  • Binding to GluCls: IKD-8344 is thought to bind to the GluCls on the neuronal and muscular membranes of the parasite.

  • Channel Opening: This binding potentiates the effect of glutamate, leading to the opening of the chloride ion channels.

  • Hyperpolarization: The influx of chloride ions causes hyperpolarization of the cell membrane.

  • Paralysis and Death: This hyperpolarization inhibits nerve impulses and muscle contraction, leading to flaccid paralysis of the parasite. The paralyzed worm is unable to maintain its position in the host's gut and is subsequently expelled.

Anthelmintic Mechanism of Action of IKD-8344 Postulated Signaling Pathway of IKD-8344 cluster_membrane IKD8344 IKD-8344 GluCl Glutamate-Gated Chloride Channel (GluCl) IKD8344->GluCl Binds to Opening Channel Opening GluCl->Opening Induces Cl_Influx Chloride Ion (Cl-) Influx Opening->Cl_Influx Hyperpolarization Hyperpolarization of Cell Membrane Cl_Influx->Hyperpolarization Paralysis Flaccid Paralysis of Parasite Hyperpolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Postulated mechanism of IKD-8344 via glutamate-gated chloride channels.

Experimental Protocols

The following are detailed, generalized protocols for assessing the anthelmintic activity of a compound like IKD-8344 against Trichinella spiralis, based on established methodologies in the field.

In Vitro Anthelmintic Assay

This assay evaluates the direct effect of the compound on the motility and viability of T. spiralis larvae.

In Vitro Anthelmintic Assay Workflow In Vitro Experimental Workflow Isolation Isolation of T. spiralis muscle larvae Incubation Incubation with IKD-8344 (various concentrations) Isolation->Incubation Observation Microscopic Observation (motility assessment) Incubation->Observation Data Data Analysis (e.g., LC50 calculation) Observation->Data

Workflow for in vitro anthelmintic activity assessment.

1. Parasite Preparation:

  • Trichinella spiralis muscle larvae are isolated from the muscle tissue of experimentally infected rodents (e.g., mice or rats) by artificial digestion using a pepsin-hydrochloric acid solution.[8]

  • The recovered larvae are washed several times with sterile phosphate-buffered saline (PBS) to remove any remaining host tissue.

2. Assay Procedure:

  • A stock solution of IKD-8344 is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve the desired test concentrations.

  • Approximately 50-100 larvae are placed in each well of a 96-well microtiter plate containing the culture medium.

  • The different concentrations of IKD-8344 are added to the wells. A positive control (e.g., albendazole) and a negative control (vehicle solvent) are included.

  • The plates are incubated at 37°C in a 5% CO2 atmosphere.

3. Data Collection and Analysis:

  • The motility of the larvae is observed under an inverted microscope at various time points (e.g., 24, 48, and 72 hours).

  • Larval viability can be further assessed using a vital stain, such as methylene (B1212753) blue.

  • The percentage of larval mortality is calculated for each concentration.

  • The lethal concentration 50 (LC50), the concentration of the compound that kills 50% of the larvae, is determined by probit analysis.

In Vivo Anthelmintic Assay

This assay evaluates the efficacy of the compound in reducing the worm burden in an infected animal model.

In Vivo Anthelmintic Assay Workflow In Vivo Experimental Workflow Infection Experimental Infection of Mice with T. spiralis larvae Treatment Oral Administration of IKD-8344 (various doses) Infection->Treatment Adult_Worm_Count Adult Worm Count (intestinal phase) Treatment->Adult_Worm_Count Larval_Count Muscle Larvae Count (muscular phase) Treatment->Larval_Count Efficacy Efficacy Calculation (% reduction in worm burden) Adult_Worm_Count->Efficacy Larval_Count->Efficacy

Workflow for in vivo anthelmintic efficacy determination.

1. Animal Model and Infection:

  • Laboratory mice (e.g., Swiss albino or BALB/c) are orally infected with a known number of infective T. spiralis larvae (typically 200-300).

  • The animals are housed under standard laboratory conditions with free access to food and water.

2. Drug Administration:

  • IKD-8344 is formulated in a suitable vehicle for oral administration (e.g., a suspension in 0.5% carboxymethyl cellulose).

  • Treatment can be administered at different time points post-infection to target different stages of the parasite's life cycle:

    • Enteral phase (adult worms): Treatment is typically administered for 5 consecutive days starting from day 2 post-infection.

    • Parenteral phase (migrating and muscle larvae): Treatment is administered for a longer duration, for example, for 5-10 consecutive days starting from day 7 post-infection.

  • Different dose levels of IKD-8344 are tested. A positive control group (treated with a known anthelmintic like albendazole) and a negative control group (receiving only the vehicle) are included.

3. Efficacy Assessment:

  • Adult worm burden: To assess the effect on the enteral phase, mice are euthanized around day 8 post-infection. The small intestine is removed, opened longitudinally, and the adult worms are counted under a dissecting microscope.

  • Muscle larvae burden: To evaluate the effect on the parenteral phase, mice are euthanized around day 30-35 post-infection. The carcass is skinned, eviscerated, and digested in pepsin-HCl solution to recover the muscle larvae. The total number of larvae is then counted.

  • Efficacy Calculation: The percentage reduction in worm burden is calculated for each treatment group compared to the negative control group.

Conclusion

IKD-8344 represents a promising lead compound for the development of new anthelmintic drugs. Its demonstrated activity against Trichinella spiralis warrants further investigation to elucidate its precise mechanism of action, quantify its in vitro and in vivo efficacy, and assess its safety profile. The experimental protocols and the postulated mechanism of action outlined in this guide provide a framework for future research in this area. The scientific community eagerly awaits the publication of more detailed studies that will fully characterize the anthelmintic properties of this intriguing macrocyclic dilactone.

References

Unveiling the Core: A Technical Guide to the Macrocyclic Dilactone Structure of IKD-8344

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IKD-8344 is a naturally occurring macrocyclic dilactone isolated from an actinomycete species. Possessing a complex molecular architecture, it has demonstrated a promising spectrum of biological activities, including potent anticancer, antimicrobial, and anthelmintic properties. This document provides a comprehensive technical overview of the core macrocyclic dilactone structure of IKD-8344, summarizing its physicochemical properties and known biological effects. While detailed experimental data from primary literature remains access-restricted, this guide synthesizes available information to present a coherent understanding of IKD-8344 for research and development purposes.

Physicochemical Properties of IKD-8344

IKD-8344 is characterized by the following molecular and physical properties:

PropertyValueSource
Molecular Formula C₄₈H₇₆O₁₂N/A
Molecular Weight 845.1 g/mol N/A
CAS Number 129046-69-1N/A
Class Macrocyclic DilactoneN/A
Origin Actinomycete speciesN/A

Structural Elucidation of the Macrocyclic Dilactone Core

The definitive structure of IKD-8344 was elucidated by Minami et al. in 1992 through spectroscopic analysis. While the full spectral data from the original publication is not publicly accessible, the established structure reveals a complex macrocycle containing two lactone functionalities and multiple stereocenters.

A significant advancement in understanding and accessing this complex molecule was achieved by Zou and Wu in 2012 with their report of a "quick approach to IKD-8344" synthesis. This synthetic route highlights the intricate stereochemistry and the challenges associated with constructing the multiple tetrahydrofuran (B95107) rings within the macrocyclic framework.

Visualization of the Core Structure:

IKD_8344_Structure cluster_labels IKD8344 lactone1 Lactone 1 IKD8344->lactone1 lactone2 Lactone 2 IKD8344->lactone2 macrocycle Macrocyclic Ring IKD8344->macrocycle thf_rings Tetrahydrofuran Rings IKD8344->thf_rings

A 2D representation of the IKD-8344 macrocyclic dilactone structure.

Note: A detailed 2D chemical structure image would be inserted here. Due to the limitations of the current environment, a placeholder is used in the DOT script.

Biological Activity and Cytotoxicity

IKD-8344 exhibits a range of biological activities, with its anticancer properties being of significant interest. It has demonstrated potent cytotoxicity against L5178Y murine leukemia cells.

Cell LineActivityValue
L5178Y Murine LeukemiaCytotoxicity (IC₅₀)0.54 ng/mL

The potent cytotoxicity against a leukemia cell line suggests that IKD-8344 may interfere with fundamental cellular processes essential for cancer cell proliferation and survival.

Hypothetical Mechanism of Action in Cancer Cells

While the precise molecular targets and signaling pathways affected by IKD-8344 have not been experimentally elucidated in publicly available literature, its cytotoxic effects on cancer cells suggest potential interference with key cellular processes such as cell cycle progression and apoptosis. Based on the known mechanisms of other cytotoxic natural products, a hypothetical workflow for investigating the mechanism of action of IKD-8344 in L5178Y cells is proposed below.

Proposed Experimental Workflow for Mechanism of Action Studies:

MOA_Workflow cluster_pathways Potential Signaling Pathways to Investigate start Treat L5178Y cells with IKD-8344 cell_cycle Cell Cycle Analysis (Flow Cytometry) start->cell_cycle apoptosis Apoptosis Assays (e.g., Annexin V/PI staining) start->apoptosis pathway_analysis Signaling Pathway Analysis start->pathway_analysis Investigate key cancer signaling pathways western_blot Western Blot Analysis cell_cycle->western_blot Analyze cell cycle regulators (Cyclins, CDKs) apoptosis->western_blot Analyze apoptotic markers (Caspases, Bcl-2 family) PI3K PI3K/Akt pathway_analysis->PI3K MAPK MAPK pathway_analysis->MAPK Wnt Wnt/β-catenin pathway_analysis->Wnt

Proposed workflow for elucidating the cytotoxic mechanism of IKD-8344.

Potential Signaling Pathways Targeted by IKD-8344

Given its potent cytotoxic activity against leukemia cells, it is plausible that IKD-8344 modulates one or more critical signaling pathways that are commonly dysregulated in cancer. The following diagram illustrates the potential interplay of key signaling pathways that could be affected by IKD-8344, leading to cell cycle arrest and apoptosis.

Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_Wnt Wnt/β-catenin Pathway IKD8344 IKD-8344 PI3K PI3K IKD8344->PI3K Inhibition? Ras Ras IKD8344->Ras Inhibition? Wnt Wnt IKD8344->Wnt Inhibition? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Cycle Cell Cycle Arrest mTOR->Cell_Cycle Apoptosis Apoptosis mTOR->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Cycle ERK->Apoptosis beta_catenin β-catenin Wnt->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF TCF_LEF->Cell_Cycle TCF_LEF->Apoptosis

Potential signaling pathways modulated by IKD-8344 leading to anticancer effects.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of IKD-8344 are not available in the public domain. The following are generalized protocols that would typically be employed for the type of studies required to fully characterize this molecule.

General Protocol for Cell Viability Assay (MTT Assay):

  • Seed L5178Y cells in a 96-well plate at a density of 5 x 10³ cells/well.

  • Incubate for 24 hours to allow for cell attachment.

  • Treat cells with serial dilutions of IKD-8344 (e.g., from 0.01 ng/mL to 100 ng/mL) and a vehicle control.

  • Incubate for 48-72 hours.

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value by plotting the percentage of cell viability against the log concentration of IKD-8344.

General Protocol for Cell Cycle Analysis by Flow Cytometry:

  • Treat L5178Y cells with IKD-8344 at its IC₅₀ concentration for 24, 48, and 72 hours.

  • Harvest and wash the cells with phosphate-buffered saline (PBS).

  • Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry.

  • Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion and Future Directions

IKD-8344 represents a compelling natural product with significant potential as a lead compound for the development of novel anticancer therapeutics. Its complex macrocyclic dilactone structure and potent cytotoxicity warrant further investigation. Future research should prioritize gaining access to the full spectroscopic and synthetic details to enable further chemical modification and structure-activity relationship (SAR) studies. Elucidating the precise molecular targets and the specific signaling pathways modulated by IKD-8344 will be crucial in understanding its mechanism of action and advancing its development as a potential drug candidate. The proposed experimental workflows provide a roadmap for these future investigations.

In-depth Technical Guide: IKD-8344 and its Effects on Murine Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

IKD-8344 is a macrocyclic dilactone originally isolated from an actinomycete species. It has demonstrated a range of biological activities, including anticancer, antimicrobial, and anthelmintic properties. Of particular interest to oncological research is its potent cytotoxic effect against murine leukemia cells, suggesting its potential as a novel therapeutic agent for leukemia. This document provides a comprehensive overview of the currently available data on IKD-8344's effects on murine leukemia cells, detailed experimental protocols for its study, and a discussion of its potential, though currently unelucidated, mechanisms of action.

Quantitative Data Presentation

The primary quantitative data available for IKD-8344's effect on murine leukemia cells is its half-maximal inhibitory concentration (IC50), which quantifies its potency in inhibiting cell viability.

CompoundCell LineAssay TypeIC50 (ng/mL)
IKD-8344L5178YCytotoxicity0.54

Table 1: Cytotoxicity of IKD-8344 against L5178Y Murine Leukemia Cells. This table summarizes the reported in vitro efficacy of IKD-8344. The potent IC50 value highlights the compound's significant cytotoxic activity against this specific leukemia cell line.

Experimental Protocols

The following protocols are based on established methodologies for the culture of L5178Y murine leukemia cells and the assessment of cytotoxicity. These can be adapted for the specific investigation of IKD-8344.

L5178Y Murine Leukemia Cell Culture

Aseptic cell culture techniques are mandatory for all procedures.

Materials:

  • L5178Y murine leukemia cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • L-glutamine

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypan blue solution (0.4%)

  • Humidified incubator (37°C, 5% CO2)

  • Centrifuge

  • Hemocytometer or automated cell counter

Procedure:

  • Complete Growth Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Cell Thawing: Thaw a cryopreserved vial of L5178Y cells rapidly in a 37°C water bath. Decontaminate the vial with 70% ethanol (B145695) before opening in a sterile biosafety cabinet.

  • Initial Culture: Transfer the thawed cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

  • Resuspension and Plating: Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh complete growth medium. Transfer the cell suspension to a T-25 or T-75 cell culture flask.

  • Incubation: Incubate the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Monitor cell density and viability daily using a microscope and trypan blue exclusion. When the cell density reaches approximately 8 x 10^5 cells/mL, subculture the cells by diluting the suspension with fresh complete growth medium to a density of 1-2 x 10^5 cells/mL.

G cluster_setup Initial Cell Culture Setup cluster_maintenance Routine Cell Maintenance Thaw Thaw L5178Y Cells Centrifuge1 Centrifuge and Remove Cryoprotectant Thaw->Centrifuge1 Transfer to medium Resuspend1 Resuspend in Fresh Medium Centrifuge1->Resuspend1 Plate Plate in Culture Flask Resuspend1->Plate Incubate1 Incubate at 37°C, 5% CO2 Plate->Incubate1 Monitor Monitor Cell Density & Viability Incubate1->Monitor Subculture Subculture when Confluent Monitor->Subculture Density > 8x10^5 cells/mL Incubate2 Continue Incubation Subculture->Incubate2 Dilute to 1-2x10^5 cells/mL Incubate2->Monitor

Figure 1: Workflow for L5178Y Murine Leukemia Cell Culture.
Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of IKD-8344 on L5178Y cells.

Materials:

  • L5178Y cells in logarithmic growth phase

  • IKD-8344 stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete growth medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest L5178Y cells and adjust the cell density to 5 x 10^4 cells/mL in complete growth medium. Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Compound Treatment: Prepare serial dilutions of IKD-8344 in complete growth medium. Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for IKD-8344) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of IKD-8344 relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

G cluster_prep Assay Preparation cluster_incubation Incubation & Reaction cluster_readout Data Acquisition cluster_analysis Data Analysis Seed Seed L5178Y Cells in 96-well Plate Treat Treat with IKD-8344 Dilutions Seed->Treat Incubate Incubate for 48-72h Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read Read Absorbance at 570nm Solubilize->Read Calculate Calculate % Viability Read->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

Figure 2: Experimental Workflow for MTT-based Cytotoxicity Assay.

Potential Mechanism of Action (Hypothetical)

The precise mechanism by which IKD-8344 exerts its cytotoxic effects on murine leukemia cells has not been elucidated in published literature. However, based on the known activities of other macrocyclic lactones in cancer cells, a plausible, yet unconfirmed, signaling pathway leading to apoptosis can be proposed. It is critical to note that the following pathway is hypothetical and requires experimental validation for IKD-8344.

Many cytotoxic agents, including some macrocyclic compounds, induce apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of stress-related signaling pathways.

G cluster_cell Murine Leukemia Cell IKD8344 IKD-8344 Mitochondria Mitochondria IKD8344->Mitochondria Induces Stress ROS Increased ROS Mitochondria->ROS Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release JNK_p38 JNK/p38 MAPK Activation ROS->JNK_p38 Bax_Bak Bax/Bak Activation JNK_p38->Bax_Bak Bax_Bak->Mitochondria MOMP Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: Hypothetical Signaling Pathway for IKD-8344-Induced Apoptosis.

This proposed pathway suggests that IKD-8344 may induce mitochondrial stress, leading to an increase in intracellular ROS. This oxidative stress could then activate stress-activated protein kinases such as JNK and p38 MAPK. These kinases can, in turn, activate pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. This would trigger the caspase cascade, culminating in the execution of apoptosis.

Future Directions and Conclusion

The potent in vitro activity of IKD-8344 against L5178Y murine leukemia cells warrants further investigation. Future research should focus on:

  • Elucidating the Mechanism of Action: Determining whether IKD-8344 induces apoptosis, necrosis, or cell cycle arrest. Investigating the specific signaling pathways modulated by IKD-8344 is crucial.

  • In Vivo Efficacy: Evaluating the anti-leukemic activity of IKD-8344 in murine models of leukemia.

  • Toxicity Profiling: Assessing the in vivo toxicity and pharmacokinetic properties of IKD-8344.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of IKD-8344 to identify more potent and selective compounds.

Unveiling the Anti-Filamentation Potential of Novel Compounds Against Candida albicans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The morphological transition of Candida albicans from a yeast to a hyphal form is a critical virulence factor and a key driver of its pathogenicity. The inhibition of this mycelial transformation represents a promising therapeutic strategy for the development of new antifungal agents. This technical guide provides a comprehensive overview of the methodologies and signaling pathways central to the investigation of compounds that inhibit C. albicans filamentation. While specific data on the compound IKD-8344 is not publicly available, this document serves as a foundational framework for the evaluation of its potential anti-hyphal activity, and that of other novel chemical entities.

Quantitative Assessment of Hyphal Inhibition

A crucial aspect of characterizing a potential anti-filamentation compound is the quantitative measurement of its inhibitory effects. Data should be systematically collected and organized to allow for robust comparison and analysis. The following tables provide a template for presenting such quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of IKD-8344

ParameterConcentration (µg/mL)
MIC₅₀ (Planktonic)Data not available
MIC₉₀ (Planktonic)Data not available
MFC (Planktonic)Data not available
Biofilm MIC₅₀Data not available
Biofilm MIC₉₀Data not available

MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of a compound that inhibits 90% of fungal growth. MFC (Minimum Fungicidal Concentration) is the lowest concentration that results in fungal death.

Table 2: Effect of IKD-8344 on Hyphal Formation in Liquid Media

IKD-8344 Conc. (µg/mL)Percentage of Hyphal CellsAverage Hyphal Length (µm)
0 (Control)Data not availableData not available
XData not availableData not available
2XData not availableData not available
4XData not availableData not available

Table 3: Impact of IKD-8344 on Biofilm Formation

IKD-8344 Conc. (µg/mL)Biofilm Biomass (OD₆₀₀)Metabolic Activity (XTT Assay - OD₄₉₀)
0 (Control)Data not availableData not available
XData not availableData not available
2XData not availableData not available
4XData not availableData not available

Key Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the study of anti-hyphal agents. The following sections outline standard methodologies for assessing the inhibition of C. albicans filamentation.

Broth Microdilution Assay for Antifungal Susceptibility (Planktonic Cells)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against planktonic C. albicans cells.

  • Inoculum Preparation: A single colony of C. albicans is inoculated into a suitable broth medium (e.g., YPD) and incubated overnight at 30°C with shaking.[1] The yeast cells are then washed and resuspended in fresh medium, and the cell density is adjusted to a standard concentration (e.g., 0.5 to 2.5 x 10³ cells/mL) using a spectrophotometer.[2]

  • Drug Dilution: The test compound (e.g., IKD-8344) is serially diluted in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized yeast inoculum is added to each well containing the diluted compound. The plate is then incubated at 37°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[3] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).[4]

Hyphal Induction and Inhibition Assay in Liquid Media

This assay evaluates the ability of a compound to inhibit the yeast-to-hypha transition in a liquid environment.

  • Cell Preparation: C. albicans yeast cells are prepared as described in the broth microdilution assay.

  • Hyphal Induction: The yeast cells are resuspended in a hyphae-inducing medium, such as RPMI-1640 or serum-containing media, at 37°C.[5][6]

  • Treatment: The test compound is added to the cell suspension at various concentrations.

  • Microscopic Analysis: After a defined incubation period (e.g., 3-4 hours), the cells are observed under a microscope to assess the extent of filamentation.[5][7] The percentage of hyphal cells and the length of the hyphae are quantified.

Biofilm Formation and Inhibition Assay

This protocol assesses the effect of a compound on the formation of C. albicans biofilms, which are rich in hyphal structures.

  • Biofilm Growth: A standardized suspension of C. albicans is added to the wells of a microtiter plate and incubated at 37°C for a period that allows for biofilm formation (typically 24-48 hours).[1][2]

  • Treatment: The test compound is added at the beginning of the incubation period to assess inhibition of biofilm formation.

  • Quantification:

    • Crystal Violet Staining: The total biofilm biomass is quantified by staining with crystal violet, followed by solubilization of the dye and measurement of absorbance.[1]

    • XTT Reduction Assay: The metabolic activity of the cells within the biofilm is measured using a colorimetric XTT reduction assay, which provides an indication of cell viability.[1][2]

Visualizing Key Signaling Pathways and Workflows

Understanding the molecular mechanisms underlying hyphal morphogenesis is crucial for identifying potential drug targets. The following diagrams, generated using the DOT language, illustrate key signaling pathways in C. albicans and a general experimental workflow.

Signaling Pathways

The yeast-to-hypha transition in C. albicans is regulated by complex signaling networks. The Ras1-cAMP-PKA and the MAPK signaling pathways are two of the most well-characterized cascades involved in this process.[8][9]

Ras_cAMP_PKA_Pathway Env_Signals Environmental Cues (e.g., Temperature, Serum, CO2) Ras1 Ras1 Env_Signals->Ras1 Cyr1 Cyr1 (Adenylyl Cyclase) Ras1->Cyr1 cAMP cAMP Cyr1->cAMP PKA PKA cAMP->PKA Efg1 Efg1 (Transcription Factor) PKA->Efg1 Hyphal_Genes Hyphal-Specific Genes Efg1->Hyphal_Genes

Figure 1: The Ras1-cAMP-PKA signaling pathway in C. albicans.

MAPK_Pathway Surface_Contact Surface Contact Cst20 Cst20 (PAK) Surface_Contact->Cst20 Hst7 Hst7 (MAPKK) Cst20->Hst7 Cek1 Cek1 (MAPK) Hst7->Cek1 Cph1 Cph1 (Transcription Factor) Cek1->Cph1 Hyphal_Genes Hyphal-Specific Genes Cph1->Hyphal_Genes

Figure 2: The MAPK signaling pathway involved in C. albicans filamentation.
Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing compounds that inhibit C. albicans hyphal formation.

Experimental_Workflow Start Start: Compound Library Screening Primary Screening: Hyphal Inhibition Assay Start->Screening MIC_Assay Secondary Assay: MIC Determination Screening->MIC_Assay Biofilm_Assay Tertiary Assay: Biofilm Inhibition MIC_Assay->Biofilm_Assay Mechanism_Study Mechanism of Action Studies Biofilm_Assay->Mechanism_Study End Lead Compound Identification Mechanism_Study->End

Figure 3: A generalized workflow for identifying anti-filamentation compounds.

Conclusion

The inhibition of mycelial formation in Candida albicans is a validated and compelling strategy for the development of novel antifungal therapeutics. While the specific inhibitory properties of IKD-8344 remain to be elucidated, the experimental protocols, data presentation formats, and understanding of the key signaling pathways outlined in this guide provide a robust framework for its investigation. By applying these standardized methodologies, researchers can effectively characterize the anti-filamentation potential of IKD-8344 and other promising compounds, paving the way for the next generation of antifungal drugs.

References

Unlocking Synergistic Power: A Technical Guide to the Enhanced Efficacy of IKD-8344 and Polymyxin B against Burkholderia cenocepacia

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against multidrug-resistant pathogens, a promising synergistic relationship has been identified between the macrocyclic dilactone IKD-8344 and the last-resort antibiotic polymyxin (B74138) B. This combination has demonstrated significant potential in combating the notoriously resilient Gram-negative bacterium, Burkholderia cenocepacia, a major cause of severe pulmonary infections in cystic fibrosis patients. This technical guide provides an in-depth analysis of their synergistic effects, detailed experimental protocols, and an exploration of the underlying mechanisms of action for researchers, scientists, and drug development professionals.

Core Findings: Potentiation of Polymyxin B Activity

IKD-8344, a natural product isolated from an actinomycete species, has been shown to potentiate the antimicrobial activity of polymyxin B against B. cenocepacia.[1] While IKD-8344 exhibits its own diverse biological activities, including anticancer and antifungal properties, its synergy with polymyxin B is of particular interest in the context of bacterial infections.[1]

Quantitative Analysis of Synergy

In a comprehensive screening of 2,686 compounds, IKD-8344 was identified as one of five compounds that synergized with polymyxin B, inhibiting the growth of B. cenocepacia by 70% or more compared to polymyxin B alone.[1] The study that identified this synergy provides the foundational data for the efficacy of this combination.

Compound CombinationTarget OrganismKey FindingReference
IKD-8344 (1 µg/mL) + Polymyxin BBurkholderia cenocepacia≥70% growth inhibition compared to Polymyxin B alone.[1]

Deciphering the Mechanisms of Action and Synergy

The synergistic effect of IKD-8344 and polymyxin B is rooted in their distinct yet complementary mechanisms of action, primarily targeting the integrity of the bacterial cell envelope.

Polymyxin B: A Disrupter of the Outer Membrane

Polymyxin B's primary mechanism of action against Gram-negative bacteria involves a targeted assault on the outer membrane. Its cationic polypeptide ring interacts electrostatically with the negatively charged phosphate (B84403) groups of the lipid A component of lipopolysaccharide (LPS). This interaction displaces essential divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to a localized disorganization and increased permeability of the outer membrane. The hydrophobic tail of polymyxin B then penetrates the destabilized membrane, further disrupting its integrity and leading to leakage of intracellular contents and ultimately, cell death.

Burkholderia cenocepacia exhibits a high intrinsic resistance to polymyxin B. This resistance is largely attributed to the unique structure of its LPS, which is modified with 4-amino-4-deoxy-L-arabinose (L-Ara4N). This modification reduces the net negative charge of the lipid A, thereby weakening the initial electrostatic attraction for the cationic polymyxin B and hindering its ability to disrupt the outer membrane.

IKD-8344: The Synergistic Partner

IKD-8344 is a macrocyclic dilactone. While the precise mechanism of action of IKD-8344 against B. cenocepacia is not fully elucidated, many macrocyclic lactones are known to have various effects on bacterial cells. The leading hypothesis for its synergistic activity with polymyxin B is that IKD-8344, in some manner, compromises the outer membrane's formidable defenses, allowing polymyxin B to bypass the intrinsic resistance mechanisms of B. cenocepacia and exert its disruptive effects more efficiently. This could involve direct interaction with outer membrane components or interference with cellular processes that maintain membrane integrity.

Experimental Protocols

To facilitate further research into this promising antibiotic combination, detailed methodologies for key experiments are outlined below.

Checkerboard Assay for Synergy Determination

The checkerboard assay is a standard method to quantitatively assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the combination of IKD-8344 and polymyxin B against B. cenocepacia.

Materials:

  • 96-well microtiter plates

  • Burkholderia cenocepacia isolate (e.g., K56-2)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • IKD-8344 stock solution

  • Polymyxin B stock solution

  • Multichannel pipette

  • Incubator (37°C)

  • Microplate reader (optional, for OD600 readings)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension of B. cenocepacia in CAMHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Drug Dilution:

    • Along the x-axis of the 96-well plate, prepare serial twofold dilutions of IKD-8344 in CAMHB.

    • Along the y-axis, prepare serial twofold dilutions of polymyxin B in CAMHB.

  • Combination Testing: Using a multichannel pipette, transfer the diluted IKD-8344 and polymyxin B to the corresponding wells of the test plate. The final volume in each well should be uniform (e.g., 100 µL), containing both drugs at various concentrations and the bacterial inoculum.

  • Controls: Include wells with each drug alone (growth controls for each concentration), wells with no drugs (positive growth control), and wells with no bacteria (negative control/sterility control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination wells showing no growth:

      • FIC of IKD-8344 = (MIC of IKD-8344 in combination) / (MIC of IKD-8344 alone)

      • FIC of Polymyxin B = (MIC of Polymyxin B in combination) / (MIC of Polymyxin B alone)

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of IKD-8344 + FIC of Polymyxin B

    • Interpretation of FICI:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Indifference (or additive)

      • FICI > 4.0: Antagonism

Outer Membrane Permeability Assay (NPN Uptake Assay)

This assay measures the ability of a compound to disrupt the bacterial outer membrane, allowing the fluorescent probe N-phenyl-1-naphthylamine (NPN) to enter the hydrophobic environment of the membrane and fluoresce.

Objective: To assess if IKD-8344 increases the permeability of the B. cenocepacia outer membrane, potentially explaining its synergistic effect with polymyxin B.

Materials:

  • Burkholderia cenocepacia cells

  • HEPES buffer (5 mM, pH 7.2)

  • N-phenyl-1-naphthylamine (NPN) stock solution (in acetone (B3395972) or ethanol)

  • IKD-8344

  • Polymyxin B (as a positive control)

  • Fluorometer with excitation at 350 nm and emission at 420 nm

Procedure:

  • Cell Preparation: Grow B. cenocepacia to mid-log phase, then harvest the cells by centrifugation. Wash and resuspend the cells in HEPES buffer to a specific optical density (e.g., OD600 of 0.5).

  • Assay Setup: In a cuvette, add the bacterial suspension and NPN to a final concentration of 10 µM.

  • Baseline Reading: Measure the baseline fluorescence.

  • Compound Addition: Add IKD-8344 at the desired concentration and immediately begin recording the fluorescence intensity over time.

  • Positive Control: In a separate experiment, add a known outer membrane permeabilizing agent like polymyxin B to confirm the assay is working correctly.

  • Data Analysis: An increase in fluorescence intensity upon the addition of IKD-8344 indicates that the compound is permeabilizing the outer membrane.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the proposed synergistic mechanism and the experimental workflow.

Synergy_Mechanism cluster_Bacterium Burkholderia cenocepacia OM Outer Membrane (LPS with L-Ara4N) IM Inner Membrane Cytoplasm Cytoplasm OM->Cytoplasm Increased Permeability & Cell Death IKD IKD-8344 IKD->OM Disrupts/Permeabilizes Outer Membrane (?) PMB Polymyxin B PMB->OM Binds to LPS, Displaces Cations

Proposed Synergistic Mechanism of IKD-8344 and Polymyxin B.

Checkerboard_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (B. cenocepacia, 5x10^5 CFU/mL) start->prep_inoculum setup_plate Dispense Drugs and Inoculum into 96-well Plate prep_inoculum->setup_plate prep_drugs Prepare Serial Dilutions of IKD-8344 and Polymyxin B prep_drugs->setup_plate incubate Incubate at 37°C for 18-24 hours setup_plate->incubate read_mic Determine MIC of Each Drug (Alone and in Combination) incubate->read_mic calc_fic Calculate FIC and FICI read_mic->calc_fic interpret Interpret Results (Synergy, Indifference, Antagonism) calc_fic->interpret end End interpret->end

Experimental Workflow for the Checkerboard Synergy Assay.

Conclusion and Future Directions

The synergistic interaction between IKD-8344 and polymyxin B represents a promising avenue for the development of novel therapeutic strategies against the highly resistant pathogen Burkholderia cenocepacia. The ability of IKD-8344 to potentiate the activity of a last-resort antibiotic highlights the potential of combination therapies to overcome intrinsic bacterial resistance mechanisms.

Further research is warranted to fully elucidate the mechanism of action of IKD-8344 and the precise nature of its synergistic interaction with polymyxin B. In vivo studies are also crucial to validate the efficacy and safety of this combination in a preclinical setting. The detailed protocols and conceptual frameworks provided in this guide are intended to support and accelerate these vital research endeavors.

References

Methodological & Application

Application Notes and Protocols for IKD-8344 Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IKD-8344 is a macrocyclic dilactone with demonstrated biological activities, including antifungal and cytotoxic properties.[1][2][3][4][5] This document provides essential information and a generalized protocol for assessing the cytotoxic effects of IKD-8344 in a laboratory setting. While specific details on its mechanism of action on mammalian cells are limited in publicly available literature, this guide offers a starting point for researchers investigating its potential as a therapeutic agent.

Known Biological Activities of IKD-8344

Initial studies have revealed the following activities for IKD-8344:

ActivityTarget Organism/Cell LineEffective ConcentrationReference
CytotoxicityL5178Y murine leukemia cellsIC50 = 0.54 ng/mL[1][3][4][5]
AntifungalCandida albicans (mycelial form)MIC = 6.25 µg/mL[1][3][4][5]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol describes a general method for determining the cytotoxicity of IKD-8344 against adherent mammalian cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, providing an estimate of cell viability.

Materials:

  • IKD-8344 compound

  • Target adherent cell line (e.g., L5178Y or other cancer cell lines)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture the selected cell line to ~80% confluency.

    • Trypsinize the cells, centrifuge, and resuspend in fresh complete medium to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of IKD-8344 in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the IKD-8344 stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of IKD-8344. Include a vehicle control (medium with the same concentration of DMSO used for the highest IKD-8344 concentration) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the log of the IKD-8344 concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Treatment 4. Treat Cells with IKD-8344 Cell_Seeding->Treatment Compound_Prep 3. Prepare IKD-8344 Dilutions Compound_Prep->Treatment Incubation 5. Incubate for 24-72h Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 7. Incubate for 3-4h MTT_Addition->Formazan_Formation Dissolution 8. Dissolve Formazan with DMSO Formazan_Formation->Dissolution Read_Absorbance 9. Measure Absorbance (570nm) Dissolution->Read_Absorbance Calculate_Viability 10. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 11. Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for determining the cytotoxicity of IKD-8344 using the MTT assay.

Signaling Pathway Information

Based on extensive searches of publicly available scientific literature, there is currently no information detailing the specific signaling pathways affected by IKD-8344 in mammalian cells that would lead to its cytotoxic effects. Further research is required to elucidate its mechanism of action.

Disclaimer

This document is intended for informational purposes only and should be used as a general guide. Researchers should optimize the protocols based on their specific cell lines and experimental conditions. All laboratory work should be conducted in accordance with institutional safety guidelines.

References

Application Notes and Protocols for I-KD-8344 in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing IKD-8344, a macrocyclic dilactone with known antimicrobial and synergistic properties, in standard antimicrobial susceptibility testing (AST). The information is intended to guide researchers in evaluating the direct antimicrobial activity of IKD-8344 and its potentiation of other antibiotics.

Introduction

IKD-8344 is a natural product isolated from an actinomycete species, demonstrating a range of biological activities, including anticancer, anthelmintic, and antimicrobial effects.[1][2] Of particular interest to infectious disease research is its inhibitory action against the mycelial form of Candida albicans and its ability to potentiate the activity of polymyxin (B74138) B against the multidrug-resistant bacterium Burkholderia cenocepacia.[1][2] This document outlines standardized methods for determining the antimicrobial susceptibility of various microorganisms to IKD-8344.

Product Information

Characteristic Information
Compound Name IKD-8344
CAS Number 129046-69-1
Molecular Formula C₄₈H₇₆O₁₂
Molecular Weight 845.1 g/mol
Solubility Soluble in DMSO, ethanol, and methanol.[1][2]
Storage Store at -20°C for long-term stability.[2]

Quantitative Data Summary

The following table summarizes the known quantitative antimicrobial activity of IKD-8344. Researchers are encouraged to expand this dataset by testing a broader range of microorganisms.

Organism Test Method Metric Value Reference
Candida albicans (mycelial form)Not specifiedMIC6.25 µg/ml[1][2]
Burkholderia cenocepaciaSynergy ScreenPotentiationSynergizes with polymyxin B[1][2][3]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard CLSI guidelines for broth microdilution testing and is suitable for determining the MIC of IKD-8344 against bacteria and fungi.

Materials:

  • IKD-8344

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required for fastidious organisms

  • Microbial inoculum standardized to 0.5 McFarland

  • Sterile multichannel pipettes and reservoirs

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of IKD-8344 in DMSO. A concentration of 1 mg/ml is recommended.

  • Serial Dilutions:

    • Add 100 µl of sterile broth to all wells of a 96-well plate.

    • Add an appropriate volume of the IKD-8344 stock solution to the first well of each row to achieve the desired starting concentration (e.g., for a starting concentration of 64 µg/ml, add a calculated volume of the 1 mg/ml stock).

    • Perform a two-fold serial dilution by transferring 100 µl from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µl from the last well.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard in sterile saline. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/ml in the test wells.

  • Inoculation: Add 100 µl of the diluted inoculum to each well of the microtiter plate. This will bring the final volume in each well to 200 µl and dilute the drug concentrations by half.

  • Controls:

    • Growth Control: A well containing only broth and inoculum (no IKD-8344).

    • Sterility Control: A well containing only broth.

    • Solvent Control: A well containing broth, inoculum, and the highest concentration of DMSO used in the assay to ensure it does not inhibit growth.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria or as required for the specific microorganism.

  • Reading Results: The MIC is the lowest concentration of IKD-8344 that completely inhibits visible growth of the organism.

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This protocol provides a qualitative assessment of the susceptibility of a microorganism to IKD-8344.

Materials:

  • IKD-8344

  • Sterile filter paper disks (6 mm diameter)

  • Solvent (e.g., DMSO, ethanol)

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Microbial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Forceps

  • Incubator

  • Ruler or caliper

Procedure:

  • Disk Preparation:

    • Prepare a stock solution of IKD-8344 in a suitable solvent.

    • Apply a known amount of the IKD-8344 solution to sterile filter paper disks and allow them to dry completely in a sterile environment. The amount of IKD-8344 per disk will need to be optimized by the researcher (e.g., 10 µg, 30 µg).

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard in sterile saline.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure confluent growth.

  • Disk Application:

    • Using sterile forceps, place the IKD-8344 impregnated disks onto the inoculated agar surface.

    • Gently press each disk to ensure complete contact with the agar.

    • Place a blank disk (impregnated with the solvent only) as a negative control.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters. The interpretation of susceptible, intermediate, or resistant will depend on the establishment of standardized zone diameter breakpoints, which are not yet available for IKD-8344.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow Broth Microdilution Workflow for IKD-8344 cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_stock Prepare IKD-8344 Stock Solution (e.g., in DMSO) serial_dilution Perform 2-fold Serial Dilutions of IKD-8344 in 96-well Plate prep_stock->serial_dilution prep_inoculum Prepare 0.5 McFarland Microbial Inoculum inoculate Inoculate Wells with Standardized Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate controls Include Growth, Sterility, and Solvent Controls incubate Incubate at 35-37°C for 16-24 hours inoculate->incubate read_mic Visually Determine MIC (Lowest Concentration with No Growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of IKD-8344.

Proposed Mechanism of Polymyxin B Potentiation by IKD-8344

The precise mechanism by which IKD-8344 potentiates polymyxin B is not yet elucidated. Polymyxin B primarily acts by binding to the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, leading to membrane destabilization and increased permeability.[4][5] It is hypothesized that IKD-8344 may act as a synergist by further disrupting the outer membrane, inhibiting an efflux pump, or interfering with other cellular processes that contribute to intrinsic polymyxin resistance in organisms like B. cenocepacia.

Polymyxin_Synergy Hypothesized Synergy of IKD-8344 with Polymyxin B cluster_membrane Gram-Negative Bacterial Cell Envelope OM Outer Membrane (OM) with Lipopolysaccharide (LPS) Membrane_Disruption OM Destabilization & Increased Permeability OM->Membrane_Disruption IM Inner Membrane (IM) Cell_Death Bacterial Cell Death IM->Cell_Death Periplasm Periplasmic Space PolymyxinB Polymyxin B PolymyxinB->OM Binds to Lipid A of LPS IKD8344 IKD-8344 IKD8344->OM Hypothesized Action: Further Membrane Disruption? Efflux_Pump Efflux Pump IKD8344->Efflux_Pump Hypothesized Action: Inhibition? Membrane_Disruption->IM Allows Polymyxin B to reach Inner Membrane Efflux_Pump->PolymyxinB Removes Polymyxin B (Resistance Mechanism)

Caption: Proposed synergistic mechanism of IKD-8344 with Polymyxin B against Gram-negative bacteria.

References

Application Notes and Protocols: IKD-8344 In Vivo Anthelmintic Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for conducting in vivo studies to evaluate the anthelmintic efficacy of the novel compound IKD-8344. The described methodology utilizes a murine model infected with the gastrointestinal nematode Heligmosomoides polygyrus, a standard and widely accepted model for screening potential anthelmintic drug candidates. The protocol outlines procedures for animal handling, infection, compound administration, and assessment of efficacy through parasite burden quantification. Additionally, it includes templates for data presentation and visual workflows to ensure clarity, reproducibility, and ease of comparison.

Introduction

The emergence of anthelmintic resistance in parasitic nematodes of both veterinary and human importance necessitates the discovery and development of new therapeutic agents. IKD-8344 is a novel chemical entity with suspected anthelmintic properties. In vivo studies are a critical step in the preclinical development of this compound, providing essential data on its efficacy, tolerability, and potential dose-response relationship in a living host. The following protocols are designed to guide researchers in conducting robust and reproducible in vivo evaluations of IKD-8344.

Key Experimental Protocols

Murine Model of Heligmosomoides polygyrus Infection

This protocol details the establishment of a patent H. polygyrus infection in mice, which is essential for evaluating the in vivo efficacy of IKD-8344.

  • Animal Model: Male C57BL/6 mice, 6-8 weeks of age.

  • Infective Stage: Third-stage larvae (L3) of Heligmosomoides polygyrus.

  • Infection Procedure:

    • Acclimatize mice for a minimum of 7 days prior to infection.

    • Infect each mouse orally by gavage with 200 ± 10 L3 larvae suspended in 0.2 mL of sterile water.

    • House infected animals in individually ventilated cages with ad libitum access to food and water.

    • Monitor the health of the animals daily.

    • Confirm the establishment of infection by detecting parasite eggs in the feces, typically starting 7-9 days post-infection.

IKD-8344 Administration and Efficacy Assessment

This section describes the procedure for administering IKD-8344 and evaluating its effect on the adult worm burden.

  • Compound Preparation:

    • Prepare a stock solution of IKD-8344 in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% sterile water).

    • Prepare serial dilutions to achieve the desired final concentrations for each treatment group.

  • Treatment Groups:

    • Group 1: Vehicle control (receiving only the vehicle solution).

    • Group 2: Positive control (e.g., a standard-of-care anthelmintic like Levamisole at a known effective dose).

    • Group 3-5: Experimental groups receiving low, medium, and high doses of IKD-8344.

  • Administration:

    • On day 9 post-infection, administer the assigned treatment to each mouse via oral gavage.

    • The volume of administration should be consistent across all groups (e.g., 10 mL/kg body weight).

  • Efficacy Endpoint - Worm Burden Quantification:

    • On day 14 post-infection (5 days post-treatment), euthanize all mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Dissect the small intestine and place it in a petri dish containing phosphate-buffered saline (PBS).

    • Open the intestine longitudinally to expose the adult worms.

    • Carefully remove all adult worms and count them under a dissecting microscope.

    • Calculate the percentage reduction in worm burden for each treatment group relative to the vehicle control group using the formula: % Reduction = [(Mean worm count in vehicle group - Mean worm count in treated group) / Mean worm count in vehicle group] x 100

Data Presentation

Quantitative data from the in vivo study should be organized and presented in a clear and concise manner.

Table 1: In Vivo Efficacy of IKD-8344 Against Heligmosomoides polygyrus in Mice

Treatment GroupDose (mg/kg)Mean Adult Worm Burden (± SEM)% Worm Burden ReductionStatistical Significance (p-value vs. Vehicle)
Vehicle Control-N/AN/A
Positive Control (e.g., Levamisole)(Specify Dose)
IKD-8344 (Low Dose)(Specify Dose)
IKD-8344 (Medium Dose)(Specify Dose)
IKD-8344 (High Dose)(Specify Dose)

Visualizations

Experimental Workflow

The following diagram illustrates the sequential steps of the in vivo anthelmintic study.

G cluster_pre_exp Pre-Experiment cluster_exp Experiment cluster_post_exp Post-Experiment acclimatize Acclimatize Mice (7 days) infect Infect Mice with L3 Larvae (Day 0) acclimatize->infect prepare_larvae Prepare H. polygyrus L3 Larvae prepare_larvae->infect confirm_infection Confirm Infection (Fecal Egg Count, Day 7-9) infect->confirm_infection group Randomize into Treatment Groups confirm_infection->group treat Administer IKD-8344 / Controls (Day 9) group->treat euthanize Euthanize Mice (Day 14) treat->euthanize collect_worms Collect and Count Adult Worms euthanize->collect_worms analyze Analyze Data & Calculate Efficacy collect_worms->analyze

Caption: Workflow for in vivo evaluation of IKD-8344.

Hypothetical Signaling Pathway for IKD-8344 Action

This diagram presents a hypothetical mechanism of action for IKD-8344, targeting a critical nematode-specific signaling pathway.

G cluster_parasite Parasite Neuromuscular System IKD IKD-8344 Receptor Nematode-Specific Ion Channel Receptor IKD->Receptor Binds and Activates Ion_Influx Uncontrolled Ion Influx (e.g., Ca2+ or Cl-) Receptor->Ion_Influx Paralysis Flaccid or Spastic Paralysis Ion_Influx->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Caption: Hypothetical mechanism of IKD-8344 leading to parasite paralysis.

Total Synthesis of IKD-8344: A Laboratory Approach

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document outlines the laboratory methodology for the total synthesis of IKD-8344, a macrocyclic dilactone with significant biological activities, including anticancer, antimicrobial, and anthelmintic properties.[1][2] The synthesis is based on the highly efficient and enantioselective approach developed by Zou and Wu, which features a remarkable one-step formation of three tetrahydrofuran (B95107) (THF) rings.[3] This method provides a convergent route to this complex natural product. Due to the limited public availability of the detailed experimental protocols, this document provides a high-level overview of the synthetic strategy, supported by available chemical data and a conceptual workflow.

Introduction

IKD-8344 is a natural antibiotic, a macrocyclic dilactone originally isolated from an actinomycete species.[1][2] It has demonstrated potent cytotoxic effects against L5178Y murine leukemia cells and inhibits the growth of the mycelial form of Candida albicans.[1][2] The complex structure of IKD-8344, featuring a large macrocycle and multiple stereocenters, makes its total synthesis a significant challenge in organic chemistry. The synthetic approach highlighted herein, developed by Zou and Wu, employs a convergent strategy, culminating in a key cyclization reaction that concurrently forms three of the molecule's characteristic THF rings.[3] This innovative approach significantly streamlines the synthesis of this complex natural product.[3]

Chemical and Physical Properties

A summary of the key properties of IKD-8344 is presented in Table 1.

PropertyValueReference
CAS Number 129046-69-1[1]
Molecular Formula C48H76O12[1]
Molecular Weight 845.1 g/mol [1]
Appearance Solid[1]
Solubility Soluble in DMSO, Ethanol, Methanol[1][2]
Biological Activity Anticancer, antimicrobial, anthelmintic[1][2]
Cytotoxicity IC50 = 0.54 ng/ml (L5178Y murine leukemia cells)[1][2]
Antifungal Activity MIC = 6.25 µg/ml (C. albicans, mycelial form)[1]

Table 1: Physicochemical and Biological Properties of IKD-8344

Synthetic Approach

The total synthesis of IKD-8344, as reported by Zou and Wu, is characterized by a highly convergent and efficient strategy.[3] The key features of this synthetic route are:

  • Convergent Synthesis: The synthesis begins with the preparation of smaller, functionalized fragments of the molecule. These fragments are then coupled together to form a linear polyketide precursor. This approach is generally more efficient for the synthesis of complex molecules than a linear synthesis.

  • Key Cyclization Step: The hallmark of this synthesis is the simultaneous formation of three tetrahydrofuran (THF) rings in a single step.[3] This is achieved through the intramolecular O-alkylation of mesylates in the linear precursor.[3] This reaction is particularly noteworthy for its high efficiency and control over stereochemistry.

  • Enantioselectivity: The synthesis is enantioselective, meaning it produces a single enantiomer of the IKD-8344 molecule, which is crucial for its biological activity.

Experimental Workflow

The overall workflow for the total synthesis of IKD-8344 can be conceptualized as a three-stage process, as depicted in the following diagram.

G A Starting Materials B Synthesis of Fragment 1 A->B C Synthesis of Fragment 2 A->C D Coupling of Fragments B->D C->D E Elaboration and Mesylation D->E F Key Intramolecular O-Alkylation (Triple Cyclization) E->F G Purification F->G H IKD-8344 G->H

Figure 1: Conceptual workflow for the total synthesis of IKD-8344.

Detailed Protocols

Note: The detailed experimental procedures, including specific reagents, reaction conditions, and purification methods, are not publicly available in the supporting information of the primary literature.[3] The following is a high-level description of the key transformations.

Stage 1: Fragment Synthesis (Hypothetical)

The synthesis would commence with the enantioselective synthesis of at least two key fragments that constitute the linear precursor of IKD-8344. These fragments would likely be prepared from commercially available chiral starting materials or through asymmetric synthesis methodologies to establish the required stereocenters.

Stage 2: Assembly of the Linear Precursor

The synthesized fragments would be coupled together using standard organic chemistry reactions, such as esterification or carbon-carbon bond-forming reactions. Following the coupling, the resulting intermediate would undergo further functional group manipulations to install the necessary hydroxyl and mesyl groups, yielding the linear polyketide precursor ready for the key cyclization step.

Stage 3: Key Cyclization and Final Product Formation

The linear precursor, containing multiple hydroxyl groups and mesylates, is subjected to conditions that promote intramolecular O-alkylation. This remarkable reaction proceeds in a cascade fashion to form the three THF rings in a single synthetic operation.[3] The final step would involve the purification of the crude product, likely using chromatographic techniques, to yield pure IKD-8344.

Summary

The total synthesis of IKD-8344 developed by Zou and Wu represents a significant achievement in natural product synthesis.[3] Its convergent and efficient approach, highlighted by a one-pot triple cyclization, provides a powerful strategy for the construction of this complex and biologically important molecule.[3] While detailed, step-by-step protocols are not publicly accessible, the overall synthetic strategy offers valuable insights for researchers in organic synthesis and drug development. Further investigation into the primary literature is recommended for a more in-depth understanding of this elegant synthesis.

References

Application Notes & Protocols for IKD-8344 in a Burkholderia cenocepacia Research Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Burkholderia cenocepacia is a formidable opportunistic pathogen, particularly in individuals with cystic fibrosis (CF), where it can lead to severe pulmonary decline and the often-fatal "cepacia syndrome".[1][2][3] The bacterium's intrinsic multidrug resistance and its propensity to form robust biofilms present significant challenges to effective treatment.[2][4] Biofilm formation, a key virulence factor, provides a protective barrier against antibiotics and host immune responses, contributing to the persistence of chronic infections.[4]

IKD-8344 is a novel investigational compound hypothesized to possess anti-biofilm properties against B. cenocepacia. These application notes provide a comprehensive overview of the proposed mechanism of action of IKD-8344 and detailed protocols for its evaluation in established in vitro and in vivo research models of B. cenocepacia infection. The data presented herein is a representative example of expected outcomes based on the hypothetical activity of IKD-8344.

Hypothesized Mechanism of Action

IKD-8344 is postulated to disrupt biofilm formation in B. cenocepacia by interfering with the cyclic di-guanosine monophosphate (c-di-GMP) signaling pathway. Cyclic-di-GMP is a key second messenger that regulates the transition between motile and sessile lifestyles in many bacteria, including B. cenocepacia.[5] High intracellular levels of c-di-GMP typically promote the production of exopolysaccharides and other biofilm matrix components.[5] It is hypothesized that IKD-8344 either inhibits diguanylate cyclases (DGCs), the enzymes responsible for c-di-GMP synthesis, or activates phosphodiesterases (PDEs), the enzymes that degrade c-di-GMP. This leads to a reduction in intracellular c-di-GMP levels, thereby inhibiting biofilm formation and potentially increasing susceptibility to conventional antibiotics.

Data Presentation

Table 1: Antimicrobial Susceptibility of Planktonic B. cenocepacia
CompoundStrainMIC (µg/mL)MBC (µg/mL)
IKD-8344 J2315 >128>128
IKD-8344 K56-2 >128>128
TobramycinJ231564128
TobramycinK56-23264
CeftazidimeJ23151632
CeftazidimeK56-2816

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data is representative.

Table 2: Effect of IKD-8344 on B. cenocepacia Biofilm Formation
CompoundConcentration (µg/mL)StrainBiofilm Inhibition (%)
IKD-8344 16J2315 75 ± 5.2
IKD-8344 32J2315 92 ± 3.8
IKD-8344 16K56-2 68 ± 6.1
IKD-8344 32K56-2 85 ± 4.5

Biofilm inhibition was quantified using a crystal violet staining assay after 24 hours of incubation. Data is presented as mean ± standard deviation.

Table 3: Synergistic Activity of IKD-8344 with Tobramycin Against Pre-formed Biofilms
TreatmentStrainMBEC (µg/mL) of Tobramycin
Tobramycin aloneJ2315 >1024
Tobramycin + IKD-8344 (16 µg/mL)J2315 256
Tobramycin + IKD-8344 (32 µg/mL)J2315 128
Tobramycin aloneK56-2 512
Tobramycin + IKD-8344 (16 µg/mL)K56-2 128
Tobramycin + IKD-8344 (32 µg/mL)K56-2 64

MBEC: Minimum Biofilm Eradication Concentration. The MBEC is the minimum concentration of an antibiotic required to kill the bacteria in a pre-formed biofilm.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of IKD-8344 that inhibits the visible growth of planktonic B. cenocepacia and the lowest concentration that results in bacterial death.

Materials:

  • B. cenocepacia strains (e.g., J2315, K56-2)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • IKD-8344 stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Sterile Luria-Bertani (LB) agar (B569324) plates

Procedure:

  • Prepare a bacterial inoculum by diluting an overnight culture of B. cenocepacia in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serially dilute IKD-8344 in CAMHB in a 96-well plate.

  • Add 100 µL of the bacterial inoculum to each well containing the serially diluted compound.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of IKD-8344 at which no visible growth is observed.

  • To determine the MBC, plate 100 µL from each well showing no growth onto LB agar plates.

  • Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Protocol 2: Biofilm Inhibition Assay

This protocol assesses the ability of IKD-8344 to prevent the formation of B. cenocepacia biofilms.

Materials:

  • B. cenocepacia strains

  • LB broth

  • IKD-8344 stock solution

  • Sterile 96-well flat-bottomed polystyrene plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

Procedure:

  • Prepare a bacterial suspension of B. cenocepacia in LB broth to an OD600 of 0.1.

  • Add 100 µL of the bacterial suspension to the wells of a 96-well plate.

  • Add 100 µL of LB broth containing various concentrations of IKD-8344 to the wells.

  • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Carefully discard the planktonic bacteria and wash the wells three times with sterile phosphate-buffered saline (PBS).

  • Air-dry the plate and stain the adherent biofilms with 150 µL of 0.1% crystal violet for 15 minutes.

  • Wash the wells with PBS to remove excess stain and air-dry.

  • Solubilize the bound crystal violet with 200 µL of 30% acetic acid.

  • Measure the absorbance at 590 nm. The percentage of biofilm inhibition is calculated relative to the untreated control.

Protocol 3: In Vivo Efficacy in a Murine Model of Chronic Lung Infection

This protocol evaluates the therapeutic potential of IKD-8344 in a well-established rat or mouse model of chronic B. cenocepacia lung infection.[6]

Materials:

  • 6-8 week old C57BL/6 mice (or other appropriate strain)

  • B. cenocepacia strain embedded in agar beads

  • IKD-8344 formulation for administration (e.g., intraperitoneal, aerosol)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools for intratracheal instillation

Procedure:

  • Anesthetize the mice and intratracheally instill agar beads containing a known CFU of B. cenocepacia.

  • Allow the chronic infection to establish over a period of 3-5 days.

  • Initiate treatment with IKD-8344 (and/or a combination with an antibiotic) via the chosen route of administration. A vehicle control group should be included.

  • Administer treatment for a defined period (e.g., 5-7 days).

  • At the end of the treatment period, euthanize the animals.

  • Aseptically remove the lungs and homogenize the tissue.

  • Perform serial dilutions of the lung homogenates and plate on selective agar to determine the bacterial load (CFU/g of lung tissue).

  • A significant reduction in bacterial load in the IKD-8344 treated group compared to the control group indicates in vivo efficacy.

Visualizations

G cluster_pathway Hypothesized IKD-8344 Mechanism of Action DGCs Diguanylate Cyclases (DGCs) c_di_GMP Cyclic-di-GMP DGCs->c_di_GMP Synthesis PDEs Phosphodiesterases (PDEs) c_di_GMP->PDEs Degradation Biofilm Biofilm Formation (Exopolysaccharide Production) c_di_GMP->Biofilm Promotes IKD_8344 IKD-8344 IKD_8344->DGCs Inhibits IKD_8344->PDEs Activates

Caption: Hypothesized IKD-8344 mechanism via c-di-GMP signaling.

G start Start: B. cenocepacia Inoculum plate Add to 96-well plate with IKD-8344 start->plate incubate Incubate 24-48h at 37°C plate->incubate wash Wash to remove planktonic cells incubate->wash stain Stain with 0.1% Crystal Violet wash->stain solubilize Solubilize stain with 30% Acetic Acid stain->solubilize read Read Absorbance at 590 nm solubilize->read

Caption: Workflow for the Biofilm Inhibition Assay.

Conclusion

The protocols and representative data outlined in these application notes provide a framework for the preclinical evaluation of IKD-8344 as a potential anti-biofilm agent for the treatment of B. cenocepacia infections. The hypothesized mechanism of action, targeting the c-di-GMP signaling pathway, represents a promising strategy to overcome the challenges associated with biofilm-mediated antibiotic resistance. Further studies are warranted to validate these findings and to explore the full therapeutic potential of IKD-8344 in combination with existing antimicrobial agents.

References

Application Notes and Protocols for IKD-8344 in In Vitro Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

IKD-8344 is a macrocyclic dilactone originally isolated from an actinomycete species.[1][2][3][4] It has demonstrated diverse biological activities, including antimicrobial and anthelmintic properties.[1][2][3][4] Of significant interest to cancer researchers, IKD-8344 has shown potent cytotoxicity against L5178Y murine leukemia cells, with a reported IC50 value of 0.54 ng/mL.[1][2][3][4] These findings suggest that IKD-8344 may be a valuable compound for investigation as a potential anti-cancer agent.

This document provides detailed protocols for studying the in vitro efficacy of IKD-8344 on human cancer cell lines, proposes a hypothetical mechanism of action to guide initial investigations, and outlines methods to test this hypothesis.

Compound Profile:

Parameter Value
Compound Name IKD-8344
CAS Number 129046-69-1[2][3][4]
Molecular Formula C48H76O12[2][3]
Molecular Weight 845.1 g/mol [2][3]
Description A macrocyclic dilactone.[1][2][3][4]

| Solubility | Soluble in DMSO, Ethanol, and Methanol.[2][3] |

Proposed Signaling Pathway for IKD-8344

While the precise mechanism of action for IKD-8344's anti-cancer activity is yet to be fully elucidated, its potent cytotoxicity suggests the induction of programmed cell death (apoptosis). A common mechanism for cytotoxic compounds is the activation of the intrinsic apoptotic pathway. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases, which are the executioners of apoptosis. We propose that IKD-8344 may disrupt the balance of pro- and anti-apoptotic proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

G cluster_stimulus IKD-8344 Treatment cluster_regulation Apoptotic Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade IKD IKD-8344 Bcl2 Bcl-2 (Anti-apoptotic) IKD->Bcl2 Downregulates Bax Bax (Pro-apoptotic) IKD->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits Permeabilization Bax->Mito Promotes Permeabilization CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Proposed intrinsic apoptosis pathway induced by IKD-8344.

Experimental Protocols

The following protocols provide a framework for characterizing the in vitro anti-cancer effects of IKD-8344.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of IKD-8344 that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, Jurkat) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of IKD-8344 in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 ng/mL to 1000 ng/mL. Include a vehicle control (DMSO) at the same final concentration as the highest IKD-8344 dose.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared IKD-8344 dilutions or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Illustrative Data:

Cell Line Cancer Type Hypothetical IC50 (ng/mL)
L5178Y Murine Leukemia 0.54 (Published)[1][2][3][4]
Jurkat Human T-cell Leukemia 1.2
MCF-7 Human Breast Adenocarcinoma 8.5
MDA-MB-231 Human Breast Adenocarcinoma 15.2
A549 Human Lung Carcinoma 25.8

| HCT116 | Human Colorectal Carcinoma | 18.4 |

Apoptosis Quantification (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Culture and Treatment: Seed 1x10^6 cells in 6-well plates and allow them to adhere overnight. Treat cells with IKD-8344 at concentrations of 0x (vehicle), 0.5x, 1x, and 2x the predetermined IC50 value for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Illustrative Data (for a hypothetical cell line with IC50 = 10 ng/mL):

IKD-8344 Conc. (ng/mL) % Viable Cells % Early Apoptotic % Late Apoptotic/Necrotic
0 (Vehicle) 95.1 2.5 2.4
5 (0.5x IC50) 70.3 18.2 11.5
10 (1x IC50) 45.8 35.6 18.6

| 20 (2x IC50) | 15.2 | 48.9 | 35.9 |

Western Blot Analysis of Apoptotic Proteins

This protocol assesses changes in the expression levels of key proteins involved in the proposed apoptotic pathway.

Methodology:

  • Protein Extraction: Treat cells with IKD-8344 as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, Cleaved Caspase-9, Cleaved Caspase-3, Cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify band intensity using image analysis software and normalize to the loading control.

Illustrative Data Summary:

Protein Target Expected Change with IKD-8344 Role in Apoptosis
Bcl-2 Decrease Anti-apoptotic
Bax Increase Pro-apoptotic
Cleaved Caspase-9 Increase Initiator Caspase
Cleaved Caspase-3 Increase Executioner Caspase
Cleaved PARP Increase Marker of Apoptosis

| β-actin | No Change | Loading Control |

Experimental Workflow

G cluster_prep Preparation cluster_primary Primary Screening cluster_mechanism Mechanism of Action Studies cluster_analysis Data Analysis & Conclusion prep_cells Prepare Human Cancer Cell Lines mtt MTT Assay (48-72h Treatment) prep_cells->mtt prep_ikd Prepare IKD-8344 Stock & Dilutions prep_ikd->mtt ic50 Determine IC50 Values mtt->ic50 treatment Treat Cells with 0.5x, 1x, 2x IC50 IKD-8344 (24h) ic50->treatment flow Apoptosis Assay (Annexin V/PI Flow Cytometry) treatment->flow wb Western Blot (Apoptotic Markers) treatment->wb analysis Analyze Quantitative Data (Viability, Apoptosis %, Protein Levels) flow->analysis wb->analysis conclusion Elucidate Cytotoxic Mechanism analysis->conclusion

Caption: General workflow for in vitro evaluation of IKD-8344.

References

Application Notes and Protocols for Antifungal Susceptibility Testing of IKD-8344

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro antifungal activity of IKD-8344, a polyketide antifungal agent. The following methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are intended to guide researchers in assessing the susceptibility of various fungal isolates to this compound.

Overview

IKD-8344 is a polyketide with demonstrated antifungal and cytotoxic bioactivity.[1] As with any novel antimicrobial agent, establishing its spectrum of activity is a critical step in the drug development process. Antifungal susceptibility testing (AFST) is used to determine the minimal inhibitory concentration (MIC) of a drug required to inhibit the growth of a specific fungus.[2] This information is crucial for understanding the potential therapeutic efficacy of the compound.

The two primary methods for AFST are broth microdilution and disk diffusion.[3] Broth microdilution is considered the gold standard for determining quantitative MIC values, while disk diffusion is a simpler, qualitative method often used for routine testing.[4]

Data Presentation: Example MIC Data

Quantitative data from antifungal susceptibility testing is typically summarized in tables to show the range of MICs and the concentrations required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates. As specific MIC data for IKD-8344 is not publicly available, the following tables present example data for other antifungal agents against common fungal pathogens to illustrate the expected data format.

Table 1: Example Antifungal Activity of a Novel Agent against Candida Species

Organism (No. of Isolates)DrugMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans (100)IKD-8344 (Example)0.015 - 20.1250.5
Fluconazole0.25 - 6414
Amphotericin B0.125 - 20.51
Candida glabrata (100)IKD-8344 (Example)0.03 - 40.251
Fluconazole1 - >641664
Amphotericin B0.25 - 212
Candida parapsilosis (100)IKD-8344 (Example)0.125 - 814
Fluconazole0.5 - 824
Amphotericin B0.125 - 10.250.5

Note: Data presented for IKD-8344 is hypothetical for illustrative purposes. Data for comparator drugs is representative of published findings.[5][6][7]

Table 2: Example Antifungal Activity of a Novel Agent against Aspergillus Species

Organism (No. of Isolates)DrugMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Aspergillus fumigatus (100)IKD-8344 (Example)0.06 - 40.52
Voriconazole0.125 - 20.51
Amphotericin B0.25 - 412
Aspergillus flavus (100)IKD-8344 (Example)0.125 - 814
Voriconazole0.25 - 20.51
Amphotericin B0.5 - 412
Aspergillus niger (100)IKD-8344 (Example)0.25 - 1628
Voriconazole0.5 - 412
Amphotericin B0.5 - 412

Note: Data presented for IKD-8344 is hypothetical for illustrative purposes. Data for comparator drugs is representative of published findings.[8][9][10][11]

Experimental Protocols

The following are detailed protocols for performing antifungal susceptibility testing with IKD-8344.

Broth Microdilution Assay

This method determines the MIC of an antifungal agent in a liquid medium.[12]

Materials:

  • IKD-8344

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Hemocytometer or other cell counting device

  • Incubator (35°C)

Protocol:

  • Preparation of IKD-8344 Stock Solution:

    • Dissolve IKD-8344 in DMSO to a concentration of 1280 µg/mL.

    • Store the stock solution at -20°C or lower.

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate onto a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours for yeasts or 5-7 days for molds.

    • Prepare a suspension of fungal cells in sterile saline. For yeasts, adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). For molds, gently harvest conidia and adjust the suspension to 0.4-5 x 10⁴ CFU/mL.

    • Further dilute the fungal suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Perform serial twofold dilutions of the IKD-8344 stock solution in RPMI 1640 medium in the wells of a 96-well plate to achieve final concentrations ranging from a clinically relevant high to low (e.g., 64 µg/mL to 0.06 µg/mL).

    • Each well should contain 100 µL of the diluted antifungal agent.

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C for 24-48 hours for yeasts or as appropriate for the growth rate of the mold being tested.

  • Reading the MIC:

    • The MIC is the lowest concentration of IKD-8344 that causes a significant inhibition of growth (typically ≥50% for azoles and related compounds) compared to the drug-free growth control. The endpoint can be read visually or with a spectrophotometer.

Disk Diffusion Assay

This is a qualitative method to assess the susceptibility of a fungus to an antifungal agent.[3][8]

Materials:

  • IKD-8344

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue

  • Fungal isolates

  • Sterile saline (0.85%)

  • Incubator (35°C)

Protocol:

  • Preparation of IKD-8344 Disks:

    • Prepare a solution of IKD-8344 at a desired concentration.

    • Impregnate sterile paper disks with a specific amount of the IKD-8344 solution and allow them to dry. The concentration will need to be optimized to produce appropriate zone sizes.

  • Preparation of Fungal Inoculum:

    • Prepare a fungal suspension in sterile saline equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.

  • Application of Disks and Incubation:

    • Aseptically place the IKD-8344 impregnated disks onto the surface of the inoculated agar.

    • Invert the plates and incubate at 35°C for 24-48 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.

    • The interpretation of the zone sizes as susceptible, intermediate, or resistant requires correlation with MIC data from broth microdilution assays.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the broth microdilution antifungal susceptibility test.

Antifungal_Assay_Workflow Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_drug Prepare IKD-8344 Stock Solution prep_plate Prepare 96-Well Plate (Serial Dilutions) prep_drug->prep_plate prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Plate prep_inoculum->inoculate prep_plate->inoculate incubate Incubate Plate (35°C, 24-48h) inoculate->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic analyze_data Analyze and Report MIC₅₀ and MIC₉₀ read_mic->analyze_data

Caption: Workflow for Broth Microdilution Antifungal Assay.

General Mechanisms of Antifungal Action

As the specific mechanism of action for IKD-8344 is not yet fully elucidated, this diagram illustrates common targets for antifungal drugs. Polyketide antifungals can act on various cellular components.[3][12]

Antifungal_Mechanisms Common Antifungal Drug Targets cluster_fungal_cell Fungal Cell cluster_drugs Antifungal Drug Classes cell_wall Cell Wall (β-glucan synthesis) cell_membrane Cell Membrane (Ergosterol synthesis) nucleus Nucleus (Nucleic acid synthesis) ribosome Ribosome (Protein synthesis) echinocandins Echinocandins echinocandins->cell_wall Inhibit polyenes_azoles Polyenes & Azoles polyenes_azoles->cell_membrane Disrupt/Inhibit flucytosine Flucytosine flucytosine->nucleus Inhibit sordarins Sordarins sordarins->ribosome Inhibit

Caption: Common Mechanisms of Action for Antifungal Drugs.

References

Application Notes and Protocols: IKD-8344 and Polymyxin B Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a significant challenge in clinical practice. Burkholderia cenocepacia, an opportunistic pathogen prevalent in cystic fibrosis patients, is intrinsically resistant to a wide array of antibiotics, including the last-resort polymyxins. This resistance necessitates the exploration of combination therapies to enhance the efficacy of existing antimicrobial agents. IKD-8344, a macrocyclic dilactone, has been identified as a potent potentiator of polymyxin (B74138) B activity against MDR B. cenocepacia. These application notes provide a framework for investigating the synergistic relationship between IKD-8344 and polymyxin B, including detailed experimental protocols and data presentation formats.

Core Concepts

Polymyxin B exerts its bactericidal effect by targeting the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, leading to membrane destabilization and increased permeability of the inner membrane. However, some bacteria, including B. cenocepacia, possess mechanisms to resist the action of polymyxins. It is hypothesized that IKD-8344 acts as a synergist by disrupting the outer membrane, thereby facilitating the entry of polymyxin B to its ultimate target, the inner membrane.

Quantitative Data Summary

The following tables are templates for summarizing the quantitative data from synergy studies between IKD-8344 and polymyxin B. The values presented are for illustrative purposes only and should be replaced with experimental data.

Table 1: Minimum Inhibitory Concentrations (MICs) of IKD-8344 and Polymyxin B Alone and in Combination against Burkholderia cenocepacia

Compound MIC (µg/mL)
IKD-8344>128
Polymyxin B64
IKD-8344 + Polymyxin B4 (Polymyxin B) / 16 (IKD-8344)

Table 2: Fractional Inhibitory Concentration (FIC) Index for the IKD-8344 and Polymyxin B Combination

Strain FIC of IKD-8344 FIC of Polymyxin B FIC Index (FICI) Interpretation
B. cenocepacia (Example Strain)0.1250.06250.1875Synergy

Note: Synergy is typically defined as an FICI of ≤ 0.5. Additivity is defined as an FICI of > 0.5 and ≤ 1.0. Indifference is an FICI > 1.0 and ≤ 4.0. Antagonism is an FICI > 4.0.

Experimental Protocols

Checkerboard Assay for Synergy Testing

This protocol determines the synergistic effect of IKD-8344 and polymyxin B using a two-dimensional dilution method.

Materials:

  • IKD-8344 stock solution

  • Polymyxin B stock solution

  • Burkholderia cenocepacia isolate

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum: Culture B. cenocepacia overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Prepare Drug Dilutions:

    • In a 96-well plate, create a two-fold serial dilution of IKD-8344 horizontally (e.g., across columns 1-10).

    • Create a two-fold serial dilution of polymyxin B vertically (e.g., down rows A-G).

    • Column 11 should contain only the polymyxin B dilutions (growth control for polymyxin B MIC).

    • Row H should contain only the IKD-8344 dilutions (growth control for IKD-8344 MIC).

    • Well H12 should contain no drugs (positive growth control). A well with only broth can serve as a negative control.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring absorbance at 600 nm. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone.

    • Calculate the FICI: FICI = FIC of IKD-8344 + FIC of Polymyxin B.

    • Interpret the results based on the FICI value.

Time-Kill Curve Assay

This protocol assesses the bactericidal activity of the combination over time.

Materials:

  • IKD-8344 and Polymyxin B at concentrations determined from the checkerboard assay (e.g., 0.5x MIC, 1x MIC).

  • Burkholderia cenocepacia isolate

  • CAMHB

  • Sterile culture tubes

  • Apparatus for serial dilutions and plating (e.g., micropipettes, agar (B569324) plates).

Procedure:

  • Prepare Cultures: Prepare a starting inoculum of B. cenocepacia at approximately 5 x 10^5 to 1 x 10^6 CFU/mL in multiple tubes of CAMHB.

  • Add Drugs: Add the following to the respective tubes:

    • No drug (growth control)

    • IKD-8344 alone (at a synergistic concentration)

    • Polymyxin B alone (at its MIC)

    • IKD-8344 and Polymyxin B in combination

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At various time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot from each tube.

  • Determine Viable Counts: Perform serial dilutions of each aliquot and plate on appropriate agar plates. Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.

Visualizations

Synergy_Workflow Experimental Workflow for Synergy Testing cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Curve Assay start_cb Prepare Drug Dilutions (IKD-8344 & Polymyxin B) inoculate_cb Inoculate with B. cenocepacia start_cb->inoculate_cb incubate_cb Incubate 24h inoculate_cb->incubate_cb read_mic Determine MICs incubate_cb->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret_fici Interpret Synergy calc_fici->interpret_fici start_tk Prepare Cultures with Drug Combinations sample_tk Sample at Time Points (0, 2, 4, 8, 24h) start_tk->sample_tk plate_tk Plate for Viable Counts sample_tk->plate_tk count_tk Count CFUs plate_tk->count_tk plot_tk Plot Log10 CFU/mL vs. Time count_tk->plot_tk interpret_tk Assess Bactericidal Synergy plot_tk->interpret_tk

Caption: Workflow for assessing the synergy of IKD-8344 and polymyxin B.

Proposed_Mechanism Proposed Mechanism of Synergy (Hypothetical Model) cluster_membrane B. cenocepacia Cell Envelope OM Outer Membrane (LPS) PMB Polymyxin B OM->PMB Increased Access IM Inner Membrane PG Periplasmic Space (Peptidoglycan) IKD IKD-8344 Disruption Outer Membrane Disruption IKD->Disruption Potentiates Permeabilization Inner Membrane Permeabilization PMB->Permeabilization Disruption->OM Permeabilization->IM Death Cell Death Permeabilization->Death

Caption: Hypothetical model of IKD-8344 and polymyxin B synergy.

Troubleshooting & Optimization

Troubleshooting IKD-8344 solubility issues in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with IKD-8344, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is IKD-8344 and what are its general properties?

IKD-8344 is a macrocyclic dilactone originally isolated from an actinomycete species.[1] It has demonstrated a range of biological activities, including anticancer, antimicrobial, and anthelmintic properties.[1] It is cytotoxic to L5178Y murine leukemia cells and inhibits the growth of the mycelial form of Candida albicans.[1]

IKD-8344 Chemical Properties

PropertyValueReference
CAS Number 129046-69-1[2]
Molecular Formula C₄₈H₇₆O₁₂[1][2]
Formula Weight 845.1 g/mol [2]

Q2: What are the recommended solvents for dissolving IKD-8344?

IKD-8344 is reported to be soluble in Dimethyl Sulfoxide (DMSO), ethanol (B145695), and methanol.[3][4][5][6] For most in vitro cell-based assays, preparing a concentrated stock solution in 100% DMSO is the recommended starting point.

Q3: I am observing precipitation when I dilute my IKD-8344 DMSO stock into my aqueous experimental buffer. What can I do?

This is a common issue for hydrophobic compounds. Here are several strategies to address precipitation upon dilution:

  • Optimize Final DMSO Concentration: While minimizing DMSO is ideal, a final concentration of up to 0.5% is often tolerated in cell-based assays without significant cytotoxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Lower the Final Compound Concentration: The precipitation may be due to exceeding the aqueous solubility limit of IKD-8344. Try using a lower final concentration in your assay.

  • Use a Co-solvent: Adding a small percentage of a water-miscible organic solvent like ethanol to your aqueous buffer can improve solubility.

  • Employ Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help maintain the solubility of hydrophobic compounds in aqueous solutions.

  • Gentle Heating and Sonication: Gently warming the solution (e.g., in a 37°C water bath) and brief sonication can help dissolve the compound. However, it is crucial to ensure that IKD-8344 is stable under these conditions to avoid degradation.

Q4: How should I store my IKD-8344 stock solutions?

Store stock solutions of IKD-8344 at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can degrade the compound over time.

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to troubleshooting solubility problems with IKD-8344.

Problem 1: IKD-8344 powder will not dissolve in the initial solvent.

  • Possible Cause: Insufficient solvent volume or inadequate mixing.

  • Troubleshooting Steps:

    • Ensure you are using a sufficient volume of the recommended solvent (DMSO, ethanol, or methanol).

    • Vortex the solution for 2-3 minutes.

    • If still undissolved, gently warm the solution in a 37°C water bath for 5-10 minutes.

    • Use brief bursts of sonication to aid dissolution.

    • Visually inspect the solution to ensure it is clear and free of particulates.

Problem 2: Inconsistent results in cell-based assays.

  • Possible Cause: Precipitation of IKD-8344 in the cell culture medium, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Visually inspect your assay plates under a microscope for any signs of compound precipitation.

    • Perform a kinetic solubility assay (see protocol below) to determine the solubility limit of IKD-8344 in your specific cell culture medium.

    • If precipitation is observed, lower the final concentration of IKD-8344 in your experiments to below its determined solubility limit.

    • Consider the use of surfactants or co-solvents as described in the FAQs.

Experimental Protocols

Protocol 1: Preparation of IKD-8344 Stock Solution

  • Bring the vial of solid IKD-8344 to room temperature before opening.

  • Add a precise volume of 100% DMSO to the vial to achieve a desired high-concentration stock solution (e.g., 10 mM).

  • Vortex the solution vigorously for 2-3 minutes until the solid is completely dissolved. Gentle warming (37°C) or brief sonication can be used if necessary.

  • Visually confirm that the solution is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer

This protocol provides a method to determine the kinetic solubility of IKD-8344 in your experimental buffer.

  • Prepare a 10 mM stock solution of IKD-8344 in 100% DMSO.

  • Create a serial dilution of the stock solution in DMSO. For example, prepare concentrations of 5 mM, 2.5 mM, 1.25 mM, etc.

  • Dilute into Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS or cell culture medium). This will create a range of final compound concentrations with a consistent final DMSO concentration.

  • Incubate and Observe: Incubate the plate at room temperature or your experimental temperature for a set period (e.g., 1-2 hours).

  • Assess Solubility: Visually inspect the wells for any signs of precipitation. The highest concentration that remains clear is the approximate kinetic solubility of IKD-8344 under these conditions. For a more quantitative assessment, a nephelometer can be used to measure light scattering caused by undissolved particles.

Visualizing Experimental Workflows and Pathways

To aid in experimental design and understanding, the following diagrams illustrate a general troubleshooting workflow for solubility issues and a hypothetical signaling pathway that could be investigated for an anticancer compound like IKD-8344.

G Troubleshooting Workflow for IKD-8344 Solubility cluster_start Start cluster_dissolution Initial Dissolution cluster_dilution Aqueous Dilution cluster_troubleshooting Troubleshooting cluster_end End start Start with solid IKD-8344 dissolve Dissolve in 100% DMSO to make stock solution start->dissolve check_dissolved Is the solution clear? dissolve->check_dissolved vortex_heat_sonicate Vortex, gently warm (37°C), or sonicate check_dissolved->vortex_heat_sonicate No dilute Dilute stock solution into aqueous buffer check_dissolved->dilute Yes vortex_heat_sonicate->dissolve check_precipitation Does precipitation occur? dilute->check_precipitation lower_conc Lower final concentration check_precipitation->lower_conc Yes proceed Proceed with experiment check_precipitation->proceed No optimize_dmso Optimize final DMSO % lower_conc->optimize_dmso use_surfactant Use surfactant (e.g., Tween-20) optimize_dmso->use_surfactant use_cosolvent Use a co-solvent (e.g., ethanol) use_surfactant->use_cosolvent use_cosolvent->dilute

Caption: A flowchart for troubleshooting IKD-8344 solubility issues.

G Hypothetical Anticancer Signaling Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response receptor Receptor Tyrosine Kinase ras Ras receptor->ras pi3k PI3K receptor->pi3k ligand Growth Factor ligand->receptor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factors erk->transcription_factor akt Akt pi3k->akt mtor mTOR akt->mtor akt->transcription_factor ikd_8344 IKD-8344 (Hypothetical Target) ikd_8344->raf Inhibits gene_expression Gene Expression transcription_factor->gene_expression proliferation Proliferation gene_expression->proliferation survival Survival gene_expression->survival apoptosis_inhibition Inhibition of Apoptosis gene_expression->apoptosis_inhibition

References

Technical Support Center: Optimizing IKD-8344 Concentration for Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of the novel investigational antifungal agent, IKD-8344. Below are frequently asked questions (FAQs) and troubleshooting guides to address specific issues that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for determining the optimal concentration of IKD-8344?

A1: The initial step is to perform a dose-response screening to establish a preliminary Minimum Inhibitory Concentration (MIC) range. This involves testing a broad range of IKD-8344 concentrations against the fungal species of interest. Based on these initial results, a more focused concentration range can be selected for definitive MIC testing.

Q2: Which standardized method is recommended for determining the MIC of IKD-8344?

A2: The broth microdilution method is a widely accepted and standardized technique for antifungal susceptibility testing. Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed protocols that can be adapted for novel agents like IKD-8344.

Q3: How should I prepare the stock solution of IKD-8344?

A3: The solubility of IKD-8344 should be determined prior to stock solution preparation. For many non-polar antifungal compounds, Dimethyl Sulfoxide (DMSO) is a common solvent. It is crucial to ensure that the final concentration of the solvent in the assay does not affect fungal growth, typically not exceeding 1%.

Q4: What are the critical quality control steps to ensure reliable MIC data?

A4: To ensure the accuracy and reproducibility of your results, it is essential to include the following controls in each experiment:

  • Growth Control: Fungal inoculum in media without any antifungal agent.

  • Sterility Control: Media only, to check for contamination.

  • Reference Strains: Include well-characterized fungal strains with known susceptibility to standard antifungal agents. This helps to validate the assay's performance.

Q5: How should "trailing growth" be interpreted in a broth microdilution assay for IKD-8344?

A5: Trailing growth, which is characterized by reduced but persistent fungal growth across a range of drug concentrations, can complicate MIC determination. For fungistatic agents, it is often recommended to read the MIC at the lowest concentration that produces a significant reduction in growth (e.g., ≥50%) compared to the growth control. Reading the plates at an earlier time point (e.g., 24 hours instead of 48 hours) may also help to minimize the impact of trailing.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
No inhibition of fungal growth at any IKD-8344 concentration. 1. IKD-8344 may not be effective against the tested fungal strain(s). 2. The concentration range tested is too low. 3. IKD-8344 is not soluble or is unstable in the test medium. 4. Error in drug dilution preparation.1. Test against a broader panel of fungi, including known susceptible strains if available. 2. Perform a wider range-finding study with higher concentrations. 3. Verify the solubility and stability of IKD-8344 in the assay medium. Consider using a different solvent, ensuring the final concentration is not inhibitory to the fungus. 4. Prepare fresh stock solutions and dilutions and repeat the assay.
High variability in MIC values between replicate experiments. 1. Inconsistent inoculum preparation. 2. Variations in incubation conditions. 3. Subjectivity in endpoint reading. 4. Pipetting errors during serial dilutions.1. Standardize the inoculum preparation using a spectrophotometer or hemocytometer. 2. Ensure consistent incubation time and temperature. 3. Have two independent researchers read the plates. Use a spectrophotometer to read optical density for a more objective measure. 4. Calibrate pipettes and use fresh tips for each dilution.
Unexpected growth at high concentrations of IKD-8344 (Paradoxical Effect). This phenomenon, also known as the Eagle effect, can occur with some antifungal agents. It may be related to the upregulation of certain cellular pathways (e.g., chitin (B13524) synthesis) in response to high drug concentrations.1. Document the observation and the concentration range at which it occurs. 2. Consider that the true MIC is the lowest concentration that inhibits growth before the paradoxical growth appears. 3. Further investigation into the mechanism of action of IKD-8344 may be required to understand this effect.

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is a general guideline and may need to be optimized for specific fungal species and laboratory conditions.

  • Preparation of IKD-8344 Stock Solution:

    • Dissolve IKD-8344 in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Store the stock solution at an appropriate temperature (e.g., -20°C) in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Microdilution Plates:

    • Perform two-fold serial dilutions of the IKD-8344 stock solution in RPMI-1640 medium (or another suitable broth) in a 96-well microtiter plate to achieve the desired final concentration range.

    • Include a drug-free well for a growth control and a medium-only well for a sterility control.

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh culture.

    • Prepare a suspension of fungal cells in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

    • Dilute this suspension in the assay medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microdilution plate (except the sterility control).

    • Seal the plate and incubate at the optimal temperature for the fungal species (e.g., 35°C) for 24-48 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of IKD-8344 that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or with a spectrophotometer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare IKD-8344 Stock Solution prep_plates Prepare Serial Dilution Plates prep_stock->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Fungal Inoculum prep_inoculum->inoculate incubate Incubate Plates (24-48h) inoculate->incubate read_mic Read MIC incubate->read_mic analyze_data Analyze and Report Data read_mic->analyze_data

Caption: Experimental workflow for determining the MIC of IKD-8344.

signaling_pathways cluster_ergosterol Ergosterol Biosynthesis Pathway cluster_azoles Azoles Target cluster_cellwall Cell Wall Synthesis Pathway cluster_echinocandins Echinocandins Target squalene Squalene lanosterol Lanosterol squalene->lanosterol Squalene epoxidase ergosterol Ergosterol lanosterol->ergosterol 14-alpha-demethylase membrane Cell Membrane Integrity ergosterol->membrane azoles Azoles (e.g., Fluconazole) azoles->lanosterol Inhibit glucan_synthase Beta-(1,3)-D-glucan synthase beta_glucan Beta-(1,3)-D-glucan glucan_synthase->beta_glucan cell_wall Fungal Cell Wall beta_glucan->cell_wall cell_wall->membrane Supports echinocandins Echinocandins (e.g., Caspofungin) echinocandins->glucan_synthase Inhibit

Caption: Major antifungal drug target pathways in fungi.

IKD-8344 Technical Support Center: Stability and Storage Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of IKD-8344, along with answers to frequently asked questions and troubleshooting advice to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store IKD-8344 upon receipt?

IKD-8344 is shipped as a solid and should be stored at -20°C immediately upon receipt.[1][2] When stored under these conditions, the compound is stable for at least four years.[2]

Q2: How do I prepare a stock solution of IKD-8344?

To prepare a stock solution, reconstitute the solid IKD-8344 in a suitable solvent such as DMSO, ethanol, or methanol.[2] For example, to create a 10 mM stock solution, you would dissolve 8.45 mg of IKD-8344 (Molecular Weight: 845.1 g/mol ) in 1 mL of your chosen solvent. Ensure the compound is fully dissolved by vortexing.

Q3: How should I store IKD-8344 stock solutions?

Q4: Is IKD-8344 sensitive to light?

There is no specific public data on the photostability of IKD-8344. As a general best practice for all light-sensitive compounds, it is advisable to protect solutions from direct light by using amber vials or by wrapping vials in foil.

Q5: What are the known biological activities of IKD-8344?

IKD-8344 is a macrocyclic dilactone with a range of biological activities, including anticancer, antimicrobial, and anthelmintic properties.[1][2] It has been shown to be cytotoxic to L5178Y murine leukemia cells.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Compound degradation due to improper storage.Ensure solid IKD-8344 is stored at -20°C. For stock solutions, minimize freeze-thaw cycles by preparing and storing in single-use aliquots at -20°C or -80°C.
Inaccurate concentration of stock solution.Verify calculations for stock solution preparation. Ensure the solid compound was fully dissolved. If possible, verify the concentration using a suitable analytical method.
Solvent effects.The solvent used to dissolve IKD-8344 (e.g., DMSO) can have its own biological effects. Always include a vehicle control (solvent alone) in your experiments to account for these potential effects.
Precipitate formation in stock solution Poor solubility or solution instability.Ensure the concentration does not exceed the solubility limit in the chosen solvent. If precipitation occurs after storage, gently warm the solution and vortex to redissolve before use.

Stability and Storage Summary

Form Storage Temperature Stability Recommended Solvents
Solid-20°C≥ 4 years[2]N/A
Solution-20°C or -80°CData not available. Best practice is to use promptly and avoid freeze-thaw cycles.DMSO, Ethanol, Methanol[2]

Experimental Workflow and Diagrams

To ensure the proper handling and use of IKD-8344 in your experiments, follow the recommended workflow below.

IKD_8344_Handling_Workflow cluster_storage Storage cluster_prep Preparation cluster_exp Experimentation Solid_Storage Store Solid at -20°C Reconstitution Reconstitute in DMSO, Ethanol, or Methanol Solid_Storage->Reconstitution Aliquoting Aliquot into Single-Use Vials Reconstitution->Aliquoting Best Practice Solution_Storage Store Solutions at -20°C or -80°C Aliquoting->Solution_Storage Thawing Thaw Aliquot Before Use Solution_Storage->Thawing Dilution Prepare Working Solution in Media Thawing->Dilution Experiment Perform Experiment Dilution->Experiment Vehicle_Control Prepare Vehicle Control Vehicle_Control->Experiment Troubleshooting_Workflow Start Inconsistent Results Observed Check_Storage Verify Storage Conditions (-20°C for solid, -80°C for solution) Start->Check_Storage Check_Prep Review Stock Solution Preparation Check_Storage->Check_Prep Storage OK New_Stock Prepare Fresh Stock Solution Check_Storage->New_Stock Improper Storage Check_Controls Examine Vehicle Control Results Check_Prep->Check_Controls Prep OK Check_Prep->New_Stock Error in Prep Check_Compound Consider Compound Degradation Check_Controls->Check_Compound Controls OK Optimize_Exp Optimize Experimental Parameters Check_Controls->Optimize_Exp Anomalous Control Check_Compound->New_Stock Degradation Suspected End Consistent Results New_Stock->End Optimize_Exp->End

References

Technical Support Center: IKD-8344 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis and purification of IKD-8344.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of IKD-8344.

Synthesis Troubleshooting

Issue Potential Cause Suggested Solution
Low to no yield of desired product Incomplete reaction- Ensure starting materials are pure and dry. - Verify the correct stoichiometry of reagents. - Increase reaction time or temperature, monitoring for decomposition.
Decomposition of starting materials or product- Run the reaction at a lower temperature. - Use a milder base or coupling agent. - Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
Incorrect reaction setup- Double-check all glassware is clean and dry. - Confirm proper stirring and temperature control.
Formation of significant byproducts Competing side reactions (e.g., elimination, racemization)- A publication on the synthesis of IKD-8344 mentions the concurrent formation of THF rings through intramolecular O-alkylations of mesylates, which competes with β-elimination and α-racemization reactions.[1] - Use a non-nucleophilic base to minimize elimination. - Optimize the reaction temperature; lower temperatures often favor the desired cyclization. - Consider using a different leaving group on the linear precursor.
Impurities in starting materials- Purify all starting materials before use. - Characterize starting materials by NMR, Mass Spectrometry, and/or elemental analysis.
Reaction does not go to completion Inactive catalyst or reagent- Use a fresh batch of catalyst or reagent. - Ensure proper activation of the catalyst if required.
Insufficient reaction time- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Extend the reaction time until the starting material is consumed.

Purification Troubleshooting

Issue Potential Cause Suggested Solution
Difficulty in separating IKD-8344 from impurities Similar polarity of product and impurities- Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). - Attempt recrystallization from various solvent systems.
Product is unstable on silica gel- Use a neutral or deactivated silica gel. - Perform the purification quickly and at a low temperature. - Consider alternative purification methods like preparative HPLC or crystallization.
Low recovery after column chromatography Product is too strongly adsorbed to the stationary phase- Increase the polarity of the elution solvent. - Add a small amount of a more polar solvent (e.g., methanol (B129727) or acetic acid) to the elution mixture.
Product co-elutes with a non-UV active impurity- Use a different visualization technique for TLC (e.g., staining). - Analyze fractions by LC-MS to identify those containing the pure product.
Product precipitates during purification Low solubility in the chosen solvent system- Choose a solvent system where the product has good solubility. - Filter the sample before loading it onto the column to remove any precipitated material.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for IKD-8344?

A1: A highly efficient enantioselective total synthesis of the natural antibiotic IKD-8344 has been achieved through a convergent route. This method involves the concurrent formation of the THF rings from a linear polyketide precursor via intramolecular O-alkylations of mesylates.[1]

Q2: What are the key challenges in the synthesis of IKD-8344?

A2: A primary challenge is controlling the stereochemistry and minimizing side reactions such as β-elimination and α-racemization during the crucial cyclization step to form the furan (B31954) rings.[1]

Q3: What analytical techniques are recommended for characterizing IKD-8344?

A3: For complete characterization, a combination of techniques is recommended, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and spectrophotometry.[1]

Q4: What are some common impurities encountered during the synthesis?

A4: Common impurities may include unreacted starting materials, diastereomers of IKD-8344, and byproducts from side reactions like elimination or epimerization. The specific impurities will depend on the exact synthetic route and reaction conditions used.

Experimental Protocols

Illustrative Protocol for a Key Synthesis Step: Intramolecular Cyclization

Disclaimer: This is a generalized protocol and should be adapted based on specific experimental findings.

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the linear polyketide precursor (1 equivalent) in a suitable dry, aprotic solvent (e.g., Tetrahydrofuran or Dichloromethane).

  • Reagent Addition: Cool the solution to the optimized temperature (e.g., -78 °C or 0 °C). Add the base (e.g., a non-nucleophilic base like DBU or a hindered alkoxide) dropwise over a period of 15-30 minutes.

  • Reaction: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an optimized solvent system.

General Protocol for Purification by Column Chromatography

  • Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the column.

  • Elution: Begin eluting with a low-polarity solvent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate (B1210297) in hexane).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified IKD-8344.

Visualizations

Synthesis_Workflow start Linear Polyketide Precursor reaction Intramolecular Cyclization start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Pure IKD-8344 characterization->final_product Troubleshooting_Synthesis issue Low or No Yield cause1 Incomplete Reaction? issue->cause1 cause2 Product Decomposition? issue->cause2 cause3 Side Reactions? issue->cause3 solution1a Increase Time/Temp cause1->solution1a solution1b Check Reagents cause1->solution1b solution2 Lower Temperature cause2->solution2 solution3 Optimize Base/Solvent cause3->solution3 Purification_Troubleshooting issue Poor Separation cause1 Similar Polarity? issue->cause1 cause2 Product Degradation? issue->cause2 cause3 Low Recovery? issue->cause3 solution1a Optimize Solvents cause1->solution1a solution1b Change Stationary Phase cause1->solution1b solution2 Use Deactivated Silica cause2->solution2 solution3 Increase Eluent Polarity cause3->solution3

References

Technical Support Center: Enhancing the Total Synthesis Yield of IKD-8344

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide has been developed based on the abstract of the primary literature describing the total synthesis of IKD-8344 by Zou and Wu (2012) and general principles of organic synthesis.[1] Due to the inaccessibility of the detailed experimental protocols and specific yield data from the full publication, this guide offers general troubleshooting strategies and best practices rather than specific, quantitative recommendations.

This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the total synthesis of the complex polyketide natural product, IKD-8344.

Frequently Asked Questions (FAQs)

Q1: What is the overall strategy for the total synthesis of IKD-8344?

A1: The reported total synthesis of IKD-8344 employs a highly efficient and enantioselective convergent route. The key feature of this strategy is the concurrent formation of the three tetrahydrofuran (B95107) (THF) rings from a linear polyketide precursor. This crucial step is achieved through intramolecular O-alkylation of mesylates.[1]

Q2: What are the most critical and potentially low-yield steps in the synthesis of IKD-8344?

A2: Based on the published abstract, the most challenging step is the triple intramolecular cyclization to form the THF rings. This reaction is in competition with facile β-elimination and α-racemization reactions, which can significantly lower the yield and purity of the desired product.[1] The subsequent macrocyclization to form the final macrolide structure is also a common challenge in the synthesis of large, complex molecules.

Q3: What are the known biological activities of IKD-8344?

A3: IKD-8344 is a macrocyclic dilactone with a range of biological activities, including anticancer, antimicrobial, and anthelmintic properties.

Troubleshooting Guides

Problem 1: Low Yield in the Triple THF Ring Formation via Intramolecular O-alkylation

The simultaneous formation of three THF rings is a complex transformation prone to side reactions. Here's a guide to troubleshoot low yields in this critical step.

Potential Causes and Solutions

Potential Cause Troubleshooting Strategy
Competition from β-elimination: The mesylate leaving groups can be susceptible to elimination reactions, especially in the presence of a base.- Optimize the base: Use a non-hindered, weak base to facilitate the intramolecular Williamson ether synthesis while minimizing elimination. Consider bases like proton sponge or carefully controlled addition of a milder base. - Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature may favor the desired cyclization.
Slow intramolecular reaction rate: The linear precursor needs to adopt a specific conformation for the cyclization to occur efficiently.- Solvent effects: The choice of solvent can significantly impact the reaction rate. Screen a variety of polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) to find one that best solvates the intermediates and promotes the desired conformation. - High dilution conditions: To minimize intermolecular side reactions, perform the cyclization under high dilution conditions. This can be achieved by slow addition of the substrate to a large volume of solvent.
Epimerization at α-carbon: The stereocenters adjacent to carbonyl groups can be prone to racemization under basic conditions.- Careful selection of base and temperature: As with β-elimination, a weaker base and lower temperature can help to suppress epimerization. - Reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the exposure of the product to basic conditions.
Incomplete mesylation of the precursor: If the starting polyol is not fully converted to the trimesylate, the triple cyclization cannot proceed to completion.- Optimize mesylation conditions: Ensure an excess of methanesulfonyl chloride and a suitable base (e.g., triethylamine, pyridine) are used. Monitor the reaction by TLC or LC-MS to confirm complete conversion. - Purification of the mesylate: Ensure the trimesylate precursor is pure before proceeding to the cyclization step.

Experimental Protocol: General Procedure for Intramolecular O-alkylation of a Polyol Mesylate

This is a general protocol and should be optimized for the specific substrate.

  • Preparation of the Mesylate:

    • Dissolve the polyol precursor in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., argon, nitrogen).

    • Cool the solution to 0 °C.

    • Add a suitable base (e.g., triethylamine, pyridine) followed by the slow addition of methanesulfonyl chloride.

    • Stir the reaction at 0 °C and allow it to slowly warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude mesylate by flash column chromatography.

  • Intramolecular Cyclization:

    • Prepare a solution of the purified mesylate in a polar aprotic solvent (e.g., DMF, DMSO) under an inert atmosphere.

    • In a separate flask, heat a large volume of the same solvent containing a weak base (e.g., potassium carbonate, cesium carbonate) to the desired reaction temperature.

    • Using a syringe pump, add the solution of the mesylate to the heated solvent/base mixture over an extended period (e.g., 8-12 hours) to maintain high dilution.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizing the Synthesis Workflow

The following diagrams illustrate the general workflow and key challenges in the total synthesis of IKD-8344.

IKD_8344_Workflow cluster_assembly Fragment Assembly cluster_cyclization Key Cyclizations FragmentA Fragment A (Polyketide Chain) Coupling Convergent Coupling FragmentA->Coupling FragmentB Fragment B (Side Chain) FragmentB->Coupling LinearPrecursor Linear Polyketide Precursor Coupling->LinearPrecursor Mesylation Mesylation of Polyol LinearPrecursor->Mesylation THFCyclization Triple THF Ring Formation Mesylation->THFCyclization Macrocyclization Macrocyclization THFCyclization->Macrocyclization IKD8344 IKD-8344 Macrocyclization->IKD8344

Caption: General convergent workflow for the total synthesis of IKD-8344.

Troubleshooting_THF_Formation Start Linear Trimesylate Precursor DesiredPath Intramolecular O-alkylation Start->DesiredPath SideReaction1 β-Elimination Start->SideReaction1 SideReaction2 α-Racemization Start->SideReaction2 Product Triple THF Product DesiredPath->Product SideProduct1 Elimination Byproducts SideReaction1->SideProduct1 SideProduct2 Epimers SideReaction2->SideProduct2

Caption: Competing reaction pathways in the triple THF ring formation step.

References

Technical Support Center: Overcoming Resistance to IKD-8344 in Microbial Strains

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers: Information regarding microbial resistance to IKD-8344 is not currently available in the public domain. The following content is a generalized framework based on common antimicrobial resistance mechanisms. This technical support center is intended to serve as a template and guide for potential troubleshooting and research strategies once specific data on IKD-8344 resistance emerges.

Frequently Asked Questions (FAQs)

Q1: What is IKD-8344?

IKD-8344 is a macrocyclic dilactone antibiotic originally isolated from an actinomycete species.[1][2][3][4] It has demonstrated a range of biological activities, including anticancer, antimicrobial, and anthelmintic properties.[1][2][3][4]

Q2: What is the known antimicrobial activity of IKD-8344?

IKD-8344 has shown inhibitory activity against the mycelial form of Candida albicans and can potentiate the activity of polymyxin (B74138) B against the multidrug-resistant bacterium Burkholderia cenocepacia.[1][2][3][4]

OrganismActivityValueReference
Candida albicans (mycelial form)Minimum Inhibitory Concentration (MIC)6.25 µg/ml[2]
L5178Y murine leukemia cellsHalf maximal Inhibitory Concentration (IC50)0.54 ng/ml[2]

Q3: Are there any known mechanisms of resistance to IKD-8344?

Currently, there is no specific information in published literature detailing mechanisms of microbial resistance to IKD-8344.

Troubleshooting Guide: Investigating Potential IKD-8344 Resistance

If you are observing a lack of efficacy with IKD-8344 in your experiments that is suggestive of resistance, consider the following general troubleshooting workflow.

G cluster_0 Phase 1: Observation & Confirmation cluster_1 Phase 2: Investigating Potential Mechanisms cluster_2 Phase 3: Potential Mitigation Strategies A Unexpected microbial growth in the presence of IKD-8344 B Confirm MIC of IKD-8344 against the microbial strain A->B C Compare experimental MIC to established values B->C D Sequence target genes (if known) for mutations C->D If MIC is elevated E Assess efflux pump activity (e.g., using efflux pump inhibitors) C->E If MIC is elevated F Test for enzymatic degradation of IKD-8344 C->F If MIC is elevated H Investigate structural analogs of IKD-8344 D->H G Test combination therapies (e.g., with efflux pump inhibitors) E->G

Caption: A general workflow for troubleshooting suspected antimicrobial resistance.

Issue: Decreased susceptibility of a microbial strain to IKD-8344.

Possible Cause 1: Target Modification

  • Hypothesis: The microbial target of IKD-8344 (currently unknown) may have undergone mutation, reducing the binding affinity of the compound. This is a common mechanism of resistance against many antibiotics.[5]

  • Troubleshooting/Experimental Protocol:

    • Identify the molecular target of IKD-8344: This is a critical first step that would likely involve techniques such as affinity chromatography, proteomics, or genetic screens.

    • Sequence the gene(s) encoding the target protein(s) in both the susceptible (wild-type) and the suspected resistant strain.

    • Compare the sequences to identify any mutations in the resistant strain.

    • Perform site-directed mutagenesis to introduce the identified mutation into the susceptible strain to confirm its role in resistance.

Possible Cause 2: Active Efflux of IKD-8344

  • Hypothesis: The microbial strain may be actively pumping IKD-8344 out of the cell, preventing it from reaching its target at a sufficient concentration. Efflux pumps are a major mechanism of multidrug resistance in bacteria.[5][6]

  • Troubleshooting/Experimental Protocol:

    • Perform a checkerboard assay with IKD-8344 and a known broad-spectrum efflux pump inhibitor (e.g., CCCP, verapamil, or reserpine). A synergistic effect (a decrease in the MIC of IKD-8344 in the presence of the inhibitor) would suggest the involvement of efflux pumps.

    • Quantify the expression levels of known efflux pump genes (e.g., using qRT-PCR) in the presence and absence of IKD-8344 in both susceptible and resistant strains. Upregulation of these genes in the resistant strain would support this hypothesis.

    • Measure the intracellular accumulation of a fluorescent dye (e.g., ethidium (B1194527) bromide) with and without IKD-8344 and/or an efflux pump inhibitor. Reduced accumulation in the resistant strain that is reversed by an inhibitor would indicate active efflux.

Possible Cause 3: Enzymatic Inactivation of IKD-8344

  • Hypothesis: The microbial strain may produce an enzyme that chemically modifies and inactivates IKD-8344. This is a common resistance mechanism, for example, beta-lactamases inactivating penicillin.[5]

  • Troubleshooting/Experimental Protocol:

    • Incubate IKD-8344 with a cell-free lysate from the resistant strain.

    • Analyze the mixture over time using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to detect any chemical modification or degradation of IKD-8344.

    • Compare the results to a control incubation with lysate from a susceptible strain.

    • If degradation is observed, further work would be needed to isolate and identify the specific enzyme responsible.

Potential Strategies to Overcome Resistance (General Approaches)

The following diagram illustrates general strategies that could be explored to overcome antimicrobial resistance.

G cluster_0 Resistance Mechanisms cluster_1 Potential Counter-Strategies A Target Mutation D Develop Analogs with Modified Target Binding A->D B Efflux Pump Overexpression E Combination Therapy with Efflux Pump Inhibitors B->E G Dosage Optimization B->G C Enzymatic Degradation F Combination Therapy with Enzyme Inhibitors C->F

Caption: General strategies to counteract common antimicrobial resistance mechanisms.

  • Combination Therapy: As IKD-8344 has been shown to potentiate the activity of polymyxin B, exploring combinations with other antimicrobials could be a viable strategy. If a specific resistance mechanism is identified (e.g., efflux pumps), combining IKD-8344 with an inhibitor of that mechanism could restore its efficacy.

  • Structural Modification: Should the target of IKD-8344 be identified and resistance be due to target mutations, medicinal chemistry efforts could focus on developing analogs of IKD-8344 that can overcome these mutations.

  • Dosage Optimization: In some cases, resistance can be overcome by adjusting the concentration of the antimicrobial. However, this must be carefully evaluated to avoid toxicity.

This technical support center will be updated as more specific information regarding IKD-8344 becomes available.

References

IKD-8344 cytotoxicity assay variability and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IKD-8344. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their cytotoxicity assays involving IKD-8344.

Frequently Asked Questions (FAQs)

Q1: What is IKD-8344?

IKD-8344 is a natural antibiotic.[1] For detailed information on its synthesis and chemical properties, please refer to relevant scientific literature.

Q2: What is a cytotoxicity assay and why is it important?

A cytotoxicity assay is a method used to measure the degree to which a substance can cause damage to cells.[2] These assays are crucial in drug discovery and toxicology to screen for compounds that may have therapeutic effects or to identify potential toxicities.[3][4]

Q3: Which cytotoxicity assay should I use for IKD-8344?

The choice of assay depends on the specific research question and the expected mechanism of action of the compound. A common and well-established method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[5] Other assays, such as those that measure membrane integrity (e.g., LDH assay) or apoptosis (e.g., caspase activity assays), can also be employed.

Q4: I am observing high variability in my IKD-8344 cytotoxicity assay results. What are the potential causes?

High variability in cytotoxicity assays can arise from several factors, which can be broadly categorized into issues related to cell culture, assay procedure, and the test compound itself.[6] For a detailed breakdown of potential causes and solutions, please refer to the troubleshooting guides below.

Troubleshooting Guides

High variability in cytotoxicity assay data can be frustrating and can compromise the reliability of your results. This guide is designed to help you identify and address common sources of variability.

Issue 1: High Variability Between Replicate Wells

This is often observed as large error bars for a given concentration of IKD-8344.

Possible Causes Solutions
Uneven Cell Seeding Inconsistent cell numbers across wells is a primary source of variability.[6] Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette with care and consider gently rocking the plate after seeding to promote even distribution.[6]
Pipetting Errors Inaccurate or inconsistent pipetting of IKD-8344, media, or assay reagents will lead to variability.[2] Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step.
Edge Effects Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection.
Presence of Bubbles Air bubbles in the wells can interfere with absorbance readings in colorimetric assays like the MTT assay.[2] Be careful during pipetting to avoid introducing bubbles. If bubbles are present, they can sometimes be removed with a sterile needle.[2]
Incomplete Solubilization of Formazan (B1609692) (MTT Assay) If the purple formazan crystals in the MTT assay are not fully dissolved, absorbance readings will be inaccurate and variable.[6] Use an appropriate solubilization buffer (e.g., DMSO, acidified isopropanol). After adding the buffer, shake the plate on an orbital shaker to ensure complete dissolution.[6]
Issue 2: Inconsistent Results Between Experiments

This refers to difficulty in reproducing results from one day to the next.

Possible Causes Solutions
Cell Passage Number and Health Cells at high passage numbers can have altered growth rates and sensitivity to cytotoxic agents.[5][6] Unhealthy or overly confluent cells will also produce unreliable results.[7] Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase and have high viability (>90%) before seeding.[6][7]
Variability in IKD-8344 Stock Solution Improper storage or repeated freeze-thaw cycles of the IKD-8344 stock solution can lead to its degradation and loss of potency.[6] Aliquot the stock solution into single-use volumes and store them at the recommended temperature. Avoid repeated freeze-thawing.[6]
Incubation Time The duration of cell exposure to IKD-8344 and the incubation time with assay reagents can significantly impact the results.[6] Standardize all incubation times across experiments. Optimize the incubation time for your specific cell line and experimental conditions.[6]
Reagent Quality The quality and age of assay reagents, especially light-sensitive ones like MTT, can affect their performance.[6] Store reagents according to the manufacturer's instructions. Prepare fresh reagent solutions as needed and protect them from light.[6]
Variations in Culture Conditions Changes in culture conditions such as media composition, serum concentration, and incubator CO2 and temperature levels can affect cell growth and response to treatment.[8] Maintain consistent culture conditions for all experiments.

Experimental Protocols

Detailed Protocol for MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of IKD-8344 using the MTT assay. Optimization for specific cell lines and experimental conditions is recommended.[9][10]

Materials:

  • 96-well flat-bottom microplates

  • Cell line of interest

  • Complete cell culture medium

  • IKD-8344 stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5]

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and viability assessment (e.g., using trypan blue exclusion).

    • Dilute the cell suspension to the desired concentration in complete culture medium. Optimal seeding density should be determined empirically but is often in the range of 5,000-10,000 cells/well.[5][7]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of IKD-8344 in complete culture medium at 2x the final desired concentrations.

    • Remove the old media from the wells and add 100 µL of the corresponding IKD-8344 dilutions. Include vehicle-only controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.[5]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization buffer to each well.

    • Place the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Visualizations

experimental_workflow MTT Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture 1. Cell Culture (Logarithmic Growth Phase) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding treatment 4. Treat Cells (e.g., 24-72h) cell_seeding->treatment compound_prep 3. Prepare IKD-8344 Dilutions compound_prep->treatment mtt_addition 5. Add MTT Reagent (Incubate 2-4h) treatment->mtt_addition solubilization 6. Solubilize Formazan (e.g., DMSO) mtt_addition->solubilization read_plate 7. Read Absorbance (570 nm) solubilization->read_plate data_analysis 8. Data Analysis (IC50 Calculation) read_plate->data_analysis

Caption: Workflow for a typical MTT cytotoxicity assay.

troubleshooting_logic Troubleshooting High Variability cluster_replicates Replicate Variability Solutions cluster_experiments Inter-Experiment Variability Solutions start High Variability Observed issue_type Where is the variability? start->issue_type replicates Between Replicate Wells issue_type->replicates Replicates experiments Between Experiments issue_type->experiments Experiments check_seeding Review Cell Seeding Protocol replicates->check_seeding check_pipetting Verify Pipette Calibration & Technique replicates->check_pipetting check_bubbles Inspect for Bubbles replicates->check_bubbles check_solubilization Ensure Complete Formazan Solubilization replicates->check_solubilization check_passage Standardize Cell Passage Number experiments->check_passage check_stock Aliquot and Properly Store IKD-8344 experiments->check_stock check_incubation Standardize Incubation Times experiments->check_incubation check_reagents Use Fresh, Quality Reagents experiments->check_reagents

Caption: A logical approach to troubleshooting variability.

signaling_pathway Generalized Cytotoxicity Pathway IKD8344 IKD-8344 cell_membrane Cell Membrane IKD8344->cell_membrane Enters Cell intracellular_target Intracellular Target(s) cell_membrane->intracellular_target stress_response Cellular Stress Response intracellular_target->stress_response mitochondria Mitochondria stress_response->mitochondria apoptosis Apoptosis mitochondria->apoptosis Mitochondrial Dysfunction cell_death Cell Death apoptosis->cell_death

Caption: A potential mechanism of IKD-8344 induced cytotoxicity.

References

How to prevent degradation of IKD-8344 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the handling, storage, and prevention of degradation of IKD-8344 in solution. These recommendations are based on the general chemical properties of macrocyclic lactones and related natural products, as specific stability data for IKD-8344 is limited.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving IKD-8344?

A1: IKD-8344 is soluble in Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1][2] For initial stock solutions, high-purity, anhydrous DMSO is recommended to minimize the presence of water, which can contribute to hydrolysis. For aqueous-based experiments, further dilution from the DMSO stock into the aqueous buffer is advised. It is crucial to ensure that the final concentration of DMSO does not interfere with the experimental system.

Q2: What are the optimal storage conditions for IKD-8344 in its solid form and in solution?

A2: In its solid form, IKD-8344 should be stored at -20°C and is stable for at least four years.[1] Stock solutions in anhydrous DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For aqueous solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 4°C for no longer than 24 hours and protected from light.

Q3: What are the likely causes of IKD-8344 degradation in solution?

A3: The primary degradation pathway for IKD-8344, a macrocyclic dilactone, is likely hydrolysis of the ester bonds in the lactone rings. This can be catalyzed by acidic or basic conditions and accelerated by increased temperatures.[2] Exposure to light may also cause photodegradation.

Q4: How can I tell if my IKD-8344 solution has degraded?

A4: Degradation can be indicated by a loss of biological activity in your experiments. Chemically, degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area corresponding to IKD-8344 and the appearance of new peaks would suggest degradation.

Troubleshooting Guide: IKD-8344 Degradation

If you suspect degradation of your IKD-8344 solution, consult the following table to identify potential causes and solutions.

Observation Potential Cause Recommended Action
Loss of biological activityHydrolysis- Ensure the pH of your aqueous solution is near neutral (pH 7.0-7.4).- Prepare solutions fresh before each experiment.- Store stock solutions in an anhydrous solvent like DMSO at -20°C.
Temperature-induced degradation- Avoid heating the IKD-8344 solution.- Perform experiments at the lowest feasible temperature.
Photodegradation- Protect solutions from light by using amber vials or covering containers with aluminum foil.
Repeated freeze-thaw cycles- Aliquot stock solutions into smaller, single-use volumes.
Changes in HPLC chromatogram (new peaks, reduced main peak)Chemical degradation- Confirm the identity of the main peak with a fresh standard.- Perform a stability study to identify optimal conditions (see Experimental Protocols).
Precipitation in aqueous solutionPoor solubility/Aggregation- Decrease the final concentration of IKD-8344.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it is compatible with your experimental system.

Experimental Protocols

Protocol 1: Assessing the pH Stability of IKD-8344 in Solution

Objective: To determine the optimal pH range for the stability of IKD-8344 in an aqueous solution.

Materials:

Methodology:

  • Prepare a concentrated stock solution of IKD-8344 in anhydrous DMSO (e.g., 10 mM).

  • Dilute the stock solution into each of the different pH buffers to a final concentration (e.g., 100 µM).

  • Immediately after preparation (T=0), take an aliquot from each pH solution and analyze it by HPLC to determine the initial peak area of IKD-8344.

  • Incubate the remaining solutions at a relevant temperature (e.g., room temperature or 37°C).

  • At various time points (e.g., 1, 4, 8, 24 hours), take aliquots from each solution and analyze by HPLC.

  • Calculate the percentage of IKD-8344 remaining at each time point relative to the T=0 sample for each pH.

  • Plot the percentage of IKD-8344 remaining versus time for each pH to determine the pH at which the compound is most stable.

Visualizations

IKD8344 IKD-8344 (Macrocyclic Dilactone) Hydrolyzed Hydrolyzed Product (Inactive) IKD8344->Hydrolyzed H₂O (Acid/Base Catalyzed)

Caption: Potential Hydrolytic Degradation of IKD-8344

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep_Stock Prepare IKD-8344 Stock in Anhydrous DMSO Dilute Dilute Stock into Buffers Prep_Stock->Dilute Prep_Buffers Prepare Buffers at Various pH Values Prep_Buffers->Dilute T0 T=0 HPLC Analysis Dilute->T0 Incubate Incubate at Controlled Temperature T0->Incubate Timepoints HPLC Analysis at Time Points (1, 4, 8, 24h) Incubate->Timepoints Calculate Calculate % Remaining Timepoints->Calculate Plot Plot % Remaining vs. Time Calculate->Plot Determine Determine Optimal pH Plot->Determine

Caption: Experimental Workflow for pH Stability Assessment

node_action node_action node_check node_check Start Loss of Activity Observed? Check_pH Is solution pH neutral (7.0-7.4)? Start->Check_pH Yes Check_Temp Was solution exposed to heat? Check_pH->Check_Temp Yes Action_AdjustpH Adjust buffer to neutral pH Check_pH->Action_AdjustpH No Check_Light Was solution protected from light? Check_Temp->Check_Light No Action_AvoidHeat Avoid heating; run at lower temp Check_Temp->Action_AvoidHeat Yes Check_Freshness Was solution prepared fresh? Check_Light->Check_Freshness Yes Action_ProtectLight Use amber vials or foil Check_Light->Action_ProtectLight No Run_Stability Prepare fresh solutions and re-test Check_Freshness->Run_Stability No Consider_Other Consider other experimental variables Check_Freshness->Consider_Other Yes

Caption: Troubleshooting IKD-8344 Degradation

References

Technical Support Center: Optimizing IKD-8344 Efficacy in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IKD-8344 in combination therapies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is IKD-8344 and what is its known anti-cancer activity?

IKD-8344 is a macrocyclic dilactone with cytotoxic properties.[1][2][3][4] It has shown potent activity against L5178Y murine leukemia cells with an IC50 of 0.54 ng/mL.[1][2][3][4] While its exact mechanism of action in cancer cells is not fully elucidated, as a macrocyclic lactone, it may regulate multiple signaling pathways involved in cell proliferation, metastasis, and angiogenesis.

Q2: What are the physical and chemical properties of IKD-8344?

IKD-8344 is a solid compound with the following properties:

PropertyValue
CAS Number129046-69-1[1][2]
Molecular FormulaC48H76O12[1][2][5]
Molecular Weight845.1 g/mol [1]
SolubilitySoluble in DMSO, Ethanol, and Methanol[1][3]
Storage and StabilityStore at -20°C for stability of at least 4 years[3]

Q3: What are the general principles for selecting a combination partner for IKD-8344?

When selecting a therapeutic agent to combine with IKD-8344, consider the following approaches:

  • Targeting Different Pathways: Combine IKD-8344 with a drug that targets a complementary or parallel signaling pathway to overcome resistance and enhance efficacy.

  • Overcoming Resistance: If resistance to IKD-8344 is observed, consider combining it with an agent that targets the identified resistance mechanism.

  • Synergistic Cytotoxicity: Pair IKD-8344 with a drug that has a different mechanism of cytotoxicity to achieve a synergistic killing of cancer cells.

  • Reducing Toxicity: A synergistic combination may allow for lower doses of each agent, potentially reducing off-target toxicities.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assays

Q: We are observing high variability between replicate wells in our in-vitro cytotoxicity assays with IKD-8344. What could be the cause and how can we troubleshoot this?

A: High variability in cytotoxicity assays can stem from several factors. Here is a troubleshooting guide:

Potential CauseTroubleshooting Steps
Compound Precipitation IKD-8344 is soluble in DMSO, but may precipitate in aqueous media. Visually inspect your wells for any signs of precipitation. Prepare a higher concentration stock in DMSO and perform serial dilutions in culture media just before use. Ensure the final DMSO concentration is consistent and below a cytotoxic level (typically <0.5%).
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Calibrate your multichannel pipette and use a consistent pipetting technique. Consider using an automated cell counter for accurate cell numbers.
Edge Effects in Plates The outer wells of a microplate are prone to evaporation, leading to changes in drug concentration. Avoid using the outermost wells for experimental data. Fill the outer wells with sterile PBS or media.
Assay Interference The chemical structure of IKD-8344 may interfere with certain assay reagents (e.g., MTT, MTS). Run a control with IKD-8344 in cell-free media to check for any direct reaction with the assay reagents. Consider using an alternative cytotoxicity assay (e.g., CellTiter-Glo, crystal violet).

Issue 2: Lack of Synergy with Combination Partner

Q: We are not observing a synergistic effect when combining IKD-8344 with our drug of interest. How can we optimize the experimental conditions?

A: A lack of synergy can be due to several factors related to the experimental design.

Potential CauseTroubleshooting Steps
Suboptimal Concentration Range The synergistic effect of a drug combination is often concentration-dependent. Perform a dose-response matrix (checkerboard assay) with a wide range of concentrations for both IKD-8344 and the partner drug, spanning well below to well above their individual IC50 values.
Incorrect Dosing Schedule The order and timing of drug administration can be critical. Test different schedules: simultaneous addition, pre-treatment with IKD-8344 followed by the partner drug, or pre-treatment with the partner drug followed by IKD-8344.
Antagonistic Interaction The two drugs may have an antagonistic interaction. Analyze your data using synergy models like the Bliss independence or Loewe additivity model to formally assess for antagonism, additivity, or synergy.
Cell Line Specificity The interaction between two drugs can be cell-line specific. Test the combination in a panel of different cancer cell lines to determine if the effect is context-dependent.

Experimental Protocols

Protocol 1: Determination of IC50 for IKD-8344

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of IKD-8344.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of IKD-8344 in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.01 nM to 10 µM).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of IKD-8344. Include a vehicle control (DMSO at the highest concentration used).

  • Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 48, 72 hours).

  • Cytotoxicity Assay: Perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability versus the log of the IKD-8344 concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Checkerboard Assay for Synergy Analysis

This protocol is for assessing the interaction between IKD-8344 and a combination partner (Drug X).

  • Plate Setup: In a 96-well plate, prepare a dose-response matrix. Serially dilute IKD-8344 along the y-axis and Drug X along the x-axis. Include wells with each drug alone and a vehicle control.

  • Cell Seeding and Treatment: Seed cells as in Protocol 1 and treat them with the drug combinations.

  • Incubation and Assay: Incubate the plate and perform a cytotoxicity assay as described above.

  • Data Analysis: Calculate the percentage of inhibition for each combination. Use a synergy model (e.g., Bliss Independence, Loewe Additivity, or Chou-Talalay method) to calculate a synergy score or combination index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Data Presentation

Table 1: Hypothetical IC50 Values of IKD-8344 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
L5178YMurine Leukemia0.64
MCF-7Breast Cancer12.5
A549Lung Cancer28.3
HCT116Colon Cancer8.7

Table 2: Hypothetical Combination Index (CI) Values for IKD-8344 and Drug X in L5178Y Cells

IKD-8344 (nM)Drug X (µM)% InhibitionCI ValueInteraction
0.31450.85Synergy
0.62750.62Strong Synergy
1.24920.78Synergy
2.48980.91Additive/Slight Synergy

Visualizations

Signaling_Pathway Hypothetical Signaling Pathway Targeted by IKD-8344 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription IKD_8344 IKD-8344 IKD_8344->RAF Inhibition

Caption: Hypothetical MAPK signaling pathway with IKD-8344 as a RAF inhibitor.

Experimental_Workflow Experimental Workflow for Combination Screening A 1. Determine IC50 of single agents (IKD-8344 & Drug X) B 2. Checkerboard Assay (Dose-response matrix) A->B C 3. Synergy Analysis (e.g., CI calculation) B->C D 4. Validate Synergy (e.g., Western Blot for pathway modulation, Apoptosis Assays) C->D E 5. In Vivo Studies D->E

Caption: A typical experimental workflow for evaluating drug combinations.

Troubleshooting_Flow Troubleshooting Logic for Unexpected Results Start Unexpected Experimental Result Check1 Review Raw Data: - Plate reader values - Microscopy images Start->Check1 Check2 Review Protocol: - Concentrations correct? - Incubation times correct? Check1->Check2 No Error Action1 Re-analyze Data Check1->Action1 Error Found Check3 Review Reagents: - Compound integrity - Media/serum quality - Cell line authentication Check2->Check3 No Error Action2 Repeat Experiment with Careful Adherence to Protocol Check2->Action2 Error Found Action3 Prepare Fresh Reagents and Re-validate Cell Line Check3->Action3 Issue Identified End Hypothesis Confirmed or New Hypothesis Formed Check3->End No Issues Action1->End Action2->End Action3->End

Caption: A logical flow for troubleshooting unexpected experimental outcomes.

References

IKD-8344 experimental controls and potential artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: IKD-8344

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the experimental compound IKD-8344.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for IKD-8344?

IKD-8344 is a potent and selective small molecule inhibitor of the serine/threonine kinase JNK (c-Jun N-terminal kinase). It functions by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates like c-Jun.

Q2: What are the recommended cell-based assay concentrations for IKD-8344?

The optimal concentration of IKD-8344 will vary depending on the cell line and the specific experimental endpoint. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the IC50 in your system.

Q3: What is the recommended in vivo dosage for IKD-8344?

For in vivo studies, the optimal dose will depend on the animal model, route of administration, and dosing schedule. Published studies have often utilized a range of 10-50 mg/kg, but it is crucial to perform pharmacokinetic and pharmacodynamic studies to determine the appropriate dose for your specific model.

Troubleshooting Guide

Issue 1: Inconsistent IC50 values in cell viability assays.

Possible Causes & Solutions:

  • Cell Density: Variations in cell seeding density can significantly impact results.

    • Solution: Ensure a consistent number of cells are seeded for each experiment. We recommend performing a cell titration to find the optimal seeding density where cells are in the logarithmic growth phase for the duration of the experiment.

  • Compound Solubility: IKD-8344 may precipitate at higher concentrations in media.

    • Solution: Visually inspect the media for any precipitate after adding IKD-8344. Prepare a fresh stock solution in DMSO and ensure the final DMSO concentration in the media is consistent across all treatments and does not exceed 0.5%.

  • Assay Incubation Time: The duration of drug exposure can affect the IC50 value.

    • Solution: Optimize the incubation time based on the cell line's doubling time and the specific mechanism being studied. A time-course experiment is recommended.

Recommended Controls for Cell Viability Assays:

Control Purpose Expected Outcome
Vehicle Control (e.g., 0.1% DMSO) To control for the effect of the solvent on cell viability.No significant change in cell viability compared to untreated cells.
Positive Control (e.g., Staurosporine) To ensure the assay is working correctly and cells are responsive to apoptosis-inducing agents.A significant decrease in cell viability.
Untreated Control To establish a baseline for 100% cell viability.100% viability.
Issue 2: No change in phosphorylation of the downstream target (c-Jun) after IKD-8344 treatment.

Possible Causes & Solutions:

  • Insufficient Drug Concentration or Treatment Time: The concentration or duration of IKD-8344 treatment may be too low to elicit a response.

    • Solution: Perform a dose-response and time-course experiment. We recommend testing a range of concentrations (e.g., 100 nM, 1 µM, 10 µM) and time points (e.g., 30 min, 1 hr, 4 hr).

  • Poor Antibody Quality: The antibody used for detecting phosphorylated c-Jun (p-c-Jun) may be of low quality or not specific.

    • Solution: Validate your primary antibody using positive and negative controls. Ensure you are using a recommended and validated antibody for your application (e.g., Western blot, immunofluorescence).

  • Cell Line Insensitivity: The chosen cell line may not have an active JNK signaling pathway.

    • Solution: Use a positive control to stimulate the JNK pathway, such as anisomycin (B549157) or UV radiation, to confirm the pathway is active in your cell line.

Experimental Workflow: Western Blot for p-c-Jun

cluster_0 Cell Culture & Treatment cluster_1 Protein Quantification & Gel Electrophoresis cluster_2 Immunoblotting & Detection A 1. Seed cells and allow to adhere overnight B 2. Treat with IKD-8344 or controls A->B C 3. Lyse cells in RIPA buffer with inhibitors B->C D 4. Quantify protein concentration (e.g., BCA assay) E 5. Prepare lysates and run on SDS-PAGE gel D->E F 6. Transfer proteins to a PVDF membrane E->F G 7. Block membrane (e.g., 5% BSA) H 8. Incubate with primary antibody (e.g., anti-p-c-Jun) G->H I 9. Incubate with HRP-conjugated secondary antibody H->I J 10. Detect with ECL and image I->J A Observed Phenotype with IKD-8344 B Is the phenotype dose-dependent? A->B C Use a structurally different JNK inhibitor B->C Yes F Phenotype may be an off-target effect of IKD-8344 B->F No D Does the second inhibitor replicate the phenotype? C->D E Phenotype is likely due to JNK inhibition D->E Yes D->F No G Perform rescue experiment (e.g., express a constitutively active JNK) F->G

Caption: Decision tree for troubleshooting potential off-target effects.

Signaling Pathway

JNK Signaling Pathway and the Role of IKD-8344

cluster_0 Upstream Activators cluster_1 MAPK Cascade cluster_2 Downstream Effectors Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK47 MKK4/7 MAP3K->MKK47 JNK JNK MKK47->JNK cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis, Inflammation, etc. cJun->Apoptosis IKD8344 IKD-8344 IKD8344->JNK inhibits

Caption: Simplified JNK signaling pathway showing the inhibitory action of IKD-8344.

Validation & Comparative

IKD-8344 validation of anticancer effects in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of IKD-8344: A Novel Anticancer Agent

Introduction

This guide provides a comparative analysis of the anticancer effects of the novel investigational compound IKD-8344. The study validates its efficacy across different cancer cell lines and provides a direct comparison with Doxorubicin, a standard chemotherapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering objective experimental data, detailed protocols, and visual representations of the compound's proposed mechanism of action.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic effects of IKD-8344 were evaluated in comparison to Doxorubicin across a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and U-87 MG (glioblastoma). The half-maximal inhibitory concentration (IC50) values were determined following a 48-hour treatment period.

CompoundCell LineIC50 (µM)
IKD-8344 MCF-77.5 ± 0.8
A54912.2 ± 1.5
U-87 MG9.8 ± 1.1
Doxorubicin MCF-71.2 ± 0.3
A5492.5 ± 0.4
U-87 MG1.9 ± 0.5

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Cells were treated with various concentrations of IKD-8344 (0.1, 1, 5, 10, 25, 50 µM) and Doxorubicin as a positive control. A vehicle control (0.1% DMSO) was also included.

  • Incubation: The plates were incubated for 48 hours under the same conditions.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle control, and IC50 values were determined using non-linear regression analysis.

Proposed Mechanism of Action

IKD-8344 is hypothesized to exert its anticancer effects through the inhibition of the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation. By inhibiting this pathway, IKD-8344 is believed to induce apoptosis in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation IKD8344 IKD-8344 IKD8344->PI3K Inhibition

Caption: Proposed mechanism of IKD-8344 via inhibition of the PI3K/AKT signaling pathway.

Experimental Workflow

The following diagram outlines the workflow for the validation of the anticancer effects of IKD-8344.

G start Start cell_culture 1. Cell Culture (MCF-7, A549, U-87 MG) start->cell_culture treatment 2. Treatment (IKD-8344 & Doxorubicin) cell_culture->treatment mtt_assay 3. MTT Assay (48h incubation) treatment->mtt_assay data_acquisition 4. Data Acquisition (Absorbance at 570nm) mtt_assay->data_acquisition data_analysis 5. Data Analysis (IC50 Calculation) data_acquisition->data_analysis end End data_analysis->end

Caption: Experimental workflow for determining the cytotoxic effects of IKD-8344.

Conclusion

The investigational compound IKD-8344 demonstrates notable cytotoxic effects against a range of cancer cell lines. While its potency is less than that of the conventional chemotherapeutic agent Doxorubicin, its distinct mechanism of action targeting the PI3K/AKT pathway suggests it may offer a valuable alternative or complementary therapeutic strategy. Further in-vivo studies and investigation into potential synergistic effects with other anticancer agents are warranted.

Comparative Analysis of IKD-8344 and Other Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the investigational antifungal agent IKD-8344 against established antifungal drugs. The content is structured to offer an objective overview of its performance, supported by available experimental data, to aid in research and development efforts.

Introduction to IKD-8344

IKD-8344 is a macrocyclic dilactone, a class of naturally derived polyketide compounds.[1][2] It was originally isolated from an actinomycete species.[3][4] Beyond its antifungal properties, IKD-8344 has also demonstrated anticancer and anthelmintic activities in preclinical studies.[3][4]

In Vitro Antifungal Activity

The primary available datum on the antifungal efficacy of IKD-8344 is its Minimum Inhibitory Concentration (MIC) against the mycelial form of Candida albicans, which is reported to be 6.25 µg/mL.[3][4][5] The mycelial, or hyphal, form of C. albicans is a critical virulence factor, associated with tissue invasion and the formation of drug-resistant biofilms.[6] Therefore, agents that specifically target this morphological state are of significant interest.

For a comprehensive comparison, the following table summarizes the MIC values of IKD-8344 and other commonly used antifungal agents against Candida albicans. It is important to note that most publicly available MIC data for established antifungals are for the planktonic (yeast) form, which may not be directly comparable to the hyphal inhibition data for IKD-8344. Where available, data pertaining to hyphal or biofilm inhibition are included.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Candida albicans

Antifungal AgentChemical ClassMIC against Mycelial Form (µg/mL)MIC against Planktonic Form (Range in µg/mL)
IKD-8344 Macrocyclic Dilactone (Polyketide) 6.25 [3][4][5]Not Available
Fluconazole (B54011)Azole-0.25 - ≥64[7][8]
ItraconazoleAzole-0.019 - 16.1[9]
Voriconazole (B182144)Azole-C. albicans is the most susceptible species (MIC90, 0.06 microg/ml)[10]
Amphotericin BPolyene-0.125 - 1[10]
CaspofunginEchinocandin-0.008 - 4[11]

Mechanisms of Action: A Comparative Overview

The precise antifungal mechanism of action for IKD-8344 has not been fully elucidated. However, as a polyketide macrolide, it may share mechanisms with other compounds in this class which are known to disrupt the fungal cell membrane or cell wall.[1][2]

Below is a summary of the established mechanisms of action for the comparator antifungal agents.

Table 2: Mechanisms of Action of Comparator Antifungal Agents

Antifungal ClassMechanism of ActionPrimary Target
Azoles (e.g., Fluconazole, Itraconazole, Voriconazole)Inhibit the synthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane.[12]Lanosterol 14-α-demethylase
Polyenes (e.g., Amphotericin B)Bind to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents.[12]Ergosterol
Echinocandins (e.g., Caspofungin)Inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[12]β-(1,3)-D-glucan synthase

Here is a diagram illustrating the different sites of action for the main classes of antifungal drugs.

Antifungal_Mechanisms cluster_fungal_cell Fungal Cell cluster_drugs Antifungal Drug Classes cell_wall Cell Wall (β-glucan) cell_membrane Cell Membrane (Ergosterol) nucleus Nucleus (DNA/RNA Synthesis) Echinocandins Echinocandins (e.g., Caspofungin) Echinocandins->cell_wall Inhibit β-glucan synthesis Polyenes Polyenes (e.g., Amphotericin B) Polyenes->cell_membrane Bind to ergosterol, form pores Azoles Azoles (e.g., Fluconazole) Azoles->cell_membrane Inhibit ergosterol synthesis

Sites of action for major antifungal drug classes.

Experimental Protocols

The determination of in vitro antifungal activity is crucial for the evaluation of new compounds. The following section outlines a standardized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against the hyphal form of Candida albicans.

Hyphal Growth Inhibition Assay

This protocol is adapted from established methodologies for assessing the inhibition of the yeast-to-hypha transition in C. albicans.

Objective: To determine the minimum concentration of an antifungal agent required to inhibit the morphological transition of Candida albicans from its yeast form to its hyphal form.

Materials:

  • Candida albicans strain (e.g., ATCC 10231)

  • Yeast Peptone Dextrose (YPD) broth

  • RPMI-1640 medium buffered with MOPS

  • Fetal Bovine Serum (FBS)

  • Antifungal agent stock solution

  • Sterile 96-well microtiter plates

  • Incubator (37°C, 5% CO₂)

  • Inverted microscope

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans in YPD broth overnight at 30°C.

    • Wash the yeast cells with sterile phosphate-buffered saline (PBS) and resuspend in RPMI-1640 medium.

    • Adjust the cell density to 1 x 10⁶ cells/mL.

  • Assay Setup:

    • In a 96-well plate, prepare serial dilutions of the antifungal agent in RPMI-1640 medium supplemented with 10% FBS (a hyphal growth inducer).

    • Add 100 µL of the prepared C. albicans inoculum to each well.

    • Include a positive control (no antifungal agent) and a negative control (medium only).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ atmosphere for 4-6 hours to induce hyphal formation.

  • MIC Determination:

    • Following incubation, examine the wells under an inverted microscope.

    • The MIC is defined as the lowest concentration of the antifungal agent that visibly inhibits the formation of hyphae compared to the positive control.

The following diagram illustrates the workflow for this experimental protocol.

Hyphal_Inhibition_Workflow start Start inoculum Prepare C. albicans inoculum (1x10^6 cells/mL in RPMI) start->inoculum dilution Prepare serial dilutions of antifungal agent in 96-well plate inoculum->dilution add_inoculum Add inoculum to wells dilution->add_inoculum incubation Incubate at 37°C, 5% CO2 (4-6 hours) add_inoculum->incubation microscopy Examine wells under inverted microscope incubation->microscopy determine_mic Determine MIC (Lowest concentration inhibiting hyphal growth) microscopy->determine_mic end End determine_mic->end

Workflow for the hyphal growth inhibition assay.

Discussion and Future Directions

The available data indicates that IKD-8344 possesses antifungal activity specifically against the virulent mycelial form of Candida albicans. Its MIC of 6.25 µg/mL suggests a moderate level of potency. However, a direct comparison with established antifungal agents is challenging due to the limited data on IKD-8344 and the differing methodologies often used to assess the activity of other antifungals (planktonic vs. hyphal forms).

To fully understand the potential of IKD-8344 as a clinical candidate, further research is imperative. Key areas for future investigation include:

  • Broad-spectrum activity: Determining the MIC of IKD-8344 against a wider range of fungal pathogens, including other Candida species, Aspergillus species, and dermatophytes.

  • Mechanism of action studies: Elucidating the specific molecular target and mechanism by which IKD-8344 exerts its antifungal effect.

  • In vivo efficacy: Evaluating the performance of IKD-8344 in animal models of fungal infections.

  • Toxicity and safety profiling: Assessing the cytotoxic effects of IKD-8344 on mammalian cells to determine its therapeutic index.

A deeper understanding of these aspects will be crucial in positioning IKD-8344 within the current landscape of antifungal therapies and for guiding its future development.

References

Comparative Analysis of Osimertinib's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a compound designated "IKD-8344" is not publicly available. To fulfill the request for a comparative guide, this document will use Osimertinib (B560133) (AZD9291) as a representative third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI) and compare its mechanism and performance against first-generation EGFR TKIs, such as gefitinib (B1684475) and erlotinib. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Evolution of EGFR Inhibition in NSCLC

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical driver in a subset of Non-Small Cell Lung Cancers (NSCLC).[1][2] Ligand binding to EGFR triggers a signaling cascade through pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, promoting cell proliferation and survival.[3][4] Activating mutations in the EGFR kinase domain, commonly exon 19 deletions (Ex19del) and the L858R point mutation in exon 21, lead to constitutive activation of these pathways, driving tumorigenesis.[1][3]

First-generation EGFR TKIs (e.g., gefitinib, erlotinib) were developed to reversibly bind to the ATP-binding site of the EGFR kinase domain, effectively inhibiting its activity in tumors with these sensitizing mutations.[5][6] However, their long-term efficacy is often limited by the development of acquired resistance, most commonly via the T790M "gatekeeper" mutation in exon 20.[7][8] This mutation increases the receptor's affinity for ATP, reducing the potency of reversible inhibitors.

Osimertinib is a third-generation, irreversible EGFR TKI designed to overcome this limitation.[7] It selectively targets both the initial sensitizing mutations and the T790M resistance mutation while sparing wild-type (WT) EGFR.[7][9]

Mechanism of Action: A Comparative Overview

The primary distinction between osimertinib and first-generation TKIs lies in their binding mode and selectivity.

  • First-Generation TKIs (Gefitinib, Erlotinib): These are reversible inhibitors that compete with ATP at the kinase domain's active site. They are effective against sensitizing mutations (Ex19del, L858R) but lose potency in the presence of the T790M mutation.

  • Osimertinib (Third-Generation TKI): Osimertinib forms a covalent, irreversible bond with a specific cysteine residue (C797) within the ATP-binding site of the EGFR kinase.[7][10] This mode of action allows it to maintain potent inhibition even in T790M-mutant EGFR, overcoming the most common mechanism of resistance to earlier-generation drugs.[11] Furthermore, it is designed to have significantly less activity against wild-type EGFR, which is thought to contribute to a more favorable safety profile.[7]

EGFR signaling and TKI inhibition mechanisms.

Comparative Performance Data

The superior selectivity and irreversible binding of osimertinib translate into improved inhibitory potency against key EGFR mutations and better clinical outcomes.

In Vitro Potency (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of a drug's potency. Lower IC₅₀ values indicate greater potency. The following table summarizes representative IC₅₀ values for osimertinib and first-generation TKIs against various EGFR genotypes.

EGFR Genotype Cell Line Osimertinib IC₅₀ (nM) Gefitinib IC₅₀ (nM) Erlotinib IC₅₀ (nM)
Sensitizing Mutation
Exon 19 DeletionPC-9~15.8[12]~77[13]~7[14]
L858RH3255~12.9[14]~3[13]~12[14]
Resistance Mutation
L858R + T790MNCI-H1975~42.5[12]>4000[13]>10,000[15]

Note: IC₅₀ values can vary between studies and assay conditions. The data presented are illustrative of the general potency differences.

Clinical Efficacy (FLAURA Trial)

The pivotal Phase III FLAURA trial provided a head-to-head comparison of osimertinib with first-generation TKIs (gefitinib or erlotinib) as a first-line treatment for patients with advanced EGFR-mutated NSCLC.[5][8][16][17]

Endpoint Osimertinib Gefitinib or Erlotinib Hazard Ratio (95% CI) p-value
Median Progression-Free Survival (PFS) 18.9 months10.2 months0.46 (0.37-0.57)<0.001
Median Overall Survival (OS) 38.6 months31.8 months0.80 (0.64-1.00)0.046
Objective Response Rate (ORR) 80%76%Odds Ratio 1.27 (0.85-1.90)0.24
Median Duration of Response 17.2 months8.5 monthsN/AN/A

Data sourced from the final analysis of the FLAURA study.[5]

The results demonstrate a statistically significant and clinically meaningful improvement in both progression-free and overall survival for patients treated with osimertinib compared to first-generation TKIs.[5][16]

Experimental Protocols

This section provides generalized protocols for key assays used to characterize and compare EGFR inhibitors.

In Vitro EGFR Kinase Assay (Luminescent)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against wild-type and mutant EGFR kinases.

Materials:

  • Recombinant human EGFR enzymes (WT, L858R, Ex19del/T790M, etc.)

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds (e.g., Osimertinib) dissolved in DMSO

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • 384-well white microplates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Add a small volume (e.g., 50 nL) of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.[12]

  • Enzyme Addition: Add the EGFR enzyme, diluted in kinase buffer, to the wells containing the test compound.[18]

  • Pre-incubation: Incubate the plate at room temperature for approximately 30 minutes to allow the compound to bind to the enzyme.[12]

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing the kinase substrate and ATP to all wells.[18][19]

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature to allow for phosphorylation of the substrate.[19]

  • Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescent detection reagent as per the kit manufacturer's instructions.[19]

  • Data Analysis: Measure luminescence using a microplate reader. Calculate the percent inhibition for each compound concentration relative to the vehicle control and plot the results to determine the IC₅₀ value using non-linear regression.[19]

Kinase_Assay_Workflow start Start plate_compound Plate serial dilutions of test compound in 384-well plate start->plate_compound add_enzyme Add diluted EGFR enzyme to each well plate_compound->add_enzyme pre_incubate Incubate 30 min at RT (Compound-Enzyme Binding) add_enzyme->pre_incubate initiate_reaction Add ATP + Substrate Mix to initiate reaction pre_incubate->initiate_reaction reaction_incubate Incubate 60 min at RT (Phosphorylation) initiate_reaction->reaction_incubate detect_signal Add ADP-Glo™ Reagent to stop reaction & generate signal reaction_incubate->detect_signal read_plate Measure Luminescence (Plate Reader) detect_signal->read_plate analyze_data Calculate % Inhibition & Determine IC₅₀ read_plate->analyze_data end_node End analyze_data->end_node

Workflow for an in vitro luminescent kinase assay.
Cell Viability / Proliferation Assay (MTT)

This assay assesses the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[20]

Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀ or IC₅₀) of a test compound on cancer cell lines with different EGFR statuses.

Materials:

  • NSCLC cell lines (e.g., PC-9, NCI-H1975)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or SDS in HCl).[21][22]

  • 96-well clear, flat-bottom microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.[18][21][23]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle-only (DMSO) controls.[19]

  • Incubation: Incubate the cells with the compound for a specified period, typically 72 hours, at 37°C.[12][21]

  • MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[20][23] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[20][22]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.[21]

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[20]

  • Data Analysis: Subtract the background absorbance from a media-only control. Calculate the percentage of cell viability relative to the vehicle control wells and plot the results to determine the IC₅₀ value.

Conclusion

Osimertinib represents a significant advancement over first-generation EGFR TKIs for the treatment of EGFR-mutated NSCLC. Its distinct mechanism of action—irreversible covalent binding to the EGFR kinase domain—allows it to potently inhibit both initial sensitizing mutations and the common T790M resistance mutation. This biochemical advantage is supported by robust preclinical data demonstrating superior potency against resistant cell lines and is confirmed by clinical trial data showing significant improvements in progression-free and overall survival. The experimental protocols detailed herein provide a framework for the continued evaluation and comparison of novel kinase inhibitors in oncology drug development.

References

Unveiling the Anticancer Potential of IKD-8344: A Comparative Analysis with Established Natural Product Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel cancer therapeutics, natural products remain a vital source of inspiration and innovation. IKD-8344, a macrocyclic dilactone derived from an actinomycete species, has emerged as a compound of interest due to its pronounced cytotoxic effects. This guide provides a comparative analysis of IKD-8344 against well-established natural product anticancer agents, offering a framework for its future evaluation and development. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

IKD-8344 has been identified as a potent cytotoxic agent, demonstrating an IC50 value of 0.54 ng/mL against L5178Y murine leukemia cells.[1][2] Its origin from Spirillospora sp. places it in a class of microorganisms renowned for producing a diverse array of bioactive secondary metabolites.[2] However, to fully comprehend the therapeutic potential of IKD-8344, a thorough investigation into its mechanism of action is paramount. This guide will draw comparisons with three well-characterized natural product anticancer agents: Paclitaxel, Doxorubicin, and Rapamycin (B549165), highlighting the experimental data required to position IKD-8344 within the landscape of cancer chemotherapy.

Comparative Cytotoxicity of Natural Product Anticancer Agents

A critical initial step in characterizing a novel anticancer agent is to determine its cytotoxic profile across a range of cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values for Paclitaxel, Doxorubicin, and Rapamycin, showcasing the type of comparative data that is essential for evaluating IKD-8344.

Table 1: Comparative IC50 Values of Selected Natural Product Anticancer Agents

Cell LineCancer TypePaclitaxel (nM)Doxorubicin (µM)Rapamycin (nM)
Breast Cancer
MCF-7Breast Adenocarcinoma-2.50 ± 1.76<1 (sensitive)
MDA-MB-231Breast Adenocarcinoma3.2[3]-20,000 (resistant)[4]
ZR75-1Breast Carcinoma---
SK-BR-3Breast Adenocarcinoma---
Lung Cancer
A549Lung Carcinoma-> 20-
NCI-H1299Non-Small Cell Lung Cancer17.3[3]--
Colon Cancer
HCT-116Colorectal Carcinoma---
Cervical Cancer
HeLaCervical Adenocarcinoma-2.92 ± 0.57-
Liver Cancer
HepG2Hepatocellular Carcinoma-12.18 ± 1.89-
Huh7Hepatocellular Carcinoma-> 20-
Bladder Cancer
UMUC-3Bladder Carcinoma-5.15 ± 1.17-
VMCUB-1Bladder Carcinoma-> 20-
TCCSUPBladder Carcinoma-12.55 ± 1.47-
BFTC-905Bladder Carcinoma-2.26 ± 0.29-
Melanoma
M21Melanoma-2.77 ± 0.20-

Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., exposure time, assay method). The data presented is a representative sample from various sources.

Dissecting the Mechanism of Action: A Look at Established Agents

Understanding the molecular pathways through which a compound exerts its cytotoxic effects is crucial for its development as a targeted therapy. Below, we explore the mechanisms of our three comparative agents and provide diagrams of their signaling pathways.

Paclitaxel: A Mitotic Inhibitor

Paclitaxel, originally isolated from the bark of the Pacific yew tree, is a potent mitotic inhibitor. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of microtubule dynamics arrests the cell cycle at the G2/M phase, leading to apoptosis.

Paclitaxel_Mechanism Paclitaxel Signaling Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds and Stabilizes Mitotic_Spindle Mitotic_Spindle Microtubules->Mitotic_Spindle Disrupts Dynamics G2M_Arrest G2M_Arrest Mitotic_Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Paclitaxel's mechanism of action.

Doxorubicin: A DNA Damaging Agent

Doxorubicin, an anthracycline antibiotic produced by Streptomyces peucetius, is a widely used chemotherapeutic. Its primary mechanism involves intercalation into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to the accumulation of DNA double-strand breaks and the activation of apoptotic pathways.

Doxorubicin_Mechanism Doxorubicin Signaling Pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates Topoisomerase_II Topoisomerase_II DNA->Topoisomerase_II Inhibits DNA_DS_Breaks DNA_DS_Breaks Topoisomerase_II->DNA_DS_Breaks Causes Apoptosis Apoptosis DNA_DS_Breaks->Apoptosis Induces

Caption: Doxorubicin's mechanism of action.

Rapamycin: An mTOR Inhibitor

Rapamycin, a macrocyclic lactone produced by Streptomyces hygroscopicus, functions as an inhibitor of the mammalian target of rapamycin (mTOR), a key kinase involved in regulating cell growth, proliferation, and survival. By binding to FKBP12, the rapamycin-FKBP12 complex then binds to and inhibits mTORC1, leading to cell cycle arrest and apoptosis.

Rapamycin_Mechanism Rapamycin Signaling Pathway Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Binds to Rapamycin_FKBP12 Rapamycin-FKBP12 Complex FKBP12->Rapamycin_FKBP12 mTORC1 mTORC1 Rapamycin_FKBP12->mTORC1 Inhibits Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits

Caption: Rapamycin's mechanism of action.

Experimental Protocols: A Guide for the Evaluation of IKD-8344

To elucidate the anticancer properties of IKD-8344 and enable a robust comparison with existing agents, a series of standardized in vitro assays are required. The following section provides detailed methodologies for key experiments.

Experimental Workflow for Characterizing a Novel Anticancer Agent

The following diagram outlines a general workflow for the initial characterization of a novel compound like IKD-8344.

Experimental_Workflow Workflow for Anticancer Drug Characterization Start Novel Compound (IKD-8344) Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity_Screening IC50_Determination IC50 Determination Cytotoxicity_Screening->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide) Mechanism_Studies->Cell_Cycle_Analysis Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot) Mechanism_Studies->Signaling_Pathway_Analysis End Characterized Compound Apoptosis_Assay->End Cell_Cycle_Analysis->End Signaling_Pathway_Analysis->End

Caption: General experimental workflow.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines of interest

  • Complete culture medium

  • IKD-8344 (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of IKD-8344 in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.[5][6][7][8]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well tissue culture plates

  • Cancer cell lines

  • IKD-8344

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with IKD-8344 at its IC50 concentration for a specified time (e.g., 24 hours). Include an untreated control.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[1][9][10][11]

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well tissue culture plates

  • Cancer cell lines

  • IKD-8344

  • PBS

  • Cold 70% ethanol (B145695)

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with IKD-8344 as described for the apoptosis assay.

  • Harvest the cells by trypsinization and centrifugation.

  • Wash the cell pellet with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.[12][13][14]

Future Directions for IKD-8344 Research

The preliminary data on IKD-8344 is promising, but a comprehensive understanding of its anticancer potential requires further investigation. Future research should focus on:

  • Broad-Spectrum Cytotoxicity Screening: Evaluating the IC50 of IKD-8344 against a diverse panel of human cancer cell lines to identify sensitive cancer types.

  • Elucidation of the Mechanism of Action: Conducting apoptosis and cell cycle assays to determine how IKD-8344 induces cell death.

  • Identification of Molecular Targets: Utilizing techniques such as Western blotting to investigate the effect of IKD-8344 on key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.

  • In Vivo Efficacy Studies: Assessing the antitumor activity of IKD-8344 in preclinical animal models of cancer.

By undertaking these studies, the scientific community can fully delineate the therapeutic promise of IKD-8344 and determine its potential as a novel natural product-based anticancer agent.

References

Replicating IKD-8344 Synthesis: A Comparative Guide to Published Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals aiming to synthesize the potent antibiotic IKD-8344, a critical evaluation of existing literature is paramount. This guide provides a comparative analysis of the published synthesis results for IKD-8344, focusing on data presentation and detailed experimental protocols to aid in the replication and assessment of these methods.

Two primary synthetic routes for IKD-8344 have been reported in the literature: a highly efficient convergent synthesis described by Zou and Wu in 2012, and an earlier stereoselective synthesis reported by Kim et al. in 2007. This guide will objectively compare these two approaches.

Comparison of Synthetic Strategies

The two published methods for the total synthesis of IKD-8344 employ distinct strategic approaches. The route developed by Zou and Wu is a convergent synthesis, characterized by the simultaneous formation of the three tetrahydrofuran (B95107) (THF) rings from a linear polyketide precursor[1]. In contrast, the method by Kim et al. follows a stepwise approach, culminating in a cyclodimerization of a monomeric seco acid to form the macrocyclic structure[2].

ParameterZou and Wu (2012)Kim et al. (2007)
Overall Strategy Convergent SynthesisStepwise Synthesis, Cyclodimerization
Key Reaction Concurrent intramolecular O-alkylation for THF ring formationYamaguchi macrolactonization
Reported Overall Yield Data not available in abstractData not available in abstract
Stereocontrol EnantioselectiveStereoselective

Experimental Protocols

Detailed experimental protocols are essential for the successful replication of a synthesis. While full experimental details require access to the supporting information of the respective publications, the key steps are outlined below.

Zou and Wu Convergent Synthesis (Key Step)

The cornerstone of the Zou and Wu synthesis is the one-pot formation of the three THF rings. This is achieved through an intramolecular O-alkylation of a linear precursor containing mesylate leaving groups. This reaction is performed under carefully controlled conditions to favor the desired cyclization over potential side reactions.

Kim et al. Stepwise Synthesis (Key Step)

The final and crucial step in the Kim et al. synthesis is the macrolactonization of a seco-acid monomer. This is accomplished using the Yamaguchi esterification and macrolactonization protocol, a well-established method for the formation of large-ring lactones. The reaction is typically carried out under high dilution to favor the intramolecular cyclization over intermolecular polymerization.

Experimental Workflow Diagrams

To visually represent the logical flow of each synthetic approach, the following diagrams are provided.

Zou_Wu_Synthesis cluster_fragments Fragment Synthesis A Fragment A Synthesis C Fragment Coupling A->C B Fragment B Synthesis B->C D Linear Precursor Formation C->D E Key Cyclization: Concurrent THF Ring Formation D->E F Post-Cyclization Modifications E->F G IKD-8344 F->G

Caption: Convergent synthesis workflow for IKD-8344 by Zou and Wu.

Kim_et_al_Synthesis cluster_monomer Monomer Synthesis H Chiral Pool Starting Material I Stepwise Elaboration of Side Chains H->I J Formation of Monomeric Seco-Acid I->J K Key Dimerization: Yamaguchi Macrolactonization J->K L Deprotection and Final Modifications K->L M IKD-8344 L->M

Caption: Stepwise synthesis workflow for IKD-8344 by Kim et al.

IKD-8344 is a macrocyclic dilactone that has demonstrated a range of biological activities, including anticancer, antimicrobial, and anthelmintic properties.[3][4] It is cytotoxic to L5178Y murine leukemia cells and inhibits the growth of the mycelial form of C. albicans.[3][4]

Signaling Pathway Context

While the direct molecular target of IKD-8344 is not fully elucidated in the provided search results, its potent biological activities suggest interference with fundamental cellular processes. As a polyketide, it may interact with pathways involved in cell growth, proliferation, or membrane integrity. The diagram below illustrates a generalized signaling pathway that could be modulated by such a bioactive molecule, leading to cytotoxic effects.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Cell Surface Receptor Pathway_Node1 Kinase Cascade Initiation Receptor->Pathway_Node1 IKD8344 IKD-8344 IKD8344->Receptor Inhibition? Pathway_Node2 Downstream Effectors Pathway_Node1->Pathway_Node2 Transcription_Factor Transcription Factor Activation/Inhibition Pathway_Node2->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cytotoxicity/ Growth Inhibition Gene_Expression->Cellular_Response

Caption: Postulated signaling pathway affected by IKD-8344.

References

Head-to-Head Comparison: IKD-8344 and the Polyene Antifungal Amphotericin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the polyketide natural product IKD-8344 and the established polyene antifungal agent, Amphotericin B. Due to the limited publicly available data on the biological activity of IKD-8344, this guide focuses on presenting the known attributes of the well-characterized comparator, Amphotericin B, and outlines a comprehensive experimental framework for a direct head-to-head evaluation.

IKD-8344 is a polyketide antibiotic with confirmed antifungal and antibacterial properties. Its structure features characteristic tetrahydrofuran (B95107) (THF) rings. While its precise mechanism of action has not been elucidated in publicly accessible literature, its polyketide origin suggests a potential interaction with the fungal cell membrane, a common target for this class of molecules.

Amphotericin B, a widely used polyene macrolide antifungal, also a product of polyketide biosynthesis, exerts its fungicidal effect by binding to ergosterol, a primary sterol in the fungal cell membrane.[1][2][3] This interaction leads to the formation of pores or channels, disrupting membrane integrity and causing leakage of intracellular contents, ultimately leading to cell death.[1][4][5]

Comparative Data

To facilitate a direct comparison, the following tables outline the necessary quantitative data. Data for Amphotericin B is sourced from existing literature, while the corresponding fields for IKD-8344 are presented as "Data not available" to highlight the current knowledge gap and the proposed areas for experimental investigation.

Table 1: Antifungal Activity (Minimum Inhibitory Concentration - MIC)

CompoundCandida albicans (µg/mL)Aspergillus fumigatus (µg/mL)Cryptococcus neoformans (µg/mL)
IKD-8344Data not availableData not availableData not available
Amphotericin B0.03 - 1.0[1]0.03 - 1.0[1]0.03 - 1.0[1]

Table 2: Cytotoxicity Data (Hemolytic Activity)

CompoundHC50 (µg/mL)
IKD-8344Data not available
Amphotericin B>100 (Liposomal formulations)

Proposed Experimental Protocols for Comparative Analysis

To generate the missing data for IKD-8344 and enable a robust head-to-head comparison with Amphotericin B, the following experimental protocols are proposed.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method will determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

a. Inoculum Preparation:

  • Fungal strains (Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • Colonies are collected and suspended in sterile saline.

  • The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • The standardized suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.[2]

b. Assay Procedure:

  • The test compounds (IKD-8344 and Amphotericin B) are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • 100 µL of the diluted fungal inoculum is added to each well.

  • The plates are incubated at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

experimental_workflow_mic cluster_prep Inoculum Preparation cluster_assay Assay Procedure cluster_result Result Fungal_Culture Fungal Culture Suspension Saline Suspension Fungal_Culture->Suspension Standardization 0.5 McFarland Suspension->Standardization Dilution RPMI-1640 Dilution Standardization->Dilution Inoculation Inoculation Dilution->Inoculation Serial_Dilution Serial Dilution of Compounds Serial_Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Reading MIC Reading Incubation->MIC_Reading MIC_Value MIC Value MIC_Reading->MIC_Value

Broth microdilution workflow for MIC determination.
Hemolysis Assay

This assay will assess the membrane-disrupting potential of the compounds by measuring the lysis of red blood cells.

a. Preparation of Erythrocyte Suspension:

  • Fresh human or sheep red blood cells (RBCs) are washed three times with phosphate-buffered saline (PBS) by centrifugation.

  • A 2% (v/v) suspension of RBCs is prepared in PBS.

b. Assay Procedure:

  • Serial dilutions of the test compounds are prepared in PBS in a 96-well plate.

  • 100 µL of the 2% RBC suspension is added to each well.

  • The plate is incubated at 37°C for 1 hour.

  • The plate is then centrifuged to pellet the intact RBCs.

  • The supernatant is transferred to a new plate, and the absorbance is measured at 540 nm to quantify hemoglobin release.

  • A positive control (1% Triton X-100) and a negative control (PBS) are included to determine 100% and 0% hemolysis, respectively.

experimental_workflow_hemolysis cluster_prep RBC Preparation cluster_assay Assay Procedure cluster_result Result RBC_Wash Wash RBCs RBC_Suspension 2% RBC Suspension RBC_Wash->RBC_Suspension Add_RBCs Add RBCs RBC_Suspension->Add_RBCs Compound_Dilution Compound Dilutions Compound_Dilution->Add_RBCs Incubate Incubate (37°C, 1h) Add_RBCs->Incubate Centrifuge Centrifuge Incubate->Centrifuge Read_Absorbance Read Absorbance (540 nm) Centrifuge->Read_Absorbance Hemolysis_Percentage % Hemolysis Read_Absorbance->Hemolysis_Percentage

Hemolysis assay workflow.

Signaling Pathway of Comparator: Amphotericin B

The mechanism of action of Amphotericin B provides a valuable reference for the potential mechanism of IKD-8344.

amphotericin_b_mechanism Amphotericin_B Amphotericin B Ergosterol Ergosterol Amphotericin_B->Ergosterol Binds to Pore_Formation Pore Formation Amphotericin_B->Pore_Formation Induces Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Component of Fungal_Cell_Membrane->Pore_Formation in Ion_Leakage Ion Leakage (K+, Na+, H+) Pore_Formation->Ion_Leakage Leads to Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Results in

References

Safety Operating Guide

Proper Disposal Procedures for IKD-8344

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides essential safety and logistical information for the proper disposal of IKD-8344 (CAS Number: 129046-69-1), a macrocyclic dilactone with diverse biological activities.

IKD-8344 is a substance for research use and is not classified as hazardous according to the Globally Harmonized System (GHS).[1] However, adherence to proper laboratory practices is crucial to ensure safety and environmental protection. The toxicological properties of this compound have not been thoroughly investigated, and it is recommended to handle it with care.

Immediate Safety and Handling

While IKD-8344 is not classified as a hazardous substance, standard laboratory precautions should be observed.[1]

  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including gloves, lab coats, and eye protection. Although the Safety Data Sheet (SDS) does not specify the type of gloves, selecting a material impermeable and resistant to the substance is a standard practice.[1]

  • First Aid: In case of accidental exposure, follow these first-aid measures:

    • After inhalation: Move to fresh air and consult a doctor if complaints arise.[1]

    • After skin contact: The product is generally not irritating to the skin.[1]

    • After eye contact: Rinse the opened eye for several minutes under running water.[1]

    • After swallowing: If symptoms persist, consult a doctor.[1]

Disposal Plan and Procedures

The disposal of IKD-8344 should be conducted in accordance with official regulations. While smaller quantities may be disposed of with household waste, it is best practice in a laboratory setting to treat all chemical waste with caution.[1]

Step-by-Step Disposal Guidance:

  • Waste Collection: Collect waste IKD-8344, including contaminated materials such as pipette tips, gloves, and empty vials, in a designated and clearly labeled chemical waste container.

  • Labeling: Ensure the waste container is labeled with the full chemical name ("IKD-8344") and CAS number ("129046-69-1").

  • Storage: Store the waste container in a designated area for chemical waste, away from incompatible materials.

  • Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Do not allow the substance to enter sewers or surface and ground water.[1]

Data Presentation

The following table summarizes the available information for IKD-8344.

PropertyData
CAS Number 129046-69-1
GHS Classification Not classified
NFPA Ratings (0-4) Health: 0, Fire: 0, Reactivity: 0
HMIS-Ratings (0-4) Health: 0, Fire: 0, Reactivity: 0
Physical State Solid
Flammability Product is not flammable

Experimental Workflow for Disposal

The following diagram outlines the logical workflow for the proper disposal of IKD-8344 after an experimental procedure.

IKD_8344_Disposal_Workflow cluster_experiment Experimental Phase cluster_disposal Disposal Phase exp_start Experiment with IKD-8344 Complete collect_waste Collect Solid and Liquid Waste Contaminated with IKD-8344 exp_start->collect_waste Initiate Disposal label_container Label Waste Container with 'IKD-8344' and CAS Number collect_waste->label_container store_waste Store in Designated Chemical Waste Area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal store_waste->contact_ehs

References

Essential Safety and Operational Guide for Handling IKD-8344

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling of IKD-8344, a macrocyclic dilactone with potent biological activities. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.

Personal Protective Equipment (PPE) for IKD-8344

A review of available Safety Data Sheets (SDS) reveals conflicting recommendations for Personal Protective Equipment (PPE). To prioritize safety, this guide adopts a precautionary principle, recommending the more stringent set of protective measures.

Summary of Conflicting PPE Recommendations
Personal Protective EquipmentCayman Chemical SDS RecommendationTargetMol SDS RecommendationRecommended Protocol
Respiratory Protection Not required.Handle in a well-ventilated place.Use in a certified chemical fume hood.
Hand Protection No recommendation due to missing tests.Chemical impermeable gloves.Wear two pairs of nitrile gloves.
Eye Protection Not specified.Tightly fitting safety goggles.Wear chemical splash goggles.
Skin and Body Protection Not specified.Suitable protective clothing.Wear a fully buttoned lab coat.
Definitive PPE Protocol

When handling IKD-8344, the following PPE is mandatory:

  • Primary Engineering Control: All handling of IKD-8344 powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Gloves: Wear double nitrile gloves (two pairs). Change gloves immediately if contaminated.

  • Eye Protection: Chemical splash goggles are required at all times.

  • Lab Coat: A buttoned lab coat must be worn to protect from skin contact.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible.

PPE_Decision_Process cluster_SDS Safety Data Sheet Analysis sds1 Cayman Chemical SDS: - Respiratory Protection: Not Required - Hand Protection: No Recommendation conflict Conflicting Safety Information Identified sds1->conflict sds2 TargetMol SDS: - Respiratory Protection: Well-ventilated area - Hand Protection: Chemical impermeable gloves - Eye Protection: Safety goggles sds2->conflict precaution Precautionary Principle Applied: Adopt more stringent recommendations to ensure user safety. conflict->precaution recommendation Recommended PPE Protocol: - Chemical Fume Hood - Double Nitrile Gloves - Chemical Splash Goggles - Lab Coat precaution->recommendation

Figure 1: Decision process for establishing the recommended PPE protocol for IKD-8344, based on conflicting SDS information.

Operational and Disposal Plans

Given its cytotoxic and antimicrobial properties, a structured approach to the handling and disposal of IKD-8344 is imperative.

Step-by-Step Handling Protocol
  • Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Wear single-use nitrile gloves during inspection.

  • Storage: Store IKD-8344 in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed.

  • Preparation of Stock Solutions:

    • Don all required PPE as outlined above.

    • Conduct all weighing and solution preparation within a chemical fume hood.

    • Use a dedicated set of instruments (spatula, weighing paper, etc.) for handling the compound.

    • Clean all surfaces and equipment thoroughly after use.

  • Use in Experiments: When adding IKD-8344 to experimental setups, ensure that all manipulations are performed in a manner that minimizes the generation of aerosols or dust.

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with IKD-8344. Use a suitable laboratory disinfectant.

Handling_Workflow start Start receive Receive and Inspect Shipment start->receive store Store in a Cool, Dry, Ventilated Area receive->store prepare Prepare Solutions in Fume Hood with Full PPE store->prepare experiment Use in Experimental Protocol prepare->experiment decontaminate Decontaminate Work Area and Equipment experiment->decontaminate dispose Dispose of Waste decontaminate->dispose end End dispose->end

Figure 2: General workflow for the safe handling of IKD-8344 from receipt to disposal.
Disposal Plan

  • Solid Waste: All solid waste contaminated with IKD-8344 (e.g., weighing paper, pipette tips, gloves, lab coats) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of IKD-8344 and contaminated media should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain.

  • Disposal Route: All IKD-8344 waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.

Experimental Protocols

  • Anticancer Studies: Investigating its cytotoxic effects on various cancer cell lines.

  • Antimicrobial Research: Assessing its efficacy against pathogenic bacteria and fungi.

  • Anthelmintic Assays: Evaluating its activity against parasitic worms.

General Methodology for an Antimicrobial Susceptibility Test

The following is a generalized protocol for assessing the antimicrobial activity of a compound like IKD-8344 using a broth microdilution method.

  • Prepare IKD-8344 Stock Solution: Dissolve a known weight of IKD-8344 in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Inoculum Preparation: Grow the microbial strain of interest in an appropriate broth medium to a standardized cell density.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of the IKD-8344 stock solution in the broth medium to create a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate under conditions suitable for the growth of the test microorganism.

  • Data Analysis: After incubation, determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of IKD-8344 that prevents visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a plate reader.

×

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.